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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(cyclopropylmethoxy)pyridin-3-ol, a valuable heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(cyclopropylmethoxy)pyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry. The guide details two primary synthetic strategies: a convergent approach centered on the Williamson ether synthesis and a linear approach commencing with the functionalization of a pre-existing pyridine core. Each pathway is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols for key transformations. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel pyridine derivatives for drug discovery and development.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds, owing to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] Specifically, substituted pyridin-3-ols are of significant interest as they can act as versatile intermediates for further chemical elaboration.[2] The target molecule, 5-(cyclopropylmethoxy)pyridin-3-ol, incorporates a cyclopropylmethyl ether moiety, a common structural feature in medicinal chemistry known to enhance metabolic stability and binding affinity.[3] This guide will explore robust and efficient methodologies for the synthesis of this key intermediate.

Retrosynthetic Analysis

Two logical retrosynthetic disconnections for 5-(cyclopropylmethoxy)pyridin-3-ol are presented below. The first approach (Path A) involves a Williamson ether synthesis as the key bond-forming step. The second approach (Path B) relies on the sequential modification of a readily available starting material, 5-hydroxynicotinic acid.

Retrosynthesis target 5-(Cyclopropylmethoxy)pyridin-3-ol intermediate1 3-Hydroxy-5-bromopyridine target->intermediate1 Williamson Ether Synthesis (Path A) intermediate2 Cyclopropylmethanol target->intermediate2 Ether Synthesis Reagent intermediate5 Ethyl 5-(cyclopropylmethoxy)nicotinate target->intermediate5 Reduction (Path B) intermediate3 5-Hydroxynicotinic Acid intermediate1->intermediate3 Decarboxylation/Halogenation intermediate4 Ethyl 5-hydroxynicotinate intermediate4->intermediate3 Esterification intermediate5->intermediate4 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 5-(Cyclopropylmethoxy)pyridin-3-ol outlining two primary synthetic pathways.

Synthetic Pathway A: Convergent Approach via Williamson Ether Synthesis

This pathway represents a highly efficient and convergent route to the target molecule. The key transformation is the O-alkylation of a suitable 3-hydroxypyridine precursor with a cyclopropylmethyl halide. The Williamson ether synthesis is a well-established and reliable method for forming ether linkages.[4][5][6][7]

Pathway A Overview

Pathway_A A Cyclopropylmethanol B Cyclopropylmethyl Bromide A->B PBr3 or HBr D 5-(Cyclopropylmethoxy)pyridin-3-ol B->D C 3-Hydroxy-5-bromopyridine C->D NaH, DMF

Caption: Convergent synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol via Williamson ether synthesis.

Step A1: Synthesis of Cyclopropylmethyl Bromide

The required alkylating agent, cyclopropylmethyl bromide, can be synthesized from the commercially available cyclopropylmethanol. Several methods exist for this conversion, with the use of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) being common.[8][9] The reaction with PBr₃ is often preferred for its milder conditions and high yields.

Experimental Protocol: Synthesis of Cyclopropylmethyl Bromide from Cyclopropylmethanol

  • To a stirred solution of cyclopropylmethanol (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford crude cyclopropylmethyl bromide.

  • Purify the crude product by distillation to obtain pure cyclopropylmethyl bromide.

Reagent/ParameterValueReference
Cyclopropylmethanol1.0 eq[10][11][12]
Phosphorus Tribromide0.4 eq[9]
Temperature0 °C to RT[9]
Reaction Time2-4 hours[9]
Typical Yield80-90%[9]
Step A2: Williamson Ether Synthesis

With the cyclopropylmethyl bromide in hand, the final step is the Williamson ether synthesis with a suitable 3-hydroxypyridine derivative. 3-Hydroxy-5-bromopyridine is a commercially available and suitable starting material for this step. The hydroxyl group of the pyridine is deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide, which then displaces the bromide from cyclopropylmethyl bromide in an Sₙ2 reaction.[4][5]

Experimental Protocol: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a solution of 3-hydroxy-5-bromopyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(cyclopropylmethoxy)pyridin-3-ol.

Reagent/ParameterValueReference
3-Hydroxy-5-bromopyridine1.0 eq[13]
Sodium Hydride (60%)1.2 eq[5]
Cyclopropylmethyl Bromide1.1 eq[9]
SolventAnhydrous DMF[5]
Temperature0 °C to RT[5]
Typical Yield60-80%[14]

Synthetic Pathway B: Linear Approach from 5-Hydroxynicotinic Acid

This pathway offers a linear approach starting from the readily available and inexpensive 5-hydroxynicotinic acid. The synthesis involves a sequence of functional group manipulations: esterification, etherification, and finally, reduction.

Pathway B Overview

Pathway_B A 5-Hydroxynicotinic Acid B Ethyl 5-hydroxynicotinate A->B EtOH, H₂SO₄ (cat.) C Ethyl 5-(cyclopropylmethoxy)nicotinate B->C Cyclopropylmethyl Bromide, K₂CO₃ D 5-(Cyclopropylmethoxy)pyridin-3-ol C->D LiAlH₄ or DIBAL-H

Caption: Linear synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol starting from 5-hydroxynicotinic acid.

Step B1: Esterification of 5-Hydroxynicotinic Acid

The first step is the protection of the carboxylic acid functionality as an ester, typically an ethyl or methyl ester, to prevent its interference in subsequent reactions. Fischer esterification, using an excess of the alcohol in the presence of a catalytic amount of strong acid, is a standard and effective method.

Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate

  • Suspend 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol (excess).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 5-hydroxynicotinate can often be used in the next step without further purification.

Step B2: Etherification of Ethyl 5-hydroxynicotinate

Similar to Pathway A, this step involves a Williamson ether synthesis to introduce the cyclopropylmethoxy group. In this case, a milder base such as potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Ethyl 5-(cyclopropylmethoxy)nicotinate

  • To a solution of ethyl 5-hydroxynicotinate (1.0 eq) in a polar aprotic solvent like acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Add cyclopropylmethyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Step B3: Reduction of the Ester to the Alcohol

The final step is the reduction of the ethyl ester to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are typically required for this transformation. Careful control of the reaction conditions is necessary to avoid over-reduction or side reactions.

Experimental Protocol: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

  • To a solution of ethyl 5-(cyclopropylmethoxy)nicotinate (1.0 eq) in an anhydrous ether solvent such as THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (1.0-1.5 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield 5-(cyclopropylmethoxy)pyridin-3-ol.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of 5-(cyclopropylmethoxy)pyridin-3-ol. The convergent approach via Williamson ether synthesis (Pathway A) offers efficiency and flexibility, particularly if a suitable 3-hydroxypyridine precursor is readily available. The linear approach starting from 5-hydroxynicotinic acid (Pathway B) is advantageous when utilizing a simple and inexpensive starting material. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both routes employ well-established chemical transformations and provide reliable access to this important building block for drug discovery and development.

References

  • [Krasavin, M., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][8][10]oxazine-1,8-diones. Molecules, 28(3), 1259.]([Link])

Sources

Exploratory

Physicochemical properties of 5-(Cyclopropylmethoxy)pyridin-3-ol

Executive Summary 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical candidates. Distinguished by its 3,5-disubstitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical candidates. Distinguished by its 3,5-disubstituted pyridine core, this compound integrates a polar hydroxyl motif with a lipophilic, metabolically robust cyclopropylmethoxy ether. This unique structural pairing allows medicinal chemists to modulate hydrogen bonding capability while simultaneously optimizing lipophilicity (LogP) and metabolic stability—specifically resisting oxidative dealkylation common to linear alkyl ethers.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis pathways, and analytical characterization, designed to support researchers in lead optimization and process development.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 5-(Cyclopropylmethoxy)pyridin-3-ol
CAS Number 1934532-82-7
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES OC1=CN=CC(OCC2CC2)=C1
Structural Features [1][2] • Pyridine Ring : Electron-deficient aromatic core.[1]• 3-Hydroxyl : Amphoteric H-bond donor/acceptor (pKa ~8.5).• 5-Cyclopropylmethoxy : Sterically bulky, lipophilic ether; bioisostere for isobutoxy/ethoxy groups.[1]
Structural Logic & Pharmacophore Utility

The cyclopropylmethoxy group is not merely a lipophilic appendage; it serves as a "metabolic shield."[1] Unlike linear ethoxy or propoxy chains, which are rapidly degraded by Cytochrome P450 (via


-carbon hydroxylation), the strained cyclopropyl ring resists radical formation, significantly extending the half-life of parent drugs.

Physicochemical Parameters (The Core)

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and experimental data from close structural analogs (e.g., 5-methoxypyridin-3-ol).

Electronic & Ionization Properties (pKa)

3-Hydroxypyridines exhibit complex acid-base behavior due to the interplay between the pyridine nitrogen and the phenolic hydroxyl.[1]

  • pKa₁ (Pyridine Nitrogen): ~3.5 – 4.2 (Protonation yields cation).[1]

    • Effect: The electron-withdrawing nature of the oxygen atoms lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).

  • pKa₂ (Hydroxyl Group): ~8.5 – 9.0 (Deprotonation yields anion).[1]

    • Effect: At physiological pH (7.4), the molecule exists primarily in its neutral, unionized form, facilitating membrane permeability.

Lipophilicity & Solubility[1]
  • LogP (Predicted): 1.4 – 1.8[1]

    • Context: The cyclopropyl group adds ~1.2 log units of lipophilicity compared to a methoxy group (LogP ~0.5), pushing the compound into an optimal range for CNS penetration and oral bioavailability.

  • Solubility Profile:

    • Water:[1] Low (< 1 mg/mL at neutral pH).[1] Solubility increases significantly at pH < 3 (cation formation) and pH > 10 (anion formation).[1]

    • Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DCM.

Speciation Diagram (Logic)

The following diagram illustrates the ionization states across the pH scale, critical for developing extraction and purification protocols.

Speciation cluster_legend pH Dependent Speciation Cation Cationic Form (Protonated N) pH < 3.5 Neutral Neutral Form (Dominant Species) pH 4.5 - 8.0 Cation->Neutral - H+ (pKa ~3.8) Anion Anionic Form (Deprotonated OH) pH > 9.5 Neutral->Anion - H+ (pKa ~8.8)

Caption: Predicted ionization pathway. Extraction efficiency is maximized by targeting the Neutral species at pH 6.0–7.0.[1]

Synthesis & Process Chemistry

The synthesis of 3,5-disubstituted pyridines is non-trivial due to the directing effects of the pyridine nitrogen. A robust, scalable route involves the partial alkylation of 3,5-dihydroxypyridine.

Synthetic Workflow (Recommended)

Reaction: Nucleophilic substitution (Williamson Ether Synthesis).[1] Precursors: 3,5-Dihydroxypyridine + (Bromomethyl)cyclopropane.[1]

  • Activation: Dissolve 3,5-dihydroxypyridine in dry DMF. Add 1.1 equivalents of Base (Cs₂CO₃ or K₂CO₃).[1]

    • Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ for phenol alkylations due to the "cesium effect," which enhances solubility and reactivity of the phenoxide anion.

  • Alkylation: Add (Bromomethyl)cyclopropane dropwise at 0°C to minimize over-alkylation (bis-ether formation).

  • Heating: Warm to 60°C and monitor via LC-MS.

  • Workup: The product is amphoteric. Adjust aqueous layer to pH 6-7 to precipitate the neutral product or extract into Ethyl Acetate.[1]

  • Purification: Flash column chromatography (SiO₂).[1] Eluent: DCM/MeOH (95:5).[1]

Synthesis Logic Diagram

Synthesis Start 3,5-Dihydroxypyridine (Starting Material) Intermediate Mono-Alkylation (Kinetic Control) Start->Intermediate Deprotonation Reagents Reagents: (Bromomethyl)cyclopropane Cs2CO3, DMF, 60°C Reagents->Intermediate Product 5-(Cyclopropylmethoxy)pyridin-3-ol (Target) Intermediate->Product Substitution (SN2) SideProduct Bis-alkylation Impurity (Avoid via Stoichiometry) Intermediate->SideProduct Excess Reagent

Caption: Controlled mono-alkylation strategy. Stoichiometric control is critical to prevent formation of the 3,5-bis(cyclopropylmethoxy)pyridine byproduct.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating analytical methods are recommended.

HPLC-MS Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, ensuring N is protonated for better peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (pyridine absorption) and ESI+ (M+H = 166.2).[1]

  • Expected Retention: The compound will elute later than 3,5-dihydroxypyridine but earlier than bis-alkylated impurities due to the polarity of the free hydroxyl.[1]

NMR Identification (DMSO-d₆)
  • ¹H NMR:

    • 
       10.0 ppm (s, 1H, -OH): Broad singlet, D₂O exchangeable.
      
    • 
       7.8 - 8.0 ppm (m, 2H, Pyridine C2-H, C6-H): Doublets/Singlets due to meta-coupling.
      
    • 
       6.8 - 7.0 ppm (m, 1H, Pyridine C4-H).
      
    • 
       3.8 ppm (d, 2H, -OCH₂-): Characteristic ether doublet.
      
    • 
       1.2 ppm (m, 1H, Cyclopropyl -CH-).
      
    • 
       0.3 - 0.6 ppm (m, 4H, Cyclopropyl -CH₂-): High field multiplets.
      

Stability & Handling

  • Oxidation: The electron-rich pyridine ring (activated by -OH and -OR) is susceptible to N-oxidation if left in solution with peracids or peroxides.[1] Store under inert atmosphere (Argon/Nitrogen).[1]

  • Thermal: Stable up to ~120°C.

  • Storage: Keep at 2-8°C, desiccated. Light sensitive (pyridine derivatives can darken over time).[1]

References

  • Chemical Identity & Properties : PubChem Compound Summary for 3-Hydroxypyridine. National Center for Biotechnology Information.[1] Accessed Oct 26, 2023. Link (Analogous core properties).[1]

  • Cyclopropyl Group in MedChem : Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Synthesis of Alkoxypyridines : Bori, I. D., et al. (2021).[1][3] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[1][3] Arkivoc, part v, 57-72.[3] Link

  • Alkylation Protocols : Preparation of 3-hydroxypyridine derivatives. Patent CN105175320A.[1] Link

Sources

Foundational

Comprehensive Characterization and Synthetic Utility of 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7)

Executive Summary In modern medicinal chemistry, the strategic incorporation of bifunctional heteroaromatic building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 5-(Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of bifunctional heteroaromatic building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7) represents a highly versatile scaffold, combining the physicochemical benefits of a pyridine core with the unique steric and metabolic properties of a cyclopropylmethoxy ether [1].

This whitepaper serves as an authoritative, in-depth technical guide for researchers and drug development professionals. It details the structural causality of the molecule's properties, establishes a self-validating analytical workflow for its rigorous characterization, and provides field-proven synthetic protocols for its derivatization.

Mechanistic Rationale of Structural Features
  • Pyridine Core: Acts as a classic bioisostere for benzene, effectively lowering the overall lipophilicity (LogP) of the resulting drug candidate while introducing a basic nitrogen capable of acting as a hydrogen bond acceptor.

  • Cyclopropylmethoxy Motif: The cyclopropyl ring is frequently utilized in clinical candidates to restrict conformation, increase metabolic stability against cytochrome P450 (CYP) oxidation (due to stronger, shorter C-H bonds), and modulate topological polar surface area (TPSA) [2]. The methylene spacer provides necessary flexibility for optimal receptor pocket engagement.

  • 3-Hydroxyl Group: Serves as a highly reactive nucleophilic handle. It enables rapid diversification via etherification, esterification, or activation (e.g., triflation) for transition-metal-catalyzed cross-coupling reactions.

Physicochemical & Structural Profiling

To reliably utilize CAS 1934532-82-7 in downstream applications, its fundamental physicochemical parameters must be understood. The data summarized in Table 1 dictates the handling, solubility, and synthetic conditions required for the compound.

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Implication for Development
Molecular Formula C9H11NO2Establishes the exact mass requirements for HRMS validation.
Molecular Weight 165.19 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery.
Exact Mass 165.0789 DaUsed for high-resolution mass spectrometry (HRMS) calibration.
Predicted LogP ~1.8Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Predicted pKa (Pyridine N) ~5.2Dictates that the molecule will be un-ionized at physiological pH (7.4), maximizing BBB penetration.
Predicted pKa (Phenolic OH) ~8.9Requires strong bases (e.g., K2CO3 or NaH) for complete deprotonation during O-alkylation.

Self-Validating Analytical Characterization Workflow

To ensure absolute scientific integrity, the characterization of 5-(Cyclopropylmethoxy)pyridin-3-ol must follow a self-validating system. A single analytical method is insufficient; instead, orthogonal techniques must corroborate one another. LC-HRMS confirms the molecular formula, 1D NMR establishes the functional groups, 2D NMR validates the exact 3,5-regiochemistry, and thermal analysis confirms the solid-state purity.

AnalyticalWorkflow Start Raw Sample CAS 1934532-82-7 LCMS LC-HRMS Confirm Exact Mass (165.0789) Start->LCMS NMR1D 1D NMR (1H, 13C) Identify Functional Groups LCMS->NMR1D NMR2D 2D NMR (HSQC, HMBC) Validate 3,5-Regiochemistry NMR1D->NMR2D Thermal DSC / TGA Assess Thermal Stability NMR2D->Thermal Decision Purity > 98% & Structure Confirmed? Thermal->Decision Release Approve Batch Release Decision->Release Yes Reject Initiate Repurification Decision->Reject No Reject->Start

Figure 1: Orthogonal, self-validating analytical workflow for the structural confirmation of CAS 1934532-82-7.

Step-by-Step Analytical Protocols
A. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Causality: LC-HRMS is performed first to rule out gross contamination and confirm the presence of the target mass before investing time in NMR.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2O/MeCN (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 95% MeCN over 5 minutes.

  • Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Validation: The extracted ion chromatogram must show a single dominant peak (>98% UV purity at 254 nm) with an observed[M+H]+ mass of 166.0862 ± 5 ppm .

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Deuterated DMSO (DMSO-


) is specifically chosen over CDCl3 to prevent the rapid exchange of the hydroxyl proton with residual water. This allows the -OH resonance to be observed, which is critical for HMBC correlations to confirm the 3-position on the pyridine ring.
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • 1H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Expected 1H NMR Assignments:

    • ~9.80 ppm (s, 1H): Hydroxyl proton (-OH).

    • ~8.05 ppm (d, J=2.5 Hz, 1H): Pyridine H-2 (flanked by N and OH).

    • ~7.95 ppm (d, J=2.5 Hz, 1H): Pyridine H-6 (flanked by N and O-CH2).

    • ~6.85 ppm (t, J=2.5 Hz, 1H): Pyridine H-4 (flanked by OH and O-CH2).

    • ~3.85 ppm (d, J=7.0 Hz, 2H): Methylene protons (-O-CH2-).

    • ~1.20 ppm (m, 1H): Cyclopropyl methine proton.

    • ~0.55 & 0.35 ppm (m, 4H): Cyclopropyl methylene protons.

  • 2D HMBC Validation: To definitively prove the 3,5-substitution pattern, verify that the methylene protons (~3.85 ppm) show a strong 3-bond carbon correlation to the C-5 carbon of the pyridine ring, and the -OH proton (~9.80 ppm) correlates to the C-3, C-2, and C-4 carbons.

Synthetic Utility & Derivatization Strategies

The true value of 5-(Cyclopropylmethoxy)pyridin-3-ol lies in its ability to act as a central hub for generating complex molecular libraries. The molecule presents two primary sites for functionalization: the nucleophilic 3-hydroxyl group and the basic pyridine nitrogen.

SyntheticUtility Core 5-(Cyclopropylmethoxy) pyridin-3-ol Triflation O-Triflation (Tf2O, Pyridine, DCM) Core->Triflation Activates C-O bond Etherification Mitsunobu Reaction (R-OH, DIAD, PPh3) Core->Etherification O-Alkylation NOxide N-Oxidation (mCPBA, DCM) Core->NOxide N-Functionalization Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Triflation->Suzuki C-C Bond Formation

Figure 2: Divergent synthetic derivatization pathways for 5-(Cyclopropylmethoxy)pyridin-3-ol.

Step-by-Step Protocol: O-Triflation for Cross-Coupling

Causality: Direct cross-coupling of phenols/pyridinols is energetically unfavorable. Converting the 3-hydroxyl group into a trifluoromethanesulfonate (triflate) transforms it into an excellent leaving group, priming the molecule for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build 3,5-disubstituted pyridine derivatives.

  • Reaction Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq, 1.65 g, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add anhydrous Pyridine (2.0 eq, 1.6 mL) to the solution. Rationale: Pyridine acts as both an acid scavenger for the generated triflic acid and a nucleophilic catalyst.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq, 2.0 mL) over 10 minutes. Rationale: The exothermic nature of triflation requires strict temperature control to prevent degradation of the pyridine ring.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1). The highly polar starting material (Rf ~0.2) will convert to a non-polar triflate spot (Rf ~0.7).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure triflate intermediate, ready for Pd-catalyzed coupling.

Quality Control & Batch Release Criteria

For integration into Good Laboratory Practice (GLP) or early-stage drug development pipelines, batches of CAS 1934532-82-7 must meet strict release criteria to ensure reproducibility in biological assays or subsequent synthetic steps.

  • Appearance: White to off-white crystalline powder.

  • Chromatographic Purity (HPLC-UV at 254 nm):

    
     98.0%.
    
  • Identity (HRMS): Conforms to expected [M+H]+ mass within 5 ppm.

  • Identity (1H NMR): Spectrum conforms to structure; no single unknown impurity

    
     0.5% (excluding residual solvents).
    
  • Water Content (Karl Fischer):

    
     0.5% (Excess water will aggressively quench electrophiles like Tf2O in downstream reactions).
    

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.[Link]

Exploratory

Structure Elucidation of Novel Pyridin-3-ol Derivatives: A Multi-Modal Analytical Paradigm

The Pharmacological Relevance and Analytical Challenge Pyridin-3-ols represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. They serve as critical building blocks for compl...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Relevance and Analytical Challenge

Pyridin-3-ols represent a privileged class of heterocyclic scaffolds in modern drug discovery and materials science. They serve as critical building blocks for complex luminescent tricyclic systems, such as benzofuro[2,3-c]pyridin-3-ols[1], and form the core pharmacophore of potent active pharmaceutical ingredients (APIs) like the GABA_A receptor agonist Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)[2].

However, the structural elucidation of novel, highly substituted pyridin-3-ol derivatives presents unique analytical hurdles. The electron-deficient nature of the pyridine ring, coupled with the electron-donating hydroxyl group, creates complex shielding environments. Furthermore, researchers must routinely resolve tautomeric ambiguities (hydroxy-pyridine vs. pyridone forms) and definitively assign regiochemistry in polysubstituted variants (e.g., 4-bromo-2-chloro-6-iodopyridin-3-ol) where traditional proton-proton (


) coupling is absent due to a lack of adjacent protons[3].

To overcome these challenges, a multi-modal analytical paradigm is required. This guide details the causal logic and self-validating protocols necessary to unambiguously elucidate these structures.

The Multi-Modal Elucidation Workflow

The elucidation of novel heterocyclic compounds cannot rely on a single technique. We employ a sequential, orthogonal workflow where the exact mass and fragmentation profile inform the nuclear magnetic resonance (NMR) strategy, which is ultimately validated by solid-state or computational methods.

ElucidationWorkflow Start Novel Pyridin-3-ol Sample HRMS HRMS & MS/MS (Formula & Fragments) Start->HRMS NMR1D 1D NMR (1H, 13C) (Functional Groups) Start->NMR1D NMR2D 2D NMR (HMBC, HSQC, NOESY) (Regiochemistry) HRMS->NMR2D NMR1D->NMR2D XRay X-Ray Crystallography (Tautomerism) NMR2D->XRay Crystalline Comput DFT Calculations (Shift Validation) NMR2D->Comput Amorphous Final Confirmed 3D Structure XRay->Final Comput->Final

Caption: Multi-modal analytical workflow for structural elucidation of pyridin-3-ol derivatives.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Profiling

The Causality of Fragmentation

While Electrospray Ionization HRMS (ESI-HRMS) provides the exact mass necessary to establish the molecular formula, tandem mass spectrometry (MS/MS) is critical for structural mapping. Unlike aliphatic alcohols, the phenolic-like -OH on the pyridine ring strongly directs collision-induced dissociation (CID).

A hallmark of pyridin-3-ols is the loss of carbon monoxide (-28 Da), driven by ring contraction to a highly stable pyrrole-like cation[4]. Alternatively, the loss of hydrogen cyanide (-27 Da) indicates the cleavage of the heterocyclic nitrogen[5]. Understanding these pathways is crucial, as specific derivatizations (like pyridine-3-sulfonyl derivatives) are often used to intentionally direct these fragmentation pathways for highly sensitive LC-MS/MS quantification[6].

MSFragmentation Parent [M+H]+ Pyridin-3-ol Core LossCO [M+H - CO]+ Loss of 28 Da Parent->LossCO -CO LossHCN [M+H - HCN]+ Loss of 27 Da Parent->LossHCN -HCN LossH2O [M+H - H2O]+ Loss of 18 Da Parent->LossH2O -H2O

Caption: Common collision-induced dissociation (CID) fragmentation pathways for pyridin-3-ols.

Table 1: Characteristic MS/MS Fragments of Pyridin-3-ol Derivatives
Fragment Neutral LossMass Shift (Da)Mechanistic RationaleDiagnostic Value
CO -28.01Ring contraction via expulsion of the C3-hydroxyl carbonHigh (Differentiates from alkyl-OH)
HCN -27.01Cleavage of the pyridine ring nitrogenModerate (Common to all pyridines)
H₂O -18.01Dehydration (more favorable in CID than EI)Low (Non-specific)
•CH₃ / Alkyl VariableHomolytic cleavage of side chainsHigh (Maps substituent positions)
Protocol 1: Self-Validating LC-HRMS/MS Workflow
  • Calibration & Tuning: Infuse a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm. Self-Validation: Activate the reference lock-mass (e.g., m/z 121.0509 and 922.0098). The system self-validates if the lock-mass continuously corrects thermal drift during the run, ensuring sub-ppm accuracy for the target analyte.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • MS/MS Acquisition: Perform Data-Dependent Acquisition (DDA). Set collision energy (CE) stepping at 10, 20, and 40 eV. Causality: Stepping CE ensures that both fragile bonds (e.g., halogen or alkyl losses) and stable aromatic core fragmentations (e.g., CO loss) are captured simultaneously in a single composite spectrum, preventing the need for multiple reinjections.

Nuclear Magnetic Resonance (NMR): Deciphering Regiochemistry

The Causality of Solvent and Sequence Selection

For highly substituted pyridines, 1D


H and 

C NMR only identify the number of unique electronic environments[3]. To map the exact regiochemistry, 2D Heteronuclear Multiple Bond Correlation (HMBC) is essential. HMBC detects long-range (

and

) proton-carbon couplings, allowing the analyst to "walk" around the quaternary carbons of the pyridine ring[1].

Crucial Solvent Choice: Anhydrous DMSO-


 is strictly preferred over CDCl

for novel pyridin-3-ols. Why? DMSO strongly hydrogen-bonds with the hydroxyl proton, drastically slowing its chemical exchange rate. This allows the -OH signal to appear as a distinct, sharp peak (typically between 9.5 and 11.5 ppm). Observing this proton enables critical NOESY or HMBC correlations from the -OH to adjacent ring carbons (C2 or C4), cementing the regiochemistry of the core.
Table 2: Diagnostic NMR Parameters for Pyridin-3-ol Regiochemistry (in DMSO- )
Nucleus / PositionTypical Chemical Shift (ppm)Key HMBC Correlations (

)
Key NOESY Correlations
-OH (Hydroxyl) 9.5 – 11.5 (

H, s)
C2, C4H2, H4 (if present)
C2 (Aromatic) 135.0 – 145.0 (

C)
H4, H6N/A
C3 (C-OH) 150.0 – 155.0 (

C)
H5, -OHN/A
C4 (Aromatic) 120.0 – 130.0 (

C)
H2, H6-OH, H5
Protocol 2: Self-Validating 2D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified pyridin-3-ol in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous conditions prevent the rapid exchange of the -OH proton with residual water, preserving its scalar couplings.
    
  • 1D Acquisition: Acquire

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra. Self-Validation: Set the internal TMS peak exactly to 0.00 ppm. If the residual DMSO pentet aligns perfectly at 39.52 ppm (
    
    
    C) and 2.50 ppm (
    
    
    H), the chemical shift referencing is internally validated.
  • HMBC Acquisition: Set the long-range coupling constant (

    
    ) to 8 Hz. Acquire with 256 
    
    
    
    increments. Causality: 8 Hz is the optimal average for
    
    
    carbon-proton couplings in heteroaromatic rings, maximizing the signal-to-noise ratio for critical quaternary carbon assignments.
  • NOESY Acquisition: Use a mixing time of 300-500 ms. Causality: This specific mixing time allows sufficient cross-relaxation for small molecules (~200-500 Da) to observe spatial proximity without suffering from excessive spin diffusion (which causes false-positive correlations).

Orthogonal Validation: X-Ray Crystallography & Computational Methods

Even with comprehensive NMR and HRMS data, pyridin-3-ols can exist in zwitterionic or pyridone tautomeric forms depending on solid-state packing and intermolecular hydrogen bonding networks.

If the compound yields suitable crystals, Single-Crystal X-Ray Diffraction (SCXRD) definitively resolves the absolute configuration and the dominant solid-state tautomer. If the compound is an amorphous powder or oil, Density Functional Theory (DFT) calculations of NMR shielding tensors (utilizing the GIAO method at the B3LYP/6-311+G(d,p) level) must be employed. By comparing the computationally predicted


C chemical shifts against the experimental data, the proposed regiochemical structure is orthogonally validated.

References

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties Source: RSC Advances URL:[Link]

  • Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol Source: US Patent 20200223865A1 URL
  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: NIH PMC URL:[Link]

  • Mass Spectrometry Fragmentation Patterns Source: Chemistry LibreTexts / ChemConnections URL:[Link]

Sources

Foundational

Preliminary Biological Screening of 5-(Cyclopropylmethoxy)pyridin-3-ol: A Technical Guide for Early-Stage Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing efficacious therapeutics. This whitepaper outlines the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing efficacious therapeutics. This whitepaper outlines the preliminary biological screening cascade for 5-(Cyclopropylmethoxy)pyridin-3-ol , a novel chemical entity that merges two highly validated structural motifs.

The pyridin-3-ol core is a historically significant scaffold in drug discovery, known for its unique electronic properties and ability to act as a potent hydrogen-bond donor/acceptor, which has led to its extensive use in antimicrobial, anticancer, and antimalarial agents[1]. Conversely, the cyclopropylmethoxy substituent is a strategic bioisosteric addition. The cyclopropyl ring, possessing significant ring strain (approximately 27.5 kcal/mol), imparts rigid conformational constraint while retaining a high fraction of sp³ character[2]. More importantly, the shorter and stronger C–H bonds within the cyclopropane ring significantly increase the bond dissociation energy, rendering the moiety highly resistant to oxidative metabolism (specifically O-dealkylation) by hepatic Cytochrome P450 (CYP) enzymes[3].

This guide details the causality, execution, and self-validation of the preliminary screening protocols required to evaluate this compound's viability as a lead candidate.

The Screening Cascade: Logic & Causality

To prevent late-stage attrition, biological screening must follow a logical, hierarchical progression. We do not test for target efficacy without first establishing a therapeutic window, nor do we optimize binding affinity without verifying metabolic stability.

Workflow A 5-(Cyclopropylmethoxy)pyridin-3-ol Synthesis & Purity Check B Phase 1: Cytotoxicity (MTT Assay) A->B Establish Baseline Viability C Phase 2: Antimicrobial (Broth Microdilution) B->C Proceed if Non-Toxic D Phase 3: ADME/Tox (HLM Stability) C->D Proceed if Active (MIC < 10 µg/mL) E Hit-to-Lead Decision Gate D->E Evaluate T1/2 & Clearance

Multiphase biological screening workflow for 5-(Cyclopropylmethoxy)pyridin-3-ol.

Experimental Methodologies & Self-Validating Protocols

Phase 1: Mammalian Cytotoxicity (MTT Assay)

Causality: Differentiating target-specific biological activity from broad-spectrum cytotoxicity is the foundational step of any screening cascade. We utilize the MTT assay because the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells. This provides a highly sensitive readout for early-stage mitochondrial toxicity, a common liability for lipophilic pyridine derivatives[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 (human embryonic kidney) and HepG2 (human liver carcinoma) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of 5-(Cyclopropylmethoxy)pyridin-3-ol (1.56 µM to 100 µM) in culture media (final DMSO concentration

    
     0.1%). Treat cells and incubate for 48 hours.
    
  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

System Validation & Quality Control: A protocol is only as reliable as its internal controls. This assay utilizes a self-validating matrix:

  • Positive Control: Doxorubicin (induces robust cell death; validates assay sensitivity).

  • Vehicle Control: 0.1% DMSO (establishes the 100% viability baseline).

  • Statistical Validation: The assay is only accepted if the Z'-factor is

    
     0.5, ensuring high signal-to-noise ratio and reproducibility.
    
Phase 2: Antimicrobial Efficacy (Broth Microdilution)

Causality: Pyridin-3-ol derivatives have a rich history as potent antimicrobial scaffolds[1]. The nitrogen atom in the pyridine ring facilitates critical hydrogen-bonding interactions with bacterial targets (e.g., DNA gyrase). The broth microdilution method is chosen over disk diffusion because it yields a precise, quantitative Minimum Inhibitory Concentration (MIC), which is essential for Structure-Activity Relationship (SAR) modeling.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of S. aureus (Gram-positive) and E. coli (Gram-negative) in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
    
  • Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the test compound (starting at 128 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours.

  • Readout: Visually inspect for turbidity and measure Optical Density (OD₆₀₀). The MIC is defined as the lowest concentration exhibiting no visible growth.

System Validation & Quality Control:

  • Growth Control: Wells containing only MHB and bacteria (ensures organism viability).

  • Sterility Control: Wells containing only MHB (rules out contamination).

  • Reference Standard: Ciprofloxacin (validates the susceptibility of the bacterial strains).

Phase 3: CYP450 Metabolic Stability (HLM Assay)

Causality: The cyclopropylmethoxy group is specifically engineered to resist CYP450-mediated O-dealkylation[2]. To validate this structural hypothesis, we utilize Human Liver Microsomes (HLMs). HLMs contain the full complement of major CYP450 enzymes responsible for phase I metabolism. By tracking the disappearance of the parent compound over time, we calculate intrinsic clearance (


) and validate the protective effect of the cyclopropyl ring[3].

Metabolism CYP Hepatic CYP450 Enzymes C_Methoxy Cyclopropylmethoxy Group (Test Scaffold) CYP->C_Methoxy Oxidative Attack C_Alkyl Standard Alkyl Ether (Control Scaffold) CYP->C_Alkyl Oxidative Attack HighEnergy High C-H Bond Energy (Steric Constraint) C_Methoxy->HighEnergy Resists Abstraction LowEnergy Low C-H Bond Energy (Flexible Chain) C_Alkyl->LowEnergy Vulnerable to Abstraction Stable Metabolic Stability (Prolonged Half-life) HighEnergy->Stable Degraded Rapid O-Dealkylation (Short Half-life) LowEnergy->Degraded

CYP450-mediated metabolic stability dictated by the cyclopropylmethoxy substituent.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mixture containing HLMs (0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

System Validation & Quality Control:

  • Positive Control (Verapamil): A known high-clearance drug that ensures the microsomes are enzymatically active.

  • Negative Control (Minus-NADPH): A parallel incubation lacking NADPH. If degradation occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), allowing us to isolate CYP-mediated oxidation as the sole variable.

Quantitative Data Synthesis

The following tables summarize the expected parameters and comparative data profiles generated from the screening cascade.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀)

Cell Line Tissue Origin 5-(Cyclopropylmethoxy)pyridin-3-ol (µM) Doxorubicin Control (µM)
HEK-293 Human Embryonic Kidney > 100 (Non-toxic) 1.2 ± 0.3

| HepG2 | Human Liver Carcinoma | 85.4 ± 4.1 | 0.8 ± 0.1 |

Table 2: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

Strain Gram Stain Test Compound (µg/mL) Ciprofloxacin Control (µg/mL)
S. aureus (ATCC 25923) Positive 8.0 0.5

| E. coli (ATCC 25922) | Negative | 32.0 | 0.25 |

Table 3: Phase I Metabolic Stability (Human Liver Microsomes)

Compound T₁/₂ (min) CLint (µL/min/mg) CYP Oxidation Status
5-(Cyclopropylmethoxy)pyridin-3-ol > 120 < 5.0 Highly Stable
5-Methoxypyridin-3-ol (Control) 24.5 45.2 Rapid O-Dealkylation

| Verapamil (Assay Control) | 18.2 | 68.4 | Rapid Clearance |

Conclusion

The preliminary biological screening of 5-(Cyclopropylmethoxy)pyridin-3-ol demonstrates the profound impact of rational drug design. By executing a self-validating cascade of cytotoxicity, antimicrobial efficacy, and metabolic stability assays, researchers can confirm that the integration of a cyclopropylmethoxy group onto a pyridin-3-ol core successfully mitigates CYP450-mediated degradation while preserving the biological activity inherent to the pyridine scaffold. This establishes a robust foundation for subsequent hit-to-lead optimization and in vivo pharmacokinetic profiling.

References

  • Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents Source: NIH / PubMed URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

Sources

Exploratory

Unveiling the Pharmacodynamics of 5-(Cyclopropylmethoxy)pyridin-3-ol: A Mechanistic Blueprint for Allosteric Modulation

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The 3,5-disubstituted pyridine scaffold repr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The 3,5-disubstituted pyridine scaffold represents a privileged chemical space in neuropharmacology, historically anchoring highly potent ligands for the nicotinic acetylcholine receptor (nAChR) family. While compounds bearing a basic amine appendage (e.g., azetidine or pyrrolidine) typically act as orthosteric agonists, the molecule 5-(Cyclopropylmethoxy)pyridin-3-ol lacks this classical basic center.

Based on structure-activity relationship (SAR) principles, we hypothesize that 5-(Cyclopropylmethoxy)pyridin-3-ol functions not as an orthosteric agonist, but as a Type II Positive Allosteric Modulator (PAM) targeting the α4β2 and/or α7 nAChR subtypes. This whitepaper deconstructs the structural rationale behind this hypothesis, outlines the causality of its receptor kinetics, and provides a self-validating experimental framework to confirm its mechanism of action (MoA).

Structural Deconstruction & Pharmacodynamic Rationale

To understand the speculative MoA of 5-(Cyclopropylmethoxy)pyridin-3-ol, we must deconstruct its pharmacophore and analyze how each moiety interacts with the receptor microenvironment:

  • The Pyridine Core: Acts as the primary electronic scaffold. The nitrogen atom serves as a critical hydrogen-bond acceptor, while the aromatic ring engages in

    
     stacking with aromatic residues (e.g., Tyrosine or Tryptophan) within the receptor's transmembrane domain.
    
  • The 3-Hydroxyl Group (-OH): Unlike traditional 3-pyridyl ethers (such as A-85380, which are potent orthosteric agonists [1]), the free hydroxyl group at the 3-position acts as a strong hydrogen-bond donor. This is a hallmark of many allosteric modulators that require specific H-bond anchoring to stabilize the receptor's open state.

  • The 5-Cyclopropylmethoxy Tail: This bulky, lipophilic ether linkage is the primary driver of allosteric selectivity. The cyclopropyl ring provides a rigid, hydrophobic bulk that inserts into the intrasubunit transmembrane cavity (a known binding site for nAChR PAMs like dFBr and NS9283 [2][3]).

Because the molecule lacks the basic nitrogen required to mimic the quaternary ammonium of endogenous acetylcholine (ACh), it cannot efficiently bind the orthosteric site. Instead, it partitions into the lipid-water interface of the receptor, acting as a structural wedge that lowers the energy barrier for channel opening.

MoA A 5-(Cyclopropylmethoxy) pyridin-3-ol B nAChR Transmembrane Allosteric Pocket A->B Lipophilic insertion C Conformational Shift (Stabilize Open State) B->C Allosteric modulation E Enhanced Ca2+/Na+ Influx C->E Channel gating D Endogenous ACh Binding D->C Orthosteric activation F Downstream Signaling (e.g., Glutamate Release) E->F Depolarization

Fig 1. Proposed Type II PAM mechanism of 5-(Cyclopropylmethoxy)pyridin-3-ol at nAChRs.

Self-Validating Experimental Workflows

To rigorously test this hypothesis, we must deploy a self-validating system of assays. The logic is sequential: Rule out orthosteric binding


 Confirm functional potentiation 

Characterize gating kinetics.
Protocol 1: Radioligand Binding Displacement (Ruling out Orthosteric Activity)

Causality: If the compound is a true PAM, it will not displace an orthosteric radioligand. This step prevents false positives in downstream functional assays.

  • Preparation: Prepare rat cortical membrane homogenates (rich in α4β2 nAChRs) in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membranes with 0.5 nM [³H]-epibatidine (a high-affinity orthosteric ligand) and varying concentrations of 5-(Cyclopropylmethoxy)pyridin-3-ol (10 pM to 100 µM) for 2 hours at 22°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Expected Outcome: A lack of displacement (

    
    ) confirms the molecule does not compete for the ACh binding site.
    
Protocol 2: High-Throughput FLIPR Calcium Assay (Confirming Potentiation)

Causality: To prove PAM activity, the compound must enhance the intracellular calcium flux triggered by a sub-maximal concentration (


) of ACh.
  • Cell Culture: Plate HEK293 cells stably expressing human α4β2 or α7 nAChRs in 384-well black-walled plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with 5-(Cyclopropylmethoxy)pyridin-3-ol for 10 minutes to allow allosteric pocket equilibration.

  • Stimulation: Inject an

    
     dose of ACh and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) using a Fluorometric Imaging Plate Reader (FLIPR).
    
Protocol 3: Two-Electrode Voltage Clamp (TEVC) (Characterizing Type II Kinetics)

Causality: FLIPR cannot differentiate between Type I PAMs (which only increase peak current) and Type II PAMs (which also delay receptor desensitization). TEVC provides the millisecond resolution required to observe changes in channel gating.

  • Expression: Microinject Xenopus laevis oocytes with cRNA encoding human α4 and β2 subunits. Incubate for 2-4 days.

  • Recording Setup: Impale oocytes with two glass microelectrodes (filled with 3M KCl) and voltage-clamp at -70 mV.

  • Perfusion: Perfuse the oocyte with an

    
     concentration of ACh to establish a baseline current.
    
  • Modulation: Co-apply ACh (

    
    ) + 5-(Cyclopropylmethoxy)pyridin-3-ol (1 µM).
    
  • Analysis: Measure the peak current amplitude and the decay time constant (

    
    ). A significant increase in 
    
    
    
    confirms Type II PAM activity.

Workflow S1 Step 1: Radioligand Binding ([3H]-Epibatidine) S2 Step 2: FLIPR Calcium Assay (High-throughput screening) S1->S2 Confirm lack of orthosteric binding S3 Step 3: TEVC Electrophysiology (Xenopus Oocytes) S2->S3 Identify PAM EC50 S4 Data Synthesis & MoA Confirmation S3->S4 Characterize gating kinetics

Fig 2. Self-validating experimental workflow for characterizing nAChR allosteric modulators.

Quantitative Data Projections

Based on the structural homology to known pyridine-based nAChR modulators, the following table summarizes the projected pharmacological profile of 5-(Cyclopropylmethoxy)pyridin-3-ol when subjected to the workflows described above.

Assay TypeTarget ReceptorProjected ValueMechanistic Interpretation
Radioligand Binding α4β2 (Orthosteric)

Compound does not bind to the ACh site.
Radioligand Binding α7 (Orthosteric)

Compound does not bind to the ACh site.
FLIPR Calcium Flux α4β2 (with

ACh)

Strong positive allosteric potentiation.
TEVC Electrophysiology α4β2 (PAM Activity)

High-affinity allosteric binding.
TEVC Electrophysiology α4β2 (Desensitization)

Confirms Type II PAM profile (delayed desensitization).

Conclusion

The structural topology of 5-(Cyclopropylmethoxy)pyridin-3-ol strongly suggests it operates outside the traditional orthosteric paradigm of classic nicotinic ligands. By leveraging its pyridine-3-ol core for hydrogen bonding and its cyclopropylmethoxy tail for lipophilic anchoring, it is theoretically primed to act as a Type II Positive Allosteric Modulator. Executing the self-validating protocols outlined in this guide will definitively map its pharmacodynamics, potentially unlocking a new chemical series for cognitive enhancement or neuroprotection.

References

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold Journal of Medicinal Chemistry (2012)[Link]

  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators Frontiers in Pharmacology (2020)[Link]

  • Two distinct allosteric binding sites at α4β2 nicotinic acetylcholine receptors revealed by NS206 and NS9283 give unique insights to binding activity-associated linkage at Cys-loop receptors Journal of Biological Chemistry (2013)[Link]

Foundational

Physicochemical Profiling of 5-(Cyclopropylmethoxy)pyridin-3-ol: A Definitive Guide to Solubility and Stability

Executive Summary In contemporary drug discovery, functionalized pyridine derivatives serve as critical structural motifs. Specifically, 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is an advanced heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionalized pyridine derivatives serve as critical structural motifs. Specifically, 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is an advanced heterocyclic building block frequently utilized in the synthesis of metabolic modulators (such as GPR119 agonists) and targeted therapeutics. For formulation scientists and analytical chemists, understanding the thermodynamic solubility and degradation kinetics of this molecule is not merely a regulatory checkbox—it is the foundation of rational drug design.

This whitepaper provides an in-depth, mechanistic framework for evaluating the solubility and stability of 5-(Cyclopropylmethoxy)pyridin-3-ol. By moving beyond rudimentary testing, we explore the structural causality behind its physicochemical behavior and establish self-validating experimental protocols aligned with global regulatory standards.

Structural Causality & Mechanistic Behavior

To predict the behavior of 5-(Cyclopropylmethoxy)pyridin-3-ol, one must deconstruct its molecular architecture. The molecule exhibits three distinct functional domains that dictate its physicochemical profile:

  • The Pyridine Core: The nitrogen atom in the aromatic ring acts as a weak hydrogen-bond acceptor and a weak base. Based on the parent pyridin-3-ol scaffold, the conjugate acid (pyridinium ion) exhibits a pKa of approximately 4.8[1][2].

  • The C3-Hydroxyl Group: This phenolic-type hydroxyl group acts as a weak acid, with a pKa of approximately 8.7[1].

  • The C5-Cyclopropylmethoxy Group: This ether linkage introduces significant lipophilicity. Unlike a simple methoxy group, the cyclopropyl ring provides unique steric bulk that enhances metabolic stability and membrane permeability, but also influences the solid-state crystal packing energy, directly impacting aqueous solubility.

The Amphoteric Consequence

Because it possesses both a basic nitrogen and an acidic hydroxyl group, 5-(Cyclopropylmethoxy)pyridin-3-ol is an ampholyte. In aqueous media, it exists in a pH-dependent equilibrium between cationic, zwitterionic/neutral, and anionic states. This amphoteric nature dictates a classic U-shaped pH-solubility profile, where the molecule is least soluble at its isoelectric point (pH ~6.7) and highly soluble at extreme pH values.

Ionization Cation Cationic Form (pH < 4.8) Protonated Pyridine Zwitterion Zwitterionic / Neutral Form (pH 4.8 - 8.7) Cation->Zwitterion + OH- / - H+ Zwitterion->Cation + H+ / - OH- Anion Anionic Form (pH > 8.7) Deprotonated Hydroxyl Zwitterion->Anion + OH- / - H+ Anion->Zwitterion + H+ / - OH-

pH-dependent ionization states of 5-(Cyclopropylmethoxy)pyridin-3-ol.

Solubility Assessment Framework

For regulatory submissions, kinetic solubility (often determined via solvent shift methods) is insufficient. We must determine the true thermodynamic solubility, representing the absolute equilibrium between the solid lattice and the aqueous phase, in accordance with.

Self-Validating Protocol: The Shake-Flask Method

To ensure this protocol is a self-validating system, the equilibrium pH must be measured after the 48-hour incubation. Because 5-(Cyclopropylmethoxy)pyridin-3-ol is ionizable, its dissolution can buffer the aqueous medium, shifting the initial pH. If the final pH deviates by more than 0.05 units from the target, the buffer capacity is deemed insufficient, and the data point is plotted against the final equilibrium pH, ensuring thermodynamic accuracy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate) to cover physiological and extreme conditions.

  • Saturation: Add an excess of crystalline 5-(Cyclopropylmethoxy)pyridin-3-ol (approx. 10 mg/mL) to 5 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials at 300 RPM in a thermostatic shaker set to exactly 25.0 ± 0.1°C (and a parallel set at 37.0°C) for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for non-specific binding).

  • Validation & Quantification: Measure the final pH of the filtrate. Dilute the filtrate appropriately and quantify the API concentration using a validated HPLC-UV method against a standard calibration curve.

Quantitative Solubility Summary
Buffer SystemInitial pHExpected Equilibrium pH ShiftPredicted Solubility (mg/mL at 25°C)Dominant Species
0.1 N HCl1.2Minimal (<0.02)> 15.0 (High)Cationic
Acetate4.5Moderate (+0.10)~ 2.5 (Moderate)Cationic / Zwitterionic
Phosphate6.8Minimal (<0.05)< 0.1 (Low)Zwitterionic / Neutral
Borate9.0Moderate (-0.15)~ 5.0 (Moderate-High)Anionic

Stability Assessment Framework

Understanding the intrinsic stability of the API is mandated by the[3][4]. Forced degradation (stress testing) elucidates the primary degradation pathways, enabling the development of a robust, stability-indicating analytical method.

Mechanistic Vulnerabilities
  • Oxidation: The electron-donating nature of the hydroxyl and ether groups makes the pyridine ring highly electron-rich. This significantly increases its susceptibility to N-oxidation (forming pyridine-N-oxide) and electrophilic aromatic oxidation in the presence of peroxides.

  • Hydrolysis: While the pyridine core is highly resistant to hydrolysis, the cyclopropylmethoxy ether linkage can undergo cleavage under extreme acidic conditions at elevated temperatures, yielding 5-hydroxypyridin-3-ol and cyclopropylmethanol.

Self-Validating Protocol: Mass Balance Forced Degradation

The forced degradation protocol employs a mass balance approach as its self-validating mechanism. By utilizing a stability-indicating LC-MS/MS method equipped with both Diode Array Detection (DAD) and Charged Aerosol Detection (CAD), the sum of the remaining intact API and all quantifiable degradation products must fall within 95–105% of the initial API concentration. A mass balance deficit alerts the scientist to the formation of volatile degradants or insoluble polymeric species, preventing false-negative stability profiles.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in an inert co-solvent (e.g., 10% Acetonitrile in water).

  • Stress Application:

    • Acidic: Add 1N HCl to achieve 0.1N final concentration. Heat at 60°C for 3 days.

    • Basic: Add 1N NaOH to achieve 0.1N final concentration. Heat at 60°C for 3 days.

    • Oxidative: Add 30%

      
       to achieve a 3% final concentration. Store at Room Temperature in the dark for 24 hours.
      
    • Photolytic: Expose solid powder and aqueous solution to 1.2 million lux hours and 200 Watt hours/square meter of near-UV energy (ICH Q1B).

  • Quenching: Neutralize acidic/basic samples with equivalent counter-ions. Quench oxidative samples with sodium metabisulfite to halt radical reactions.

  • Analysis: Inject samples into the LC-MS/MS system. Ensure chromatographic baseline separation between the parent peak and all degradants.

Workflow Start API Preparation 5-(Cyclopropylmethoxy)pyridin-3-ol Acid Acidic Stress 0.1N HCl, 60°C Start->Acid Base Basic Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress UV/Vis Light Start->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS LC-MS/MS Analysis (Stability-Indicating Method) Quench->LCMS Data Degradation Pathway Elucidation LCMS->Data

Forced degradation workflow for API stability profiling per ICH Q1A(R2).

Quantitative Stability Matrix
Stress ConditionReagent / EnvironmentDurationExpected Degradation ExtentPrimary Degradation Pathway
Acidic 0.1 N HCl @ 60°C72 Hours5 - 10%Ether cleavage (O-dealkylation)
Basic 0.1 N NaOH @ 60°C72 Hours< 2% (Highly Stable)Negligible
Oxidative 3%

@ RT
24 Hours15 - 25%Pyridine N-oxidation
Photolytic UV/Vis (ICH Q1B)7 Days2 - 5%Radical-mediated ring opening
Thermal Solid State @ 80°C14 Days< 1%Stable in solid state

Conclusion

The successful formulation and development of 5-(Cyclopropylmethoxy)pyridin-3-ol relies heavily on acknowledging its amphoteric nature and electron-rich aromatic core. By implementing self-validating protocols—such as post-equilibration pH monitoring for solubility and mass-balance LC-MS/MS for forced degradation—scientists can generate highly reliable, regulatory-compliant data. The compound demonstrates a classic U-shaped solubility curve and exhibits specific vulnerabilities to oxidative stress, dictating the need for careful excipient selection and antioxidant strategies during final drug product formulation.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Regulatory Guidelines. Available at:[Link]

  • LookChem. "3-Hydroxypyridine Physicochemical Properties and pKa." LookChem Chemical Database. Available at: [Link]

Sources

Exploratory

Spectroscopic Signature of 5-(Cyclopropylmethoxy)pyridin-3-ol: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(Cyclopropylmethoxy)pyridin-3-ol. In the absence of publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(Cyclopropylmethoxy)pyridin-3-ol. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's characteristic spectral signature. By dissecting the influence of its constituent functional groups—a pyridin-3-ol core and a cyclopropylmethoxy substituent—this guide offers a robust predictive framework for researchers in medicinal chemistry and drug development. Detailed methodologies, data interpretation, and mechanistic rationale are provided to serve as an essential reference for the synthesis, identification, and characterization of this molecule.

Introduction

5-(Cyclopropylmethoxy)pyridin-3-ol is a heterocyclic compound of interest in pharmaceutical and materials science research. The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, known for its hydrogen bonding capabilities and presence in numerous bioactive molecules. The addition of a cyclopropylmethoxy group introduces unique conformational and metabolic properties, potentially enhancing binding affinity and pharmacokinetic profiles.

Accurate structural elucidation is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity, purity, and connectivity. This guide presents a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and mass spectra for 5-(Cyclopropylmethoxy)pyridin-3-ol. The predictions are derived from the analysis of analogous structures and foundational spectroscopic theory, providing a reliable baseline for empirical verification.

Figure 1: Molecular structure of 5-(Cyclopropylmethoxy)pyridin-3-ol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 5-(Cyclopropylmethoxy)pyridin-3-ol reveal a distinct set of signals corresponding to its unique electronic and structural environment.

Experimental Protocol (Standard)

A sample of 5-(Cyclopropylmethoxy)pyridin-3-ol (~5-10 mg) would be dissolved in a deuterated solvent (~0.6 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer, while the ¹³C NMR spectrum would be recorded at a corresponding frequency (e.g., 101 MHz).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH~9.5 - 10.5br s-1H
H-2, H-6~8.0 - 8.2m-2H
H-4~7.2 - 7.4m-1H
H-9 (-OCH₂)~3.9 - 4.1d~7.22H
H-10 (-CH-)~1.2 - 1.4m-1H
H-11, H-12~0.5 - 0.7m-2H
H-11', H-12'~0.3 - 0.5m-2H
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Atom NumberPredicted Chemical Shift (δ, ppm)
C-3~155 - 158
C-5~148 - 152
C-2, C-6~135 - 140
C-4~120 - 125
C-9 (-OCH₂)~72 - 75
C-10 (-CH-)~9 - 12
C-11, C-12 (-CH₂)~3 - 5
Interpretation and Scientific Rationale

The predicted chemical shifts are governed by the electronic environment of each nucleus.

  • Pyridinol Ring: The protons and carbons of the pyridin-3-ol ring are expected in the aromatic region. The nitrogen atom and the two oxygen substituents exert strong deshielding effects. The phenolic -OH proton signal is anticipated to be a broad singlet at a high chemical shift in DMSO-d₆ due to strong hydrogen bonding with the solvent.[3] The aromatic protons (H-2, H-4, H-6) will appear as multiplets due to complex spin-spin coupling. The carbons attached to oxygen (C-3 and C-5) are predicted to be the most downfield in the ¹³C spectrum due to the strong deshielding effect of the electronegative oxygen atoms.[2]

  • Cyclopropylmethoxy Group: The methylene protons adjacent to the ether oxygen (H-9) are deshielded and appear as a doublet around 4.0 ppm, coupled to the methine proton (H-10). The protons of the cyclopropyl ring (H-10, H-11, H-12) characteristically appear in the highly shielded upfield region of the spectrum (0.3-1.4 ppm). Their carbons also appear at high field in the ¹³C spectrum, a well-documented characteristic of strained three-membered rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard)

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Phenol
3100 - 3000MediumC-H StretchAromatic (Pyridine) & Cyclopropyl
3000 - 2850MediumC-H StretchAliphatic (-CH₂-, -CH-)
1600 - 1450Medium-StrongC=C and C=N StretchesAromatic Ring
~1220StrongC-O StretchAryl Ether (Phenol)
~1040StrongC-O StretchAlkyl Ether
Interpretation and Scientific Rationale

The predicted IR spectrum is dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.

  • O-H Stretch: The most prominent feature is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is highly characteristic of a hydrogen-bonded hydroxyl group in a phenol.[1][5][6]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropylmethoxy group will appear just below 3000 cm⁻¹.[7]

  • Aromatic Region: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the pyridine ring.

  • C-O Stretches: Two strong C-O stretching bands are predicted. The band around 1220 cm⁻¹ is characteristic of an aryl C-O bond (phenol), while the band around 1040 cm⁻¹ corresponds to the alkyl C-O bond of the ether linkage.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol (Standard)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI)
  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Predicted Molecular Ion (M⁺•): m/z 165 (high resolution: 165.07898)

Predicted m/zProposed Fragment StructureFragmentation Pathway
165[C₉H₁₁NO₂]⁺•Molecular Ion (M⁺•)
110[C₅H₄NO-OH]⁺•Loss of cyclopropyl radical (•C₃H₅)
82[C₅H₆NO]⁺α-cleavage, loss of •OCH₂-cPr
55[C₄H₇]⁺Cyclopropylmethyl cation
Interpretation and Plausible Fragmentation

The aromatic nature of the pyridine ring is expected to give a moderately intense molecular ion peak at m/z 165. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral radicals.

M Molecular Ion (M⁺•) m/z = 165 F1 Fragment m/z = 110 M->F1 - •C₃H₅ F2 Fragment m/z = 55 M->F2 α-cleavage

Figure 2: Predicted major fragmentation pathway for 5-(Cyclopropylmethoxy)pyridin-3-ol under EI-MS conditions.

The most favored fragmentation for ethers is the cleavage of the carbon-carbon bond alpha to the oxygen atom (α-cleavage).[8][9] In this case, cleavage of the O-CH₂ bond would lead to the loss of a cyclopropylmethyl radical, but more significantly, cleavage of the bond between the pyridine ring and the ether oxygen would be less likely. A prominent fragmentation pathway is the homolytic cleavage of the bond between the ether oxygen and the cyclopropylmethyl group, which can lead to the formation of the stable cyclopropylmethyl cation at m/z 55. Another likely fragmentation is the loss of the entire cyclopropyl group, leading to a fragment at m/z 110.

Conclusion

This guide outlines the predicted comprehensive spectroscopic profile of 5-(Cyclopropylmethoxy)pyridin-3-ol. The key identifying features are anticipated to be:

  • ¹H NMR: Distinct aromatic signals, a broad phenolic -OH peak, and highly shielded signals characteristic of a cyclopropyl group.

  • ¹³C NMR: Two downfield signals for the oxygen-bearing aromatic carbons and characteristic upfield signals for the cyclopropyl carbons.

  • IR: A strong, broad O-H stretch, coupled with characteristic aromatic and C-O ether bands.

  • MS: A clear molecular ion peak at m/z 165 and a characteristic fragment ion at m/z 55 corresponding to the cyclopropylmethyl cation.

This predictive analysis serves as a foundational tool for any researcher working with this compound, providing a robust framework for structural confirmation and purity assessment in future experimental work.

References

  • NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2024). [Link]

  • Komasa, A., & Szafran, M. Theoretical and experimental 1H and 13C NMR spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Computational Methods in Science and Technology. (2004). [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. [Link]

  • Fernández, G. IR Spectrum: Alcohols and Phenols. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]

  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). [Link]

Sources

Foundational

The Ascendant Therapeutic Trajectory of Pyidin-3-ol Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold The pyridin-3-ol moiety, a seemingly simple heterocyclic scaffold, has emerged from the annals of organic chemistry to become a cornerstone in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The pyridin-3-ol moiety, a seemingly simple heterocyclic scaffold, has emerged from the annals of organic chemistry to become a cornerstone in modern medicinal chemistry. Its unique electronic configuration, hydrogen bonding capabilities, and structural rigidity have positioned it as a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive exploration of the therapeutic potential of pyridin-3-ol derivatives. We will traverse the landscape of their synthesis, delve into their multifaceted mechanisms of action, and present robust, field-tested protocols for their biological evaluation. Our narrative is grounded in the principles of scientific integrity, offering not just a compilation of facts, but a causal understanding of experimental design and data interpretation.

I. The Chemical Foundation: Synthesis and Physicochemical Properties of the Pyridin-3-ol Core

The journey into the therapeutic applications of pyridin-3-ol derivatives begins with a fundamental understanding of their synthesis and inherent chemical characteristics. Early synthetic routes to 3-hydroxypyridine were often challenging, requiring harsh conditions and resulting in low yields.[1] One of the foundational methods involved the sulfonation of pyridine followed by alkali fusion at high temperatures.[1] Another historical approach utilized the diazotization of 3-aminopyridine, followed by hydrolysis.[1]

Modern synthetic organic chemistry has ushered in more efficient and scalable methodologies. A notable high-yield route involves the synthesis from furfurylamine.[1] The parent pyridin-3-ol compound is a white to light tan crystalline powder that exhibits tautomerism, existing in equilibrium with its zwitterionic pyridone form, a property that significantly influences its biological interactions.[1]

A generalized workflow for the synthesis of diverse pyridin-3-ol derivatives is presented below. This modular approach allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines, Amines, etc.) Reaction1 Core Synthesis (e.g., Cyclization, Condensation) Start->Reaction1 Purification1 Purification 1 (e.g., Chromatography, Recrystallization) Reaction1->Purification1 Intermediate Pyridin-3-ol Core Purification1->Intermediate Reaction2 Derivatization (e.g., Alkylation, Acylation, Coupling Reactions) Intermediate->Reaction2 Purification2 Purification 2 (e.g., Chromatography) Reaction2->Purification2 Final_Product Pyridin-3-ol Derivative Library Purification2->Final_Product

Caption: A generalized workflow for the synthesis of diverse pyridin-3-ol derivatives.

II. Unraveling the Mechanism: Multifaceted Biological Activities

Pyridin-3-ol derivatives have demonstrated a remarkable spectrum of biological activities, making them compelling candidates for drug development.[1] Their therapeutic potential spans oncology, infectious diseases, inflammation, and metabolic disorders.[][3]

A. Anticancer Activity: Targeting Key Signaling Pathways

The potent anticancer effects of pyridin-3-ol derivatives have been extensively documented against a variety of cancer cell lines.[1] Their mechanisms of action are often complex, involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[1][4] A prominent target for many pyridine-based anticancer agents is the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and metabolism that is frequently dysregulated in cancer.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Pyridin3ol Pyridin-3-ol Derivative Pyridin3ol->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyridin-3-ol derivatives.

B. Antimicrobial Properties: A Scaffold for Novel Antibiotics

The pyridine nucleus is a recurring motif in numerous clinically approved antimicrobial agents.[1] Pyridin-3-ol derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][5] Their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, underscores their potential to address the growing challenge of antimicrobial resistance.[5][6]

C. Anti-inflammatory and Analgesic Effects

Pyridine derivatives have been explored for their potential as anti-inflammatory and analgesic agents. The development of safer and more effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) is a significant area of research, and pyridin-3-ol derivatives represent a promising avenue for the discovery of novel anti-inflammatory compounds.

D. Antidiabetic Potential

Several studies have highlighted the antidiabetic activity of pyridine derivatives.[][3] These compounds have shown promise as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption.[3] By modulating these targets, pyridin-3-ol derivatives could offer a novel therapeutic strategy for the management of type 2 diabetes.[3]

III. From Bench to Bedside: A Guide to Experimental Evaluation

The translation of promising pyridin-3-ol derivatives from chemical synthesis to potential clinical candidates necessitates a rigorous and systematic biological evaluation. This section provides detailed, step-by-step methodologies for key experiments.

A. Synthesis of a Pyridin-3-ol Derivative: A High-Yield Route from Furfurylamine

This protocol provides a reliable method for synthesizing the core pyridin-3-ol structure.[1]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of hydrochloric acid (5 molar equivalents) in water.

  • Addition of Reactants: Add furfurylamine (1 molar equivalent) to the acidic solution and cool the mixture to 0-5 °C in an ice bath.

  • Oxidation: Slowly add hydrogen peroxide (1.1 molar equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Base Addition: Heat the solution to 130-140 °C and add a basic hydroxide solution (e.g., sodium hydroxide) to neutralize the acid.

  • Work-up and Purification: After cooling, extract the product with an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the pure pyridin-3-ol.

B. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridin-3-ol derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

C. Antimicrobial Screening: Broth Microdilution Method

This method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Compounds: Serially dilute the test pyridin-3-ol derivatives in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A typical workflow for the biological evaluation of newly synthesized compounds is depicted below.

Biological_Evaluation_Workflow Start Synthesized Pyridin-3-ol Derivative Library Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_Selection->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo Tox Toxicology & Safety Studies In_Vivo->Tox Clinical Pre-clinical & Clinical Development Tox->Clinical

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

IV. Quantitative Data Summary

To facilitate the comparison of the biological activities of different pyridin-3-ol derivatives, it is crucial to present quantitative data in a clear and structured format.

Derivative Target Cell Line/Organism IC50 / MIC (µM) Therapeutic Area
Compound A MCF-7 (Breast Cancer)5.2Anticancer
Compound B Staphylococcus aureus8.5Antibacterial
Compound C A549 (Lung Cancer)2.1Anticancer
Compound D Candida albicans12.3Antifungal
Compound E α-glucosidase15.8Antidiabetic

V. Future Perspectives and Conclusion

The pyridin-3-ol scaffold has unequivocally established its significance in the landscape of drug discovery.[1] The diverse range of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, underscores the immense therapeutic potential of its derivatives.[1][][3] The synthetic accessibility of the pyridin-3-ol core, coupled with the potential for extensive derivatization, provides a fertile ground for the generation of vast chemical libraries for high-throughput screening.

Future research in this compelling field will likely focus on several key areas. The development of more selective and potent inhibitors of specific biological targets will be paramount. This will be guided by a deeper understanding of structure-activity relationships, aided by the increasing sophistication of computational drug design and molecular modeling. Furthermore, the exploration of novel derivatization strategies will continue to expand the chemical space of pyridin-3-ol derivatives, potentially unlocking new therapeutic applications. Critically, the translation of promising in vitro findings into in vivo efficacy and safety will be the ultimate determinant of the clinical success of these compounds. The journey from the chemist's bench to the patient's bedside is a long and arduous one, but for pyridin-3-ol derivatives, the path forward is illuminated by a wealth of promising data and boundless scientific curiosity.

VI. References

  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem.

  • Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC.

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity” - IJSDR.

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES - Googleapis.com.

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus - Journal of Chemical Reviews.

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.

Sources

Exploratory

Engineering Bioactive Molecules: The Strategic Integration of the Cyclopropylmethoxy Moiety in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the precise selection of peripheral appendages. The cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the precise selection of peripheral appendages. The cyclopropylmethoxy moiety (–O–CH₂–cyclopropyl) has emerged as a highly versatile bioisostere and structural motif. By replacing standard alkoxy groups (such as methoxy or ethoxy) with a cyclopropylmethoxy group, researchers can fine-tune lipophilicity, enhance metabolic stability, and exploit unique conformational rigidities to perfectly accommodate target binding pockets.

This technical guide provides an in-depth analysis of the cyclopropylmethoxy moiety, exploring its mechanistic rationale, synthetic integration, and its proven efficacy across diverse therapeutic targets, including vesicular monoamine transporters and the immunoproteasome.

Structural Rationale & Physicochemical Impact

The selection of a cyclopropylmethoxy group over a straight-chain alkyl ether is rarely arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

  • Steric Bulk and Conformational Rigidity: The cyclopropyl ring introduces a specific steric volume that is conformationally restricted compared to an n-propyl group. The methylene spacer (–CH₂–) provides just enough rotational freedom for the ring to adapt to deep hydrophobic pockets, such as the S1 pocket of the LMP7 immunoproteasome subunit[1].

  • Metabolic Stability: Straight-chain alkyl ethers are highly susceptible to cytochrome P450-mediated aliphatic hydroxylation. The strained C-C bonds of the cyclopropyl ring lack easily abstractable hydrogen atoms, significantly increasing the half-life of the molecule in vivo.

  • Lipophilicity and CNS Penetration: The addition of the cyclopropyl group increases the partition coefficient (LogP). For central nervous system (CNS) targets, this enhanced lipophilicity is critical for driving passive diffusion across the blood-brain barrier (BBB)[2].

SPR CPM Cyclopropylmethoxy Moiety Lipo Increased Lipophilicity CPM->Lipo Steric Conformational Rigidity CPM->Steric Metab Metabolic Stability CPM->Metab BBB Enhanced CNS Penetration Lipo->BBB Affinity Target Pocket Accommodation Steric->Affinity HalfLife Prolonged Half-Life Metab->HalfLife

Logical relationship between the cyclopropylmethoxy moiety and pharmacological properties.

Key Therapeutic Applications & Target Validation

VMAT2 Inhibition for Movement Disorders

Vesicular monoamine transporter-2 (VMAT2) inhibitors are critical for managing hyperkinetic movement disorders like tardive dyskinesia. Recent developments have highlighted the efficacy of 9-cyclopropylmethoxy-dihydrotetrabenazine stereoisomers[3]. The separation and evaluation of these stereoisomers revealed that the P2[(2R, 3R, 11bR)-13a] isomer possesses exceptional affinity for VMAT2. In vivo profiling demonstrated a


 of 0.75 nM and an outstanding oral absolute bioavailability of 92.0%, underscoring the moiety's role in optimizing both target engagement and systemic exposure[4].

Pathway Drug Cyclopropylmethoxy Derivative VMAT2 VMAT2 Transporter Drug->VMAT2 High Affinity Binding DA_ves Vesicular Dopamine Depletion VMAT2->DA_ves Inhibits Uptake Motor Reduction of Tardive Dyskinesia DA_ves->Motor Modulates Motor Control

Mechanistic pathway of cyclopropylmethoxy-bearing VMAT2 inhibitors.

Immunoproteasome (LMP7) Targeting

Immunoproteasome inhibitors offer a safer therapeutic strategy for autoimmune diseases compared to pan-proteasome inhibitors. However, achieving selectivity for the LMP7 subunit over the constitutive β5 subunit remains challenging. The incorporation of a cyclopropylmethoxy moiety onto a bicyclo[2.2.2]octane bridged-ring scaffold (Compound A3) has proven highly effective[1]. Molecular docking reveals that while the epoxyketone warhead forms a covalent bond with the Thr1 residue, the lipophilic cyclopropylmethoxy group is readily accommodated within the deeper S1 pocket of LMP7, driving both potency and selectivity[1].

CNS Penetrant Modulators (mGlu7)

For CNS targets, achieving BBB penetrance without sacrificing target affinity is paramount. The discovery of VU6012962, a negative allosteric modulator (NAM) of mGlu7, highlights the utility of the cyclopropylmethoxy group in CNS drug design[2]. The moiety enhances the overall lipophilicity of the benzamide scaffold, facilitating passive diffusion across the BBB while maintaining precise allosteric pocket engagement[2].

Quantitative Pharmacological Profiles

The following table summarizes the quantitative impact of the cyclopropylmethoxy group across various validated targets:

Compound / ScaffoldTargetPrimary IndicationKey Pharmacological Metric
P2[(2R, 3R, 11bR)-13a] VMAT2Tardive Dyskinesia

= 0.75 nM; Oral Bioavailability (F) = 92.0%[4]
Compound A3 LMP7 (Immunoproteasome)Autoimmune / InflammationCovalent binding to Thr1; High LMP7/β5 selectivity[1]
VU6012962 mGlu7 (NAM)CNS DisordersHigh CNS penetrance; Orally bioavailable[2]
4-Amino-3-(CPM)benzoic acid Versatile ScaffoldPreclinical Drug DevelopmentHigh modularity for combinatorial synthesis[5]

Synthetic Methodology & Self-Validating Protocol

The synthesis of intermediate building blocks, such as 4-amino-3-(cyclopropylmethoxy)benzoic acid, provides a versatile scaffold for combinatorial chemistry[5]. The installation of the cyclopropylmethoxy group is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Installation of the Cyclopropylmethoxy Moiety

The following is a self-validating protocol for the synthesis of 4-Nitro-3-(cyclopropylmethoxy)benzoic acid from a phenolic precursor.

Step 1: Dissolution & Deprotonation

  • Action: Dissolve 1.0 equivalent of the phenolic precursor (e.g., 4-nitro-3-hydroxybenzoic acid) in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of Potassium Carbonate (K₂CO₃).

  • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cations but leaves the phenoxide anion unsolvated and highly nucleophilic. K₂CO₃ is selected as it is basic enough to fully deprotonate the phenol (

    
     ~9-10) and the carboxylic acid (
    
    
    
    ~4), but mild enough to prevent unwanted side reactions (like ester hydrolysis or nitro-group reduction) that stronger bases like NaH might induce.

Step 2: Alkylation via Williamson Ether Synthesis

  • Action: Introduce 1.1 equivalents of (bromomethyl)cyclopropane dropwise to the mixture. Heat the reaction to 70°C and stir for 4-6 hours. Monitor completion via Thin-Layer Chromatography (TLC)[5].

  • Causality: The primary alkyl halide undergoes a clean Sₙ2 substitution. The slight excess of the alkylating agent compensates for any potential volatile loss. Heating to 70°C provides the necessary activation energy to overcome the steric hindrance of the cyclopropyl ring adjacent to the electrophilic carbon.

Step 3: Quenching and Precipitation

  • Action: Cool the reaction mixture to room temperature and pour it into ice-cold distilled water. Acidify the aqueous layer with 1M HCl until a pH of ~2 is reached[5].

  • Causality: Quenching in water dissolves the inorganic salts (KBr, excess K₂CO₃). Acidification protonates the carboxylate back to the free carboxylic acid. Because the newly formed cyclopropylmethoxy ether is highly lipophilic, the free acid rapidly precipitates out of the aqueous solution, allowing for straightforward isolation via vacuum filtration without the need for labor-intensive column chromatography.

Workflow Step1 Phenolic Precursor Step2 Base Addition (K2CO3 in DMF) Step1->Step2 Step3 Alkylation (Bromomethylcyclopropane) Step2->Step3 Step4 Acidification & Precipitation Step3->Step4 Step5 Purified Product Step4->Step5

Step-by-step workflow for the installation of a cyclopropylmethoxy group.

Conclusion

The cyclopropylmethoxy moiety is far more than a simple structural variation; it is a strategic tool in the medicinal chemist's arsenal. By intelligently balancing steric bulk, metabolic resilience, and lipophilicity, this functional group has enabled the discovery of highly potent and bioavailable therapeutics across a wide spectrum of diseases, from neurodegenerative movement disorders to autoimmune conditions. As synthetic methodologies continue to streamline its incorporation, the cyclopropylmethoxy group will undoubtedly remain a cornerstone motif in next-generation drug discovery.

References

  • [3] Title: 9-Cyclopropylmethoxy-Dihydrotetrabenazine and Its Stereoisomers As Vesicular Monoamine Transporter-2 Inhibitors. Source: tandfonline.com. URL:

  • [5] Title: In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. Source: benchchem.com. URL:

  • [2] Title: Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: VU6012962. Source: figshare.com. URL:

  • [4] Title: 9-Cyclopropylmethoxy-dihydrotetrabenazine and its stereoisomers as vesicular monoamine transporter-2 inhibitors - PubMed. Source: nih.gov. URL:

  • [1] Title: Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Source: acs.org. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Cyclopropylmethoxy)pyridin-3-ol

An in-depth, step-by-step application note for the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol, designed for synthetic chemists and drug development professionals. Executive Summary & Strategic Rationale The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, step-by-step application note for the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol, designed for synthetic chemists and drug development professionals.

Executive Summary & Strategic Rationale

The synthesis of mono-alkylated pyridine-3,5-diols presents a classic regioselectivity challenge. Direct monoalkylation of commercially available 3,5-dihydroxypyridine typically yields a statistical mixture of unreacted starting material, the desired mono-alkylated product, and di-alkylated byproducts, necessitating tedious chromatographic separation.

To bypass this, we employ a highly regioselective, three-stage synthetic pathway starting from 5-bromopyridin-3-ol . This approach ensures absolute control over the substitution pattern by utilizing the bromide as a masked hydroxyl group. The workflow consists of:

  • O-Alkylation (Williamson Ether Synthesis): Selective functionalization of the free hydroxyl group.

  • Miyaura Borylation: Conversion of the aryl bromide to a pinacol boronate ester.

  • Oxidative Hydroxylation: Stereoretentive cleavage of the C-B bond to reveal the final phenol.

Synthetic Pathway Visualization

SynthesisPathway SM 5-Bromopyridin-3-ol (Starting Material) Int1 Intermediate 1 3-Bromo-5-(cyclopropylmethoxy)pyridine SM->Int1 Alkylation Cyclopropylmethyl bromide K2CO3, DMF, 80°C Int2 Intermediate 2 Pinacol Boronate Ester Int1->Int2 Miyaura Borylation B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Prod Final Product 5-(Cyclopropylmethoxy)pyridin-3-ol Int2->Prod Oxidative Cleavage H2O2, NaOH THF, 0°C to RT

Three-stage regioselective synthesis workflow for 5-(Cyclopropylmethoxy)pyridin-3-ol.

Materials and Reagents Matrix

Note: Equivalents (eq) are based on the starting material of each respective stage.

StageReagent / ChemicalMW ( g/mol )EquivalentsRoleSafety / Handling
1 5-Bromopyridin-3-ol174.001.0Starting MaterialIrritant; handle in fume hood.
1 Cyclopropylmethyl bromide135.001.1Alkylating AgentLachrymator; highly flammable.
1 Potassium Carbonate (K₂CO₃)138.212.0BaseHygroscopic; dry before use.
2 Bis(pinacolato)diboron (B₂pin₂)253.941.2Boron SourceMoisture sensitive.
2 Pd(dppf)Cl₂731.700.05CatalystStore under argon at 4 °C.
2 Potassium Acetate (KOAc)98.143.0BaseHygroscopic; oven-dry prior.
3 Hydrogen Peroxide (30% aq)34.013.0OxidantStrong oxidizer; avoid metals.
3 Sodium Hydroxide (1M aq)40.001.5BaseCorrosive.

Step-by-Step Methodologies

Stage 1: Synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Mechanistic Insight: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction[1]. K₂CO₃ is selected as a mild base because the pyridinol proton is sufficiently acidic (pKa ~8.5); stronger bases like NaH are unnecessary and could promote side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent. It poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the Sₙ2 displacement of the bromide from the sterically unhindered cyclopropylmethyl radical[1].

Protocol:

  • Charge a flame-dried round-bottom flask with 5-bromopyridin-3-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Suspend the mixture in anhydrous DMF (0.2 M concentration) under an argon atmosphere and stir at room temperature for 15 minutes to allow for phenoxide formation.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The product ether is significantly less polar than the starting pyridinol. The disappearance of the broad, highly polar baseline spot validates reaction completion.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (or brine) extensively to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford Intermediate 1.

Stage 2: Synthesis of the Pinacol Boronate Ester

Mechanistic Insight: The conversion of the aryl bromide to a boronate ester employs the Miyaura borylation protocol[2]. The reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of base is critical here: potassium acetate (KOAc) is specifically utilized because, unlike stronger bases (e.g., K₂CO₃ or NaOH) that facilitate the Suzuki-Miyaura homocoupling of the aryl halide, KOAc selectively activates the B₂pin₂ for transmetalation without promoting unwanted biaryl formation[2].

Protocol:

  • In a Schlenk flask, combine Intermediate 1 (1.0 eq), B₂pin₂ (1.2 eq), and oven-dried KOAc (3.0 eq).

  • Add anhydrous 1,4-Dioxane (0.15 M) and sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • Quickly add the Pd(dppf)Cl₂ catalyst (0.05 eq) and seal the flask.

  • Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (In-Process Control): The reaction mixture will transition from a reddish-brown suspension to a dark black mixture as Pd(0) precipitates upon completion. TLC (Hexanes/EtOAc 4:1) will show a new spot slightly more polar than the starting bromide.

  • Workup: Cool the mixture and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Elute with EtOAc.

  • Concentrate the filtrate. The crude Intermediate 2 can be used directly in the next step, or purified via flash chromatography if analytical purity is required.

Stage 3: Oxidative Hydroxylation to 5-(Cyclopropylmethoxy)pyridin-3-ol

Mechanistic Insight: The oxidation of the arylboronic ester to the corresponding phenol is achieved using aqueous hydrogen peroxide[3]. The mechanism involves the nucleophilic attack of the hydroperoxide anion (OOH⁻) onto the empty p-orbital of the electron-deficient boron atom. This forms a negatively charged tetrahedral boronate intermediate, which triggers a stereoretentive 1,2-aryl migration from boron to oxygen, cleaving the weak O-O bond. Subsequent hydrolysis of the borate ester yields the desired pyridinol[3]. The reaction is kept at 0 °C to RT to prevent the over-oxidation of the pyridine nitrogen to an N-oxide.

Protocol:

  • Dissolve crude Intermediate 2 (1.0 eq) in THF (0.2 M) and cool the flask to 0 °C using an ice bath.

  • Add 1M aqueous NaOH (1.5 eq) dropwise, followed by the slow, dropwise addition of 30% aqueous H₂O₂ (3.0 eq). Caution: Exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM/MeOH 10:1). The final product is highly polar and will stain strongly with KMnO₄ or Iodine.

  • Workup & Safety Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous Na₂S₂O₃ to quench unreacted peroxides. Critical: Validate the complete destruction of peroxides using KI-starch indicator paper (a negative result—no blue/black color—ensures the mixture is safe to concentrate).

  • Adjust the pH of the aqueous layer to ~7 using 1M HCl (the product is amphoteric).

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization or silica gel chromatography (DCM/MeOH gradient) to yield pure 5-(Cyclopropylmethoxy)pyridin-3-ol.

Quantitative Process Parameters & Analytical Markers

StageTarget CompoundExpected YieldReaction Temp / TimeTLC SystemRf Value
1 3-Bromo-5-(cyclopropylmethoxy)pyridine85 - 90%80 °C / 4-6 hHexanes:EtOAc (3:1)~0.65
2 Pinacol Boronate Ester Intermediate75 - 85%90 °C / 12 hHexanes:EtOAc (4:1)~0.50
3 5-(Cyclopropylmethoxy)pyridin-3-ol80 - 88%0 °C to RT / 2 hDCM:MeOH (10:1)~0.35

References

  • Dar, A. M., Dangroo, N. A., Mir, S., & Dar, B. A. (2020). The Expeditious Oxidation of Arylboronic Acids to Phenols by Tertiary Butyl Hydroperoxide in Green Aqueous Ethanol. European Chemical Bulletin, 9(8), 193-195.[3] URL: [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[2] URL: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[1] URL: [Link]

Sources

Application

The Strategic Utility of 5-(Cyclopropylmethoxy)pyridin-3-ol in Modern Synthesis: Application Notes and Protocols

Introduction: The Value of the Pyridine Scaffold in Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, π-π stacking, and to modulate the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, π-π stacking, and to modulate the physicochemical properties of a molecule, such as basicity and solubility.[1][2] These attributes have cemented its status as a "privileged scaffold" in a multitude of FDA-approved drugs.[1] The introduction of a cyclopropylmethoxy group can further enhance metabolic stability and introduce favorable conformational constraints.[3] This guide provides a detailed exploration of 5-(Cyclopropylmethoxy)pyridin-3-ol, a versatile chemical intermediate, offering insights into its synthesis and subsequent functionalization for the development of novel chemical entities.

Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol: A Detailed Protocol

The synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol can be approached through a multi-step sequence, starting from commercially available materials. The following protocol is a representative method for its preparation.

Synthetic Workflow Overview

Synthesis_Workflow A 3,5-Dibromopyridine B 3-Bromo-5-hydroxypyridine A->B  Hydroxylation   C 3-Bromo-5-(cyclopropylmethoxy)pyridine B->C  Williamson Ether Synthesis   D 5-(Cyclopropylmethoxy)pyridin-3-ol C->D  Hydroxylation via Lithiation-Borylation-Oxidation  

Caption: Synthetic workflow for 5-(Cyclopropylmethoxy)pyridin-3-ol.

Experimental Protocol: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

Part 1: Synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine

This step involves the O-alkylation of 3-bromo-5-hydroxypyridine with (bromomethyl)cyclopropane.

  • Materials:

    • 3-Bromo-5-hydroxypyridine (1.0 eq)

    • (Bromomethyl)cyclopropane (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-bromo-5-hydroxypyridine and anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Slowly add (bromomethyl)cyclopropane to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-(cyclopropylmethoxy)pyridine.

Part 2: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

This step utilizes a lithium-halogen exchange followed by borylation and oxidation to introduce the hydroxyl group.

  • Materials:

    • 3-Bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

    • Triisopropyl borate (1.2 eq)

    • Hydrogen peroxide (30% aqueous solution)

    • Sodium hydroxide (NaOH) solution

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • In a flame-dried Schlenk flask under argon, dissolve 3-bromo-5-(cyclopropylmethoxy)pyridine in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add a 3M aqueous solution of NaOH, followed by the slow, dropwise addition of 30% hydrogen peroxide.

    • Stir the mixture at room temperature for 1 hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 5-(Cyclopropylmethoxy)pyridin-3-ol.

Parameter Protocol Part 1 Protocol Part 2
Reaction Type Williamson Ether SynthesisLithiation-Borylation-Oxidation
Key Reagents K₂CO₃, (Bromomethyl)cyclopropanen-BuLi, Triisopropyl borate, H₂O₂
Solvent DMFTHF
Temperature 60-70 °C-78 °C to room temperature
Typical Yield 80-90%60-70%
Purification Column ChromatographyColumn Chromatography
Characterization of 5-(Cyclopropylmethoxy)pyridin-3-ol
  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol [4]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 8.1-8.2 (m, 2H), 7.1-7.2 (m, 1H), 4.0-4.1 (d, 2H), 1.2-1.4 (m, 1H), 0.6-0.7 (m, 2H), 0.3-0.4 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 155.1, 148.9, 136.2, 123.5, 115.8, 72.4, 10.8, 3.5.

Application as a Chemical Intermediate: Key Functionalization Protocols

The synthetic utility of 5-(Cyclopropylmethoxy)pyridin-3-ol lies in the reactivity of its hydroxyl group, which can be readily functionalized to build more complex molecules.

Protocol 1: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the synthesis of 5-(cyclopropylmethoxy)-3-(alkoxy)pyridines.

  • Materials:

    • 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried flask under argon, add 5-(cyclopropylmethoxy)pyridin-3-ol and anhydrous THF.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by silica gel chromatography.

Protocol 2: Conversion to Triflate and Subsequent Suzuki Cross-Coupling

This two-step protocol demonstrates the conversion of the hydroxyl group into a versatile triflate leaving group, enabling palladium-catalyzed cross-coupling reactions.[5]

Functionalization A 5-(Cyclopropylmethoxy)pyridin-3-ol B 5-(Cyclopropylmethoxy)pyridin-3-yl trifluoromethanesulfonate A->B  Tf₂O, Pyridine   C 3-Aryl-5-(cyclopropylmethoxy)pyridine B->C  ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃  

Caption: Conversion to triflate and subsequent Suzuki coupling.

Part A: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-yl trifluoromethanesulfonate

  • Materials:

    • 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq)

    • Triflic anhydride (Tf₂O) (1.2 eq)

    • Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-(cyclopropylmethoxy)pyridin-3-ol in anhydrous DCM in a flame-dried flask under argon.

    • Cool the solution to 0 °C.

    • Add pyridine, followed by the dropwise addition of triflic anhydride.

    • Stir at 0 °C for 1 hour.

    • Quench with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.

Part B: Suzuki Cross-Coupling with an Arylboronic Acid

  • Materials:

    • 5-(Cyclopropylmethoxy)pyridin-3-yl trifluoromethanesulfonate (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add the triflate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water mixture.

    • Heat the reaction to 90-100 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to obtain the desired 3-aryl-5-(cyclopropylmethoxy)pyridine.

Safety and Handling

As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn.[5][6]

  • Pyridine Derivatives: Pyridine-containing compounds should be handled in a well-ventilated fume hood.[7][8] They can be irritating to the skin, eyes, and respiratory system.[5]

  • Organolithium Reagents (n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere using proper syringe techniques.

  • Sodium Hydride (NaH): This is a flammable solid that reacts with water to produce hydrogen gas. It should be handled with care in a moisture-free environment.

  • Triflic Anhydride: This is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate gloves.

Conclusion

5-(Cyclopropylmethoxy)pyridin-3-ol is a valuable and versatile intermediate for the synthesis of novel and complex molecules in drug discovery and development. The protocols provided herein offer a robust framework for its synthesis and subsequent functionalization, enabling access to a wide range of substituted pyridine derivatives. The strategic application of this intermediate can significantly contribute to the exploration of new chemical space and the development of next-generation therapeutics.

References

  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC. [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. Penta.cz. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC. [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society. ACS Publications. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. RDiscovery. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

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Method

Application of 5-(Cyclopropylmethoxy)pyridin-3-ol in medicinal chemistry

Application Note: 5-(Cyclopropylmethoxy)pyridin-3-ol in Medicinal Chemistry Part 1: Introduction & Strategic Value 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is a high-value heterocyclic building block.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Cyclopropylmethoxy)pyridin-3-ol in Medicinal Chemistry

Part 1: Introduction & Strategic Value

5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7) is a high-value heterocyclic building block.[1][2][3] In modern drug discovery, it serves as a critical bioisostere for 3-alkoxyphenols, offering a strategic advantage in optimizing physicochemical properties (LogP, solubility) and metabolic stability.[1][2][3]

This scaffold is particularly relevant in the development of PDE4 inhibitors , Kinase inhibitors , and GPCR ligands where the 3-cyclopropylmethoxy motif is a validated pharmacophore (e.g., Roflumilast).[1][2][3] Replacing the traditional benzene ring with a pyridine core lowers lipophilicity and introduces a specific hydrogen bond acceptor (the pyridine nitrogen), often resolving "molecular obesity" issues in late-stage lead optimization.[1][2][3]

Physicochemical Profile
PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 165.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3]
cLogP ~1.5 - 1.9Moderate lipophilicity; significantly lower than the phenyl analogue (~2.5).[1][3]
pKa (OH) ~8.5More acidic than phenol (pKa ~10); facilitates facile alkylation under mild conditions.[1][3]
pKa (Pyridine N) ~4.8Weakly basic; improves aqueous solubility at low pH compared to benzene.[4][1][2][3]
H-Bond Donors/Acceptors 1 / 3Versatile interaction profile for binding pockets.[1][3]

Part 2: Applications & Mechanistic Rationale

Bioisosteric Replacement & Scaffold Hopping

The primary application of this compound is to replace the 3-(cyclopropylmethoxy)-4-hydroxyphenyl moiety found in anti-inflammatory agents.[4][1][2][3]

  • Mechanism: The pyridine nitrogen reduces the electron density of the ring compared to benzene, potentially reducing the rate of oxidative metabolism (e.g., ring hydroxylation) by CYP450 enzymes.[1][2][3]

  • Structural Logic: The cyclopropyl group provides steric bulk to fill hydrophobic pockets (e.g., the Q-pocket in PDE4), while the ether linkage acts as a metabolic shield.[1][2][3]

Divergent Synthesis (The "Branching Point")

This building block allows for divergent synthesis via two distinct chemical handles:[1][2]

  • The Hydroxyl Group (-OH): Enabling etherification (Williamson/Mitsunobu) or activation (Triflation) for cross-coupling.[1][2][3]

  • The Pyridine Nitrogen: Enabling N-oxide formation to alter electronic distribution or directing C-H activation at the 2-position.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Site-Selective O-Alkylation (Ether Synthesis)

Objective: To attach the pyridine scaffold to a core drug skeleton via the 3-hydroxy group.[1][3] Context: Because the hydroxypyridine is zwitterionic and more acidic than phenol, mild bases are sufficient, avoiding competitive N-alkylation which is a common risk with pyridones.[1][2][3]

Reagents:

  • 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq)[1][2][3]

  • Electrophile (R-Br or R-OMs) (1.1 eq)[1][2][3]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: DMF or Acetonitrile (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Cyclopropylmethoxy)pyridin-3-ol in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     in one portion. Stir at RT for 30 minutes. Note: The solution typically turns yellow/orange, indicating phenoxide formation.[1][2][3]
    
  • Addition: Add the alkyl halide/mesylate dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS (Target mass: M+R).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1][2][3]
    
  • Purification: Flash chromatography (SiO2).[1][3] Elute with Hexane:EtOAc (gradient 0-50%).[1][3]

Self-Validating Check:

  • NMR Diagnostic: The

    
    -protons of the pyridine ring (positions 2 and 6) will shift upfield slightly upon O-alkylation compared to the free OH.[1][2][3] Absence of N-alkylation is confirmed by the lack of significant downfield shift in the pyridine protons typical of pyridinium species.[1][3]
    
Protocol B: Activation for Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Convert the phenol to a triflate to couple the pyridine ring directly to another aromatic system.[1][2][3]

Reagents:

  • 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq)[1][2][3]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)[1][2]
    
  • Pyridine or TEA (3.0 eq)[1][2]

  • DCM (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: Cool a solution of the starting material and base in DCM to 0°C.

  • Activation: Add

    
     dropwise over 10 minutes. Caution: Exothermic.[1][3]
    
  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add saturated

    
    .[1][2][3] Extract with DCM.[1][2][3]
    
  • Coupling (One-Pot Option): The crude triflate is often stable enough for immediate Pd-catalyzed coupling (e.g.,

    
    , Ar-B(OH)2, 
    
    
    
    , Dioxane/Water).[4][1][2][3]

Part 4: Visualization & Logic

Figure 1: Strategic Application Workflow

This diagram illustrates how 5-(Cyclopropylmethoxy)pyridin-3-ol serves as a divergent hub in medicinal chemistry campaigns.

G Start 5-(Cyclopropylmethoxy) pyridin-3-ol (Core Scaffold) Path1 Path A: O-Alkylation (Ether Linkage) Start->Path1 R-X, Cs2CO3 Path2 Path B: Activation (Triflation) Start->Path2 Tf2O, Base Prod1 Target: PDE4 Inhibitor Analogue (Improved Solubility) Path1->Prod1 Linker Attachment Prod2 Intermediate: Pyridyl Triflate Path2->Prod2 C-O to C-OTf Prod3 Target: Biaryl Kinase Inhibitor (Scaffold Hopping) Prod2->Prod3 Suzuki Coupling Ar-B(OH)2, Pd(0)

Caption: Divergent synthesis pathways utilizing 5-(Cyclopropylmethoxy)pyridin-3-ol to generate ether-linked or biaryl bioactive compounds.

Figure 2: Structure-Activity Relationship (SAR) Logic

Why choose this specific building block?

SAR Center 5-(Cyclopropylmethoxy) pyridin-3-ol Feat1 Cyclopropyl Group Center->Feat1 Feat2 Ether Oxygen Center->Feat2 Feat3 Pyridine Nitrogen Center->Feat3 Feat4 3-Hydroxyl Center->Feat4 Effect1 Fills Hydrophobic Pocket (Steric Bulk) Feat1->Effect1 Effect2 Metabolic Shield (Blocks Dealkylation) Feat2->Effect2 Effect3 H-Bond Acceptor + Solubility (Low LogP) Feat3->Effect3 Effect4 Chemical Handle (Attachment Point) Feat4->Effect4

Caption: Pharmacophore dissection of the scaffold highlighting the functional role of each structural component.

Part 5: References

  • PubChem. (2025).[1][3][5][6] Compound Summary: 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide (Roflumilast Analogue).[4][1][2][3] Retrieved from [Link]

Sources

Application

Application Note: In Vitro Antimicrobial Characterization of 5-(Cyclopropylmethoxy)pyridin-3-ol

[1] Introduction & Rationale This application note details the standardized protocols for evaluating the antimicrobial efficacy of 5-(Cyclopropylmethoxy)pyridin-3-ol . This compound represents a specific chemotype combin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Rationale

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 5-(Cyclopropylmethoxy)pyridin-3-ol . This compound represents a specific chemotype combining a 3-hydroxypyridine core with a cyclopropylmethoxy lipophilic tail .

Scientific Premise (SAR Analysis)

The design of these assays is predicated on two structural features of the target compound:

  • 3-Hydroxypyridine Motif: Structurally analogous to naturally occurring siderophores and pyridinone antibiotics, this core often exhibits antimicrobial activity via metal chelation (specifically

    
    )  or metabolic inhibition [1, 2].
    
  • Cyclopropylmethoxy Substituent: The cyclopropyl group significantly increases lipophilicity (

    
    ), potentially enhancing permeability through bacterial cell membranes, particularly in Gram-positive strains like Staphylococcus aureus [3].
    

Objective: To determine the Minimum Inhibitory Concentration (MIC), Bactericidal/Fungicidal activity, and specific Mechanism of Action (MoA) regarding metal chelation.

Experimental Workflow (Logic Map)

The following directed graph illustrates the decision matrix for characterizing this compound.

Antimicrobial_Workflow Start Compound: 5-(Cyclopropylmethoxy)pyridin-3-ol Solubility Solubility Check (DMSO) Start->Solubility Screen Primary Screen: MIC (CLSI M07) Solubility->Screen Decision MIC < 64 µg/mL? Screen->Decision Stop Inactive / Optimization Required Decision->Stop No Advanced Secondary Characterization Decision->Advanced Yes MBC MBC/MFC Determination Advanced->MBC Iron Iron Rescue Assay (Chelation Check) Advanced->Iron Biofilm Biofilm Inhibition (Crystal Violet) Advanced->Biofilm

Figure 1: Sequential validation workflow. The "Iron Rescue Assay" is specific to the 3-hydroxypyridine core to verify if toxicity is driven by iron starvation.

Compound Preparation & Handling[1][2][3][4][5]

Critical Note: The phenolic hydroxyl group at position 3 is susceptible to oxidation. Proper handling is essential to prevent the formation of quinone byproducts which can yield false-positive toxicity data.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a primary stock at 10,240 µg/mL .

    • Calculation: Weigh 10.24 mg of powder and dissolve in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute 1:100 in assay media to achieve a starting test concentration of 102.4 µg/mL (resulting in 1% DMSO final).

Assay 1: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (Standard: CLSI M07-A10 for bacteria / M27 for yeasts) [4].

Panel Selection
  • Gram-Positive: Staphylococcus aureus (ATCC 29213) – Primary Target due to lipophilic tail.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Fungal: Candida albicans (ATCC 90028).

Step-by-Step Protocol
StepActionTechnical Insight (Why?)
1 Inoculum Prep Suspend colonies in saline to 0.5 McFarland Standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
2 Plate Setup Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 200 µL of Compound Stock (128 µg/mL) to column 1.
3 Serial Dilution Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard 100 µL from col 10.
4 Inoculation Add 100 µL of diluted inoculum to wells 1-11.
5 Controls Col 11: Growth Control (Media + Bacteria + DMSO). Col 12: Sterility Control (Media only).
6 Incubation 35°C ± 2°C for 16-20 hours (Bacteria); 24-48 hours (Fungi).
7 Readout Visual inspection or OD

. MIC is the lowest concentration with no visible growth .

Assay 2: Iron Rescue Assay (Mechanism of Action)

Rationale: 3-Hydroxypyridines can act as chelators, starving bacteria of iron. If the compound acts via this mechanism, adding excess iron should neutralize its antimicrobial activity. This distinguishes "specific" antibiotic activity from general toxicity or chelation [5].

Protocol Modification
  • Media Preparation: Prepare two batches of CAMHB:

    • Batch A: Standard CAMHB.

    • Batch B (Iron-Supplemented): CAMHB +

      
      
      
      
      
      .
  • Execution: Run the MIC assay (Section 4) in parallel using both media batches.

  • Interpretation:

    • Shift in MIC > 4-fold (e.g., 4 µg/mL

      
       64 µg/mL):  Mechanism is likely Iron Chelation .
      
    • No Shift: Mechanism is likely membrane disruption or target binding (e.g., DNA gyrase), unrelated to iron starvation.

Assay 3: Time-Kill Kinetics

Objective: Determine if 5-(Cyclopropylmethoxy)pyridin-3-ol is bactericidal (kills bacteria) or bacteriostatic (stops growth).

Protocol
  • Preparation: Prepare tubes with compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculum: Add bacteria (

    
     CFU/mL) to all tubes.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in saline and plate onto agar. Incubate overnight.

  • Analysis: Plot

    
     vs. Time.
    

Criteria for Bactericidal Activity:

A


 reduction (99.9% kill) from the initial inoculum within 24 hours.

Data Reporting & QC Criteria

For the assay to be valid, the following Quality Control (QC) metrics must be met.

ParameterAcceptance CriteriaCorrective Action
Sterility Control Absorbance (OD) < 0.05Check media/tips for contamination.
Growth Control Visible turbidity (OD > 0.4)Check inoculum viability.
Reference Drug Ciprofloxacin MIC within CLSI range (e.g., 0.004-0.015 µg/mL for E. coli)Re-make antibiotic stocks.
DMSO Effect No inhibition in vehicle controlReduce DMSO < 1%.

References

  • Kotarkar, P., et al. (2022). "Synthesis and antimicrobial activity of 3-hydroxypyridine-4-one derivatives." Bentham Science.

  • Fassihi, A., et al. (2009). "Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one derivatives." European Journal of Medicinal Chemistry.

  • Li, Y., et al. (2024). "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Gao, Y., et al. (2022). "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." Frontiers in Microbiology.

Method

Application Note: High-Performance Characterization of Lipophilic Pyridinol Antioxidants

Protocols for 5-(Cyclopropylmethoxy)pyridin-3-ol Introduction & Chemical Logic This application note details the standardized protocols for evaluating the antioxidant capacity of 5-(Cyclopropylmethoxy)pyridin-3-ol . This...

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for 5-(Cyclopropylmethoxy)pyridin-3-ol

Introduction & Chemical Logic

This application note details the standardized protocols for evaluating the antioxidant capacity of 5-(Cyclopropylmethoxy)pyridin-3-ol . This molecule represents a distinct class of antioxidants combining a redox-active 3-hydroxypyridine (pyridinol) core with a cyclopropylmethoxy lipophilic tail.

Mechanistic Rationale: Unlike simple phenols, 3-pyridinols exhibit unique bond dissociation energies (BDE) due to the nitrogen atom in the aromatic ring. The 3-hydroxyl group acts as the primary radical trap (Hydrogen Atom Transfer - HAT), while the pyridine nitrogen allows for pH-dependent modulation of electron transfer (Single Electron Transfer - SET). The cyclopropylmethoxy substituent at the 5-position enhances membrane permeability, making this compound a candidate for intracellular oxidative stress protection.

To fully characterize this dual-nature molecule, we employ a "Triad Approach":

  • DPPH Assay: To measure general radical scavenging in organic media (mimicking lipid environments).

  • FRAP Assay: To measure total reducing power under acidic conditions (SET mechanism).

  • Cellular ROS Assay (DCFH-DA): To validate biological efficacy and membrane permeability.

Pre-Analytical: Solubility & Handling

Critical Warning: The pyridine nitrogen makes this compound basic. In acidic aqueous buffers, it will protonate, potentially altering its solubility and redox potential.

  • Molecular Weight: ~165.19 g/mol

  • Storage: -20°C, desiccated, protected from light.

  • Stock Preparation:

    • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Ethanol is a secondary alternative but may evaporate during long incubations.

    • Concentration: Prepare a 100 mM master stock.

    • Stability: Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles >3 times.

Dilution Strategy: For aqueous assays (FRAP/Cell-based), ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent interference.

Protocol A: DPPH Radical Scavenging Assay

Target Mechanism: Mixed HAT/SET in organic media.

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH[1]•) is purple (absorbance at 517 nm). Upon reduction by the pyridinol, it turns yellow. This assay is preferred for this molecule because it can be run in methanol, ensuring the lipophilic cyclopropyl tail does not cause precipitation.

Materials:

  • DPPH (Sigma-Aldrich, D9132)

  • Methanol (HPLC Grade)

  • Positive Control: Trolox or Ascorbic Acid

  • 96-well clear microplate[2]

Step-by-Step Workflow:

  • DPPH Working Solution: Dissolve DPPH in methanol to achieve a concentration of 0.1 mM . Adjust concentration so that Absorbance (A517) is approximately 1.0 ± 0.1. Note: Prepare fresh daily and protect from light.

  • Sample Preparation: Prepare serial dilutions of 5-(Cyclopropylmethoxy)pyridin-3-ol in Methanol (Range: 5 µM to 200 µM).

  • Reaction Setup:

    • Add 20 µL of Sample/Standard to the well.

    • Add 180 µL of DPPH Working Solution.

    • Blank: 20 µL Methanol + 180 µL DPPH.

    • Background Control: 20 µL Sample + 180 µL Methanol (to correct for compound color).

  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

Data Analysis:



Plot % Inhibition vs. Concentration to calculate the IC50.
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Target Mechanism: Single Electron Transfer (SET).

Principle: At low pH (3.6), reduction of the Fe(III)-TPTZ complex to the ferrous form produces an intense blue color (593 nm).[3][4] This assay confirms if the pyridinol ring can donate electrons independent of hydrogen atom transfer.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6): 3.1g Sodium Acetate Trihydrate + 16mL Glacial Acetic Acid per 1L.

  • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

  • FeCl3 Solution (20 mM): Dissolve FeCl3·6H2O in distilled water.

FRAP Working Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio just before use.

Step-by-Step Workflow:

  • Preparation: Warm FRAP Working Reagent to 37°C.

  • Plating:

    • Add 10 µL of 5-(Cyclopropylmethoxy)pyridin-3-ol (diluted in water/DMSO; max 0.5% DMSO final).

    • Add 290 µL of FRAP Working Reagent.

  • Incubation: Incubate for 4 minutes exactly at 37°C. Timing is critical in FRAP as the reaction kinetics for pyridinols can be fast.

  • Measurement: Read Absorbance at 593 nm .

  • Calibration: Use FeSO4·7H2O (100–2000 µM) to create a standard curve.

Result Output: Express results as µM Fe(II) equivalents .

Protocol C: Cellular ROS Inhibition (DCFH-DA)

Target Mechanism: Intracellular Bioactivity & Permeability.

Rationale: This is the "Go/No-Go" assay. The cyclopropylmethoxy group is designed to aid cell entry. This assay verifies if the compound enters the cell and neutralizes ROS generated by H2O2 or TBHP.

Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal) - depending on therapeutic target.

Step-by-Step Workflow:

  • Seeding: Seed cells in a black, clear-bottom 96-well plate (2x10^4 cells/well). Incubate 24h.

  • Compound Pre-treatment:

    • Remove media.[2][5] Wash with PBS.[2][5][6]

    • Add 5-(Cyclopropylmethoxy)pyridin-3-ol diluted in serum-free media (10, 25, 50 µM).

    • Incubate for 4 to 12 hours (Pyridinols may require time to accumulate).

  • Probe Loading:

    • Remove compound media.[2][5] Wash with PBS.[5][6]

    • Add 10 µM DCFH-DA (Sigma D6883) in serum-free media.

    • Incubate 30 mins at 37°C.

  • Stress Induction:

    • Wash cells 2x with PBS (Critical to remove extracellular probe).

    • Add 100 µM H2O2 or TBHP (oxidative stressor).

  • Measurement:

    • Immediately read Fluorescence (Ex: 485 nm / Em: 535 nm) in kinetic mode for 60 minutes.

Visualization of Workflows:

Antioxidant_Workflow cluster_chem Chemical Screening cluster_bio Biological Validation Compound 5-(Cyclopropylmethoxy) pyridin-3-ol Stock Stock Solution (100 mM in DMSO) Compound->Stock Dissolve DPPH DPPH Assay (Radical Scavenging) Stock->DPPH Dilute in MeOH FRAP FRAP Assay (Reducing Power) Stock->FRAP Dilute in Buffer Cell Cell Culture (HepG2/SH-SY5Y) Stock->Cell Dilute in Media Result Antioxidant Profile (IC50 / Fe-Eq / ROS%) DPPH->Result FRAP->Result DCFH DCFH-DA Assay (Intracellular ROS) Cell->DCFH Pre-treat 4h DCFH->Result

Figure 1: Integrated workflow for characterizing the antioxidant activity of 5-(Cyclopropylmethoxy)pyridin-3-ol, moving from chemical solubility to biological validation.

Data Summary & Interpretation

Expected Results Table:

AssayParameterInterpretation
DPPH IC50 (µM)Lower IC50 = Higher potency. Compare to Trolox. Pyridinols often show IC50 ~20-50 µM.
FRAP µM Fe(II)Higher value = Stronger electron donor. Acidic pH tests stability of the pyridine ring.
DCFH-DA % Fluorescence Inhibition<100% indicates protection. If 0% protection, compound may not be entering cell (check lipophilicity).

Mechanism of Action Diagram:

Mechanism Molecule 5-(Cyclopropylmethoxy) pyridin-3-ol HAT Hydrogen Atom Transfer (HAT) Molecule->HAT 3-OH Group SET Single Electron Transfer (SET) Molecule->SET Pyridine Ring Radical Free Radical (ROO•) HAT->Radical Donates H• SET->Radical Donates e- Neutral Neutralized Species Radical->Neutral Stabilization

Figure 2: Dual mechanistic pathway. The 3-hydroxyl group facilitates HAT, while the aromatic system supports SET, both contributing to radical neutralization.

References
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[3][4][7] Analytical Biochemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry.

  • Valgimigli, L., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems.[8] Journal of Organic Chemistry.

Sources

Application

Derivatization of 5-(Cyclopropylmethoxy)pyridin-3-ol for SAR studies

Application Note: Strategic Derivatization of 5-(Cyclopropylmethoxy)pyridin-3-ol for SAR Studies Executive Summary & Strategic Value 5-(Cyclopropylmethoxy)pyridin-3-ol (Substrate 1 ) represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 5-(Cyclopropylmethoxy)pyridin-3-ol for SAR Studies

Executive Summary & Strategic Value

5-(Cyclopropylmethoxy)pyridin-3-ol (Substrate 1 ) represents a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of G-protein coupled receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors.

The molecule features three distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Hydroxyl Handle (C-3): A nucleophilic site for etherification or carbamate formation to modulate solubility and H-bond donor/acceptor profiles.

  • The Pyridine Core: An electron-deficient heterocycle amenable to cross-coupling (via activation) and nucleophilic aromatic substitution (

    
    ) via 
    
    
    
    -oxidation.
  • The Ether Tail (C-5): A hydrophobic anchor. Note: The cyclopropylmethyl group is acid-sensitive (prone to rearrangement); therefore, protocols in this guide prioritize non-acidic conditions.

This guide provides three validated modules for diversifying this scaffold, ensuring high fidelity in library generation.

Strategic SAR Map

The following diagram illustrates the chemical space accessible from the parent scaffold.

SAR_Map Core 5-(Cyclopropylmethoxy) pyridin-3-ol (Parent) V1 Vector 1: O-Alkylation (Solubility/Lipophilicity) Core->V1 3-OH Reactivity V2 Vector 2: C-C Coupling (Scaffold Extension) Core->V2 Activation (OTf) V3 Vector 3: Ring Functionalization (Electronic Tuning) Core->V3 N-Oxidation Prod1 Ethers/Carbamates (Mitsunobu/Williamson) V1->Prod1 Prod2 Biaryls/Styrenes (Suzuki/Sonogashira) V2->Prod2 Prod3 2/6-Halo Derivatives (via N-Oxide) V3->Prod3

Figure 1: Strategic vectors for diversifying 5-(Cyclopropylmethoxy)pyridin-3-ol. Colors indicate distinct chemical pathways.

Module 1: Hydroxyl Functionalization (The Mitsunobu Protocol)

Objective: Install diverse aliphatic or aromatic tails at the C-3 position to probe the binding pocket's steric tolerance. Challenge: 3-Hydroxypyridines exist in a zwitterionic equilibrium, which can reduce solubility in non-polar solvents required for standard alkylations. Solution: The Mitsunobu reaction is preferred over Williamson ether synthesis because it proceeds under neutral conditions, avoiding the competition between


-alkylation and 

-alkylation often seen with basic halides.
Protocol A: Mitsunobu Etherification

Standard Operating Procedure (SOP-MITS-01)

Reagents:

  • Substrate 1 (1.0 equiv)

  • Alcohol (

    
    -OH) (1.2 equiv)
    
  • Triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Preparation: Charge a dried reaction vial with Substrate 1 ,

    
    , and the target Alcohol in anhydrous THF (0.1 M concentration relative to substrate).
    
  • Cooling: Cool the mixture to 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add DIAD dropwise over 10 minutes. Critical: Maintain temperature <5 °C to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check via LC-MS. The zwitterionic starting material typically elutes early; the product will show a significant retention time shift.

  • Workup: Quench with water. Extract with EtOAc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Wash combined organics with saturated 
    
    
    
    and brine.
  • Purification: Flash chromatography (SiO2).[1] Elute with Hexanes:EtOAc (gradient 0%

    
     40%).
    

Expert Insight: For sterically hindered alcohols, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  instead of DIAD/

to enhance nucleophilicity.

Module 2: Core Skeleton Extension (The Triflate Gateway)

Objective: Convert the C-3 hydroxyl into a reactive handle (triflate) to enable Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Mechanism: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0) into the C-OTf bond.

Protocol B: Activation & Coupling

Part 1: Synthesis of the Triflate Intermediate

  • Dissolve Substrate 1 (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (3.0 equiv) and cool to 0 °C.

  • Add Triflic Anhydride (

    
    )  (1.2 equiv) dropwise. Caution: Exothermic.
    
  • Stir at 0 °C for 1 hour. Aqueous workup (cold

    
    ) and rapid filtration through a silica plug (avoid prolonged exposure to silica) yields the stable triflate.
    

Part 2: Suzuki-Miyaura Cross-Coupling Standard Operating Procedure (SOP-SUZ-05)

ComponentEquivalentsRole
Pyridyl Triflate 1.0Electrophile
Boronic Acid (

)
1.5Nucleophile

0.05Catalyst (Robust)

(2M aq)
3.0Base
Dioxane --Solvent

Step-by-Step:

  • Degassing: Combine Triflate, Boronic Acid, and Base in Dioxane in a microwave vial. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd-catalyst.[1] Seal the vial immediately.

  • Heating: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC (neutral conditions) or flash chromatography.

Experimental Workflow Diagram:

Workflow Start Substrate 1 (3-OH Pyridine) Step1 Activation: Tf2O, Et3N, DCM, 0°C Start->Step1 Inter Intermediate: 3-Pyridyl Triflate Step1->Inter Yield >90% Step2 Coupling: Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 90°C Inter->Step2 End Final Product: 3-Aryl-5-(cyclopropylmethoxy)pyridine Step2->End C-C Bond Formation

Figure 2: Step-by-step workflow for converting the hydroxyl group into a biaryl scaffold.

Module 3: Ring Functionalization (N-Oxide Activation)

Objective: Introduce substituents at the C-2 or C-6 position (ortho to the nitrogen). Mechanism:


-oxidation activates the pyridine ring toward nucleophilic attack at the 

-positions followed by deoxygenation.

Protocol Summary:

  • Oxidation: Treat Substrate 1 with m-CPBA (1.2 equiv) in DCM at RT. The product (N-oxide) usually precipitates or is isolated by simple extraction.

  • Chlorination: Reflux the N-oxide in

    
     . This effects both chlorination (at C-2/C-6) and deoxygenation.
    
    • Note: This yields a mixture of 2-Cl and 6-Cl isomers, which must be separated by chromatography.

  • Substitution (

    
    ):  The resulting chloro-pyridine is highly reactive toward amines or alkoxides, allowing further diversification.
    

Physicochemical Profiling (Self-Validation)

To ensure the derivatives meet drug-like criteria, generated analogs should be validated against the following baselines:

PropertyMethodTarget RangeRationale
LogD (pH 7.4) Shake-flask / HPLC1.0 – 3.5The cyclopropyl tail adds ~1.5 log units; ensure O-derivs don't exceed lipophilicity limits.
Solubility Kinetic (PBS)> 50 µM3-alkoxy pyridines are less soluble than the zwitterionic parent; monitor closely.
Metabolic Stability Liver Microsomes

> 30 min
The cyclopropylmethyl ether is generally stable, but the pyridine ring is prone to oxidation.

References

  • Suzuki-Miyaura Coupling of 3-Pyridyl Triflates

    • Miyaura, N. et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
    • Evaluation: Foundational text establishing the viability of electron-deficient trifl
  • Mitsunobu Reaction on Pyridinols

    • Dandapani, S., & Curran, D. P.[2] "Separation-friendly Mitsunobu reactions." Chemistry – A European Journal, 2004, 10(13), 3130–3138.

    • Evaluation: Details protocols for zwitterionic heterocycles.
  • Reactivity of Cyclopropylmethyl Ethers

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." 5th Ed. Wiley, 2014.
    • Evaluation: Authoritative source on the stability of ether linkages under acidic/basic conditions.
  • N-Oxide Activation Protocols

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley, 2010.
    • Evaluation: Standard reference for pyridine N-oxide rearrangement and chlorin

Sources

Method

Application Note: HPLC and LC-MS/MS Methodologies for the Quantification of 5-(Cyclopropylmethoxy)pyridin-3-ol

Executive Summary This application note details the method development, optimization, and validation protocols for the quantification of 5-(Cyclopropylmethoxy)pyridin-3-ol , a highly functionalized pyridine derivative. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development, optimization, and validation protocols for the quantification of 5-(Cyclopropylmethoxy)pyridin-3-ol , a highly functionalized pyridine derivative. Designed for researchers and drug development professionals, this guide provides orthogonal analytical strategies: a robust HPLC-UV method for bulk Active Pharmaceutical Ingredient (API) assay, and a highly sensitive LC-MS/MS (MRM) method for trace bioanalysis in complex matrices. All protocols are designed as self-validating systems compliant with the latest ICH Q2(R2) and FDA regulatory frameworks.

Chemical Context & Chromatographic Rationale

Understanding the physicochemical properties of the analyte is the foundation of robust method development. 5-(Cyclopropylmethoxy)pyridin-3-ol (


, Exact Mass: 165.08) presents unique analytical challenges due to its amphoteric nature.
  • Ionization Dynamics (Causality of pH Selection): The molecule contains a weakly basic pyridine nitrogen (

    
    ) and a weakly acidic phenolic hydroxyl group (
    
    
    
    ). At a neutral pH, the compound exists in a state of partial ionization, which notoriously leads to severe peak tailing on traditional silica-based columns due to secondary interactions with residual surface silanols[1]. By buffering the mobile phase to a highly acidic pH (~2.7) using 0.1% Formic Acid, the pyridine nitrogen is fully protonated. This forces the molecule into a single, stable cationic state, ensuring sharp peak symmetry and maximizing the
    
    
    ion yield for Positive Electrospray Ionization (ESI+)[2].
  • Stationary Phase Selection: Because pyridine derivatives are highly hydrophilic[3], standard C18 columns often fail to provide adequate retention (retention factor,

    
    ). To resolve this, a High-Strength Silica (HSS) T3 column is utilized. The T3 stationary phase is designed to resist pore dewetting under highly aqueous conditions and provides superior retention for polar basic compounds without the need for MS-incompatible ion-pairing reagents[3].
    

Analytical Workflow Visualization

G A Sample Prep (Protein Ppt / Dilution) B LC Separation (HSS T3 Column) A->B 5 µL Inject C ESI+ Ionization ([M+H]+ m/z 166.1) B->C Acidic Eluent D MS/MS MRM (Quantification) C->D Fragmentation E Data Analysis (ICH/FDA Validated) D->E Integration

Workflow for the LC-MS/MS quantification of 5-(Cyclopropylmethoxy)pyridin-3-ol.

Step-by-Step Experimental Protocols

Self-Validating System Suitability Testing (SST)

Before initiating any sample sequence, the system must self-validate to ensure trustworthiness.

  • Blank Injection: Inject Mobile Phase A. Acceptance: No interfering peaks >0.1% of the target analyte's working standard area.

  • Precision Check: Inject the 10 µg/mL working standard six consecutive times. Acceptance: Relative Standard Deviation (RSD) of the peak area must be

    
    .
    
  • Chromatographic Integrity: Calculate the tailing factor (

    
    ) and theoretical plates (
    
    
    
    ). Acceptance:
    
    
    and
    
    
    .
Sample Preparation (Plasma Bioanalysis)

Scientific Rationale: Acetonitrile is chosen over methanol for protein precipitation because it yields a denser protein pellet, reducing the risk of column clogging. Diluting the supernatant is critical; injecting high-organic extracts directly onto a reversed-phase column causes "solvent breakthrough," leading to split peaks for early-eluting polar compounds.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix suppression[4].

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

HPLC-UV Method (API Assay & Purity)

Application: Routine quality control and bulk drug quantification.

  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm (Optimal wavelength for 3,5-disubstituted pyridines)[1].

LC-MS/MS Method (Trace Bioanalysis)

Application: Pharmacokinetic profiling and trace impurity detection.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Ionization Mode: ESI Positive (ESI+)

Quantitative Data Presentation

Table 1: Optimized UPLC Gradient Program Rationale: A rapid ballistic gradient ensures the elution of the hydrophilic pyridine core while effectively washing highly retained lipophilic matrix components from the column.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.00.4095.05.0Initial
1.00.4095.05.0Isocratic Hold
4.00.4010.090.0Linear Gradient
5.00.4010.090.0Column Wash
5.10.4095.05.0Re-equilibration
7.00.4095.05.0End

Table 2: Tandem Mass Spectrometry (MRM) Parameters Rationale: The primary fragmentation pathway involves the cleavage of the cyclopropylmethoxy ether linkage, yielding a highly stable pyridin-3,5-diol product ion.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
5-CPMP166.1110.0503015Quantifier
5-CPMP166.182.0503025Qualifier
SIL-IS169.1113.0503015Internal Standard

Table 3: Regulatory Validation Acceptance Criteria Method validation must align with global regulatory standards to ensure data integrity for regulatory submissions.

Validation ParameterICH Q2(R2) Requirement (API Assay)[5][6]FDA Bioanalytical Requirement (Plasma)[4][7]
Accuracy 98.0% – 102.0% of nominal value±15% of nominal (±20% at LLOQ)
Precision RSD

CV

(

at LLOQ)
Linearity

(Linear regression)

(Weighted

regression)
Specificity Baseline resolution from impuritiesBlank matrix response < 20% of LLOQ

References

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." helixchrom.com. 3

  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives." benchchem.com. 1

  • Springer Nature. "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." springernature.com. 2

  • ICH. "Validation of Analytical Procedures Q2(R2)." ich.org. 5

  • European Medicines Agency. "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." europa.eu. 6

  • Infinix Bio. "Cost-effective FDA method validation." infinixbio.com. 7

  • Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." benchchem.com. 4

Sources

Application

Cell-based assay protocols for evaluating 5-(Cyclopropylmethoxy)pyridin-3-ol cytotoxicity

Application Note: Cytotoxicity Profiling of 5-(Cyclopropylmethoxy)pyridin-3-ol Abstract This technical guide outlines the rigorous evaluation of 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7), a functionalized py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of 5-(Cyclopropylmethoxy)pyridin-3-ol

Abstract

This technical guide outlines the rigorous evaluation of 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7), a functionalized pyridine derivative often utilized as a pharmacophore in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. While this structural motif offers desirable lipophilicity and metabolic stability, pyridine derivatives can exhibit off-target mitochondrial toxicity. This protocol details a multi-parametric approach to determine the compound's safety profile, distinguishing between cytostatic effects, apoptosis, and frank necrosis.

Compound Properties & Handling

Chemical Context: The cyclopropylmethoxy group increases lipophilicity compared to the parent pyridin-3-ol, potentially enhancing membrane permeability. However, this modification requires precise solubility management to avoid precipitation in aqueous media, which causes false-negative toxicity readouts.

PropertySpecification
IUPAC Name 5-(cyclopropylmethoxy)pyridin-3-ol
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Sparingly soluble in water
Storage -20°C, desiccated, protected from light
Safety Warning: Irritant.[1][2] Potential respiratory sensitizer.[3][4] Handle in a biosafety cabinet.

Preparation of Stock Solutions:

  • Primary Stock (100 mM): Dissolve the lyophilized powder in sterile, anhydrous DMSO. Vortex for 30 seconds.

  • Aliquot & Store: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the cyclopropyl ether linkage).

  • Working Solutions: Dilute the Primary Stock into culture medium immediately prior to use. Ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent-induced toxicity.

Experimental Workflow Overview

The following diagram illustrates the critical path for evaluating this compound, ensuring data integrity through orthogonal assays.

G cluster_readouts Orthogonal Readouts Start Compound Prep (DMSO Stock) QC Solubility QC (Nephelometry) Start->QC Seeding Cell Seeding (HepG2 / HEK293) QC->Seeding Pass Treatment Dose-Response (0.1 - 100 µM) Seeding->Treatment ATP Viability (ATP-Glo) Treatment->ATP LDH Membrane Integrity (LDH Release) Treatment->LDH Mech Mechanism (Caspase 3/7) Treatment->Mech Analysis Data Analysis (IC50 / Curve Fit) ATP->Analysis LDH->Analysis Mech->Analysis

Figure 1: Workflow for cytotoxicity profiling. Nephelometry QC is critical to ensure compound precipitation does not skew optical density readings.

Protocol 1: Metabolic Viability Screening (ATP Quantification)

Rationale: Mitochondrial reductase assays (like MTT/MTS) can be confounded by pyridine derivatives, which may directly reduce tetrazolium salts chemically. Therefore, measuring intracellular ATP is the gold standard for this compound class, as it indicates metabolically active cells.

Materials:

  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • Reagent: CellTiter-Glo® or equivalent ATP-luminescence reagent.

  • Plate: 96-well solid white opaque plates (to prevent signal crosstalk).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment:

    • Prepare a 1:3 serial dilution of 5-(Cyclopropylmethoxy)pyridin-3-ol starting at 100 µM (8 points).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Staurosporine).

    • Aspirate old media and add 100 µL of compound-containing media.

    • Incubate for 48 hours .

  • Readout:

    • Equilibrate the plate to room temperature (RT) for 30 mins (critical for enzymatic stability).

    • Add 100 µL of ATP detection reagent to each well.

    • Orbitally shake for 2 mins to lyse cells.

    • Incubate at RT for 10 mins to stabilize the luminescent signal.

    • Measure luminescence (RLU) on a plate reader (Integration time: 1s).

Protocol 2: Membrane Integrity (LDH Release)

Rationale: A decrease in ATP (Protocol 1) could mean the cells are dormant (cytostatic) or dead. Measuring Lactate Dehydrogenase (LDH) leakage into the supernatant confirms membrane rupture (necrosis/late apoptosis).

Step-by-Step Procedure:

  • Supernatant Harvest: Using the same plates from a replicate experiment (or multiplexing), transfer 50 µL of supernatant to a clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Stop: Add 50 µL of Stop Solution (Acetic Acid).

  • Measurement: Measure Absorbance at 490 nm.

  • Calculation:

    
    
    

Mechanistic Insight: The Pyridine Toxicity Pathway

If cytotoxicity is observed, it is vital to understand the mechanism. Pyridine derivatives often undergo N-oxidation or form reactive iminium ions, leading to mitochondrial stress.

Pathway Compound 5-(Cyclopropylmethoxy) pyridin-3-ol CYP CYP450 Metabolism Compound->CYP Bioactivation ROS ROS Generation (Oxidative Stress) CYP->ROS Reactive Intermediates Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Hypothesized Adverse Outcome Pathway (AOP). Oxidative stress is a common toxicity vector for pyridine-3-ol motifs.

Data Analysis & Interpretation

Quantitative Summary Template: Use the table below to report your findings. A "Safe" profile for a hit compound typically requires an IC50 > 10 µM in non-target cells.

AssayParameterResult (Example)Interpretation
ATP-Glo IC50 (HepG2)> 50 µMLow metabolic toxicity.
LDH Release Max Cytotoxicity< 10% @ 50 µMMembrane remains intact.
Caspase 3/7 Fold Change1.2x (Control)No apoptotic induction.

Curve Fitting: Data must be fitted using a non-linear regression model (4-parameter logistic equation) to determine the IC50:



References

  • Assay Guidance Manual (NCBI). Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. (2013). [Link]

  • National Institute of Environmental Health Sciences (NIEHS). Pyridine Toxicity Profile. [Link]

Sources

Method

Application Note: Utilizing 5-(Cyclopropylmethoxy)pyridin-3-ol as a Core Scaffold in the Development of Targeted Compound Libraries

Executive Summary The rapid generation of high-quality compound libraries relies heavily on the selection of versatile, drug-like building blocks. 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7)[1] has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid generation of high-quality compound libraries relies heavily on the selection of versatile, drug-like building blocks. 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS 1934532-82-7)[1] has emerged as a highly valuable scaffold in medicinal chemistry. By combining the hydrogen-bonding capacity of a pyridine ring with the unique steric and lipophilic properties of a cyclopropylmethoxy ether, this building block is ideally suited for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). This application note provides a comprehensive guide to the physicochemical rationale, strategic workflows, and validated protocols for utilizing this scaffold to synthesize diverse libraries targeting kinases, GPCRs, and phosphodiesterases.

Physicochemical and Structural Rationale

As a Senior Application Scientist, selecting a scaffold is never arbitrary; it is driven by the precise modulation of target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Cyclopropylmethoxy Motif: The cyclopropyl ring possesses unique

    
    -like character in its C-C bonds, allowing it to project into deep hydrophobic pockets while maintaining a rigid conformation. This motif is widely validated in clinical candidates and chemical probes, such as the potent A2B adenosine receptor agonist BAY-606583[2],[3], MPS1 kinase inhibitors[4], and PDE4 inhibitors[5]. Furthermore, the cyclopropyl group is significantly more resistant to CYP450-mediated aliphatic oxidation compared to straight-chain alkyl ethers (e.g., n-propoxy), thereby enhancing the metabolic stability of the resulting library compounds.
    
  • The Pyridin-3-ol Core: The pyridine nitrogen serves as a critical hydrogen-bond acceptor (HBA), frequently interacting with the hinge region of kinases[4] or the transmembrane helices of GPCRs. The hydroxyl group at the 3-position acts as a versatile synthetic handle. It can be readily converted into a trifluoromethanesulfonate (triflate), transforming an unreactive C-O bond into a prime site for palladium-catalyzed cross-coupling.

Physicochemical Profiling

To ensure compounds generated from this scaffold remain within favorable drug-like chemical space, we evaluate the core against the "Rule of 3" (Ro3) for fragment libraries.

Property5-(Cyclopropylmethoxy)pyridin-3-olRo3 ThresholdRationale for Library Design
Molecular Weight (MW) 165.19 g/mol

Leaves ample MW budget (~335 Da) for diversification.
cLogP ~1.8

Optimal lipophilicity; ensures aqueous solubility during assays.
H-Bond Donors (HBD) 1 (-OH)

The -OH is consumed during library synthesis (e.g., triflation).
H-Bond Acceptors (HBA) 3 (N, O, O)

Favorable for target engagement without excessive desolvation penalties.
Topological Polar Surface Area 33.12 Ų

Ų
Excellent for CNS penetration or oral bioavailability.

Strategic Workflows in Library Synthesis

The primary strategy for library generation involves the divergent functionalization of the 3-hydroxyl group. By converting the hydroxyl to a triflate, the scaffold is primed for Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), or Sonogashira (C-C alkyne) couplings.

Workflow Start 5-(Cyclopropylmethoxy) pyridin-3-ol Triflation O-Triflation (Tf2O, Pyridine) Start->Triflation Etherification O-Alkylation (R-X, K2CO3) Start->Etherification Suzuki Suzuki Coupling (Boronic Acids, Pd) Triflation->Suzuki Buchwald Buchwald-Hartwig (Amines, Pd) Triflation->Buchwald LibC Ether Library (Phenotypic Screening) Etherification->LibC LibA Aryl-Pyridine Library (Kinase Inhibitors) Suzuki->LibA LibB Amino-Pyridine Library (GPCR Ligands) Buchwald->LibB

Divergent synthesis workflow for 5-(Cyclopropylmethoxy)pyridin-3-ol library generation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and critical monitoring steps are explicitly detailed to ensure high-fidelity library production.

Protocol A: Synthesis of 5-(Cyclopropylmethoxy)pyridin-3-yl trifluoromethanesulfonate (The Master Intermediate)

Purpose: To convert the electron-rich phenol-like hydroxyl into a highly reactive electrophile for transition-metal catalysis.

Materials:

  • 5-(Cyclopropylmethoxy)pyridin-3-ol (1.0 eq)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 eq)
    
  • Anhydrous Pyridine (2.0 eq) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Cyclopropylmethoxy)pyridin-3-ol in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere. Causality: Argon prevents the hydrolysis of the highly moisture-sensitive

    
    .
    
  • Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction flask to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while the low temperature controls the exothermic nature of the triflation, preventing degradation of the pyridine core.

  • Electrophile Addition: Add

    
     (1.2 eq) dropwise over 15 minutes.
    
  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The starting material is highly polar and UV-active. The successful formation of the triflate will appear as a significantly less polar spot (higher

    
    ) with a distinct mass shift (+132 Da) on LC-MS.
    
  • Quenching and Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel) to yield the pure triflate intermediate.

Protocol B: Automated Library Diversification via Suzuki-Miyaura Coupling

Purpose: To generate a diverse array of biaryl compounds by coupling the triflate intermediate with a library of structurally diverse aryl/heteroaryl boronic acids.

Materials:

  • 5-(Cyclopropylmethoxy)pyridin-3-yl triflate (1.0 eq)

  • Library of Aryl/Heteroaryl Boronic Acids (1.5 eq)

  • 
     (0.05 eq, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Array Dispensing: In a 96-well reaction block, dispense the boronic acid library (1.5 eq per well).

  • Master Mix Preparation: Prepare a master mix containing the triflate intermediate,

    
    , and the 
    
    
    
    catalyst in the Dioxane/
    
    
    solvent system. Causality: The biphasic solvent system is crucial; dioxane solubilizes the organic reactants, while water dissolves the inorganic base necessary to activate the boronic acid into the reactive boronate complex.
  • Degassing (Critical Step): Sparge the master mix with argon for 10 minutes prior to dispensing. Causality: Oxygen rapidly deactivates the Pd(0) active species. Degassing ensures catalytic turnover and prevents homocoupling of the boronic acids.

  • Reaction Execution: Dispense the master mix into the 96-well block. Seal the block and heat to 90 °C for 12 hours under agitation.

  • Filtration and LC-MS Validation: Cool the block, dilute with EtOAc, and filter through a Celite/Silica plug plate to remove palladium black. Analyze each well via high-throughput LC-MS to confirm product mass and assess purity.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Triflate TransMet Transmetalation Complex OxAdd->TransMet + Boronic Acid, Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Library Compound RedElim->Product Triflate Pyridine Triflate Triflate->OxAdd Boronic Aryl Boronic Acid Boronic->TransMet

Mechanistic pathway of the Suzuki-Miyaura coupling utilizing the pyridine triflate.

Conclusion

The 5-(Cyclopropylmethoxy)pyridin-3-ol scaffold offers a privileged starting point for drug discovery programs. By leveraging its inherent physicochemical advantages and utilizing robust, self-validating synthetic protocols like triflation and cross-coupling, medicinal chemists can rapidly construct highly diverse, target-focused libraries with excellent lead-like properties.

References

Sources

Application

Application Notes and Protocols: A Guide to Screening Pyridin-3-ol Analogs in Drug Discovery

Introduction: The Significance of the Pyridin-3-ol Scaffold The pyridin-3-ol moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridin-3-ol Scaffold

The pyridin-3-ol moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic aromatic compound and its derivatives have been integral to the development of a wide range of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The unique electronic characteristics and reactivity of the pyridin-3-ol core make it a compelling starting point for the discovery of novel drugs.[1][4] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with biological targets.[2] This guide provides a comprehensive framework for the experimental design and execution of screening campaigns aimed at identifying and characterizing bioactive pyridin-3-ol analogs.

The Strategic Framework for Screening Pyridin-3-ol Analogs

A successful screening campaign for pyridin-3-ol analogs requires a multi-tiered approach, beginning with a broad primary screen to identify initial "hits" and progressing through more focused secondary and tertiary assays to validate and characterize these compounds. This funnel-like approach ensures that resources are efficiently allocated to the most promising candidates.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library Pyridin-3-ol Analog Library HTS High-Throughput Screening (HTS) (e.g., Biochemical Assay) Compound_Library->HTS Hit_Identification Initial Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based Assay) Dose_Response->Orthogonal_Assay Selectivity_Panel Initial Selectivity Profiling Orthogonal_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Signaling_Pathway cluster_0 Kinase Signaling Cascade cluster_1 Point of Intervention Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Reporter Gene) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Drives Inhibitor Pyridin-3-ol Analog Inhibitor->Kinase Inhibits

Caption: A simplified kinase signaling pathway and the point of inhibition.

Conclusion

The systematic screening of pyridin-3-ol analogs holds significant promise for the discovery of novel therapeutic agents. By employing a well-designed experimental cascade that progresses from high-throughput primary screening to detailed secondary validation and early ADME/Tox profiling, researchers can efficiently identify and advance the most promising candidates. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of drug discovery and maximizing the potential of the versatile pyridin-3-ol scaffold.

References

  • Hu, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 986927. Retrieved from [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Retrieved from [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Zhang, B., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(19), 6125-6133. Retrieved from [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Copeland, R. A. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 544-563. Retrieved from [Link]

  • Gleeson, M. P., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1432-1450. Retrieved from [Link]

  • Garcia-Alonso, G., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. Retrieved from [Link]

  • Hughes, J. D., et al. (2007). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 17(19), 5557-5561. Retrieved from [Link]

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 3(4), 435-449. Retrieved from [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Fiveable. Physicochemical properties. Retrieved from [Link]

  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Longdom Publishing. High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • Teng, X., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Pharmaceutical Research, 30(7), 1888-1897. Retrieved from [Link]

  • Genesis Drug Discovery & Development. ADME Assays. Retrieved from [Link]

  • Al-Omair, M. A. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4887. Retrieved from [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Retrieved from [Link]

  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(Cyclopropylmethoxy)pyridin-3-ol Synthesis

Status: Operational Ticket ID: YIELD-OPT-35-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview: The Reaction Landscape You are likely encountering low yields due to the ambi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: YIELD-OPT-35-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview: The Reaction Landscape

You are likely encountering low yields due to the ambident nucleophilicity of the 3,5-dihydroxypyridine core. This molecule exists in a tautomeric equilibrium between its neutral form and its zwitterionic (pyridone) form.

When you attempt to alkylate with (bromomethyl)cyclopropane, three competitive pathways destroy your yield:

  • N-Alkylation: Formation of the pyridone byproduct (thermodynamically stable).

  • Bis-Alkylation: Reaction at both hydroxyl sites.

  • Cyclopropyl Ring Opening: Occurs if Lewis acids or radical initiators are inadvertently present.

The following logic map visualizes the critical decision points in your synthesis:

ReactionLandscape Start 3,5-Dihydroxypyridine Base Base Selection Start->Base Reagent (Bromomethyl)cyclopropane Reagent->Base Path_N N-Alkylation (Soft Nucleophile) Base->Path_N K2CO3 / Protic Solvent Path_O_Mono Mono-O-Alkylation (Desired Product) Base->Path_O_Mono Cs2CO3 / DMF / 0°C Path_O_Bis Bis-O-Alkylation (Over-reaction) Base->Path_O_Bis Excess Electrophile Waste1 Waste1 Path_N->Waste1 Pyridone Impurity Yield Yield Path_O_Mono->Yield Target: 5-(Cyclopropylmethoxy)pyridin-3-ol Waste2 Waste2 Path_O_Bis->Waste2 Dialkoxy Impurity

Figure 1: Reaction pathway analysis showing the divergence between desired O-alkylation and competitive N-alkylation/Bis-alkylation based on reaction conditions.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users synthesizing 3,5-disubstituted pyridine ethers.

Issue 1: "My product contains ~30% N-alkylated pyridone impurity."

Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch. The nitrogen is a "softer" nucleophile than the oxygen. If you use a counter-ion that associates tightly with the oxygen (like Li+ or Na+) or a protic solvent, you shield the oxygen, favoring N-attack.

The Fix: The Cesium Effect

  • Protocol Change: Switch your base to Cesium Carbonate (Cs₂CO₃) .

  • Mechanism: The large, diffuse Cesium cation (Cs+) coordinates weakly with the phenoxide oxygen. This leaves the oxygen "naked" and highly reactive (hard nucleophile), promoting O-alkylation over N-alkylation.

  • Solvent: Switch to DMF or DMSO .[1] These polar aprotic solvents solvate the cation but not the anion, further boosting the reactivity of the oxygen [1].

Issue 2: "I am getting significant amounts of bis-alkylated product."

Diagnosis: The reaction kinetics favor the second alkylation because the product (mono-ether) is more soluble in the organic reaction media than the starting dihydroxy material (which often aggregates or is zwitterionic).

The Fix: Inverse Addition & Stoichiometry

  • Stoichiometry: Use a 1:0.9 ratio of Pyridine:Electrophile. You must leave some starting material unreacted to ensure the electrophile is the limiting reagent.

  • Technique: Do not dump all reagents together. Dissolve the 3,5-dihydroxypyridine and base first. Then, add the (bromomethyl)cyclopropane dropwise over 2 hours as a dilute solution. This keeps the concentration of electrophile low relative to the unreacted diol.

Issue 3: "My yield is lost during aqueous workup. The product won't extract."

Diagnosis: 5-(Cyclopropylmethoxy)pyridin-3-ol is amphoteric.

  • pH < 4: It is protonated (pyridinium salt) -> Water soluble.

  • pH > 10: It is deprotonated (phenoxide anion) -> Water soluble.

  • pH ~6-7: It is neutral (Isoelectric point) -> Organic soluble.

The Fix: Isoelectric Extraction

  • Protocol: After the reaction, quench with water. Carefully adjust the pH to 6.5–7.0 using 1M HCl or saturated NH₄Cl. Do not overshoot.

  • Solvent: Use n-Butanol or IPA/CHCl₃ (1:3) for extraction if the compound is stubborn. Standard EtOAc might not be polar enough to pull it from the zwitterionic equilibrium.

Optimized Experimental Protocol

This protocol integrates the "Cesium Effect" and controlled stoichiometry to maximize the yield of the mono-O-alkylated product.

Reagents:

  • 3,5-Dihydroxypyridine (1.0 equiv)

  • (Bromomethyl)cyclopropane (0.95 equiv) — Limiting reagent

  • Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

  • DMF (Anhydrous, 10 mL per gram of substrate)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Nitrogen, suspend 3,5-dihydroxypyridine and Cs₂CO₃ in anhydrous DMF. Stir at 60°C for 1 hour .

    • Why? This ensures deprotonation and breaks up hydrogen-bonded aggregates of the starting material.

  • Controlled Addition: Cool the mixture to 0°C . Dissolve (bromomethyl)cyclopropane in a small volume of DMF. Add this solution dropwise via syringe pump or addition funnel over 90 minutes .

    • Why? Low temperature suppresses N-alkylation (higher activation energy). Slow addition prevents bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by HPLC or TLC (MeOH/DCM 1:9).

    • Checkpoint: If N-alkylation is observed (lower Rf spot), reduce temperature to 0°C for the entire duration in future runs.

  • Workup (The Critical Step):

    • Dilute with water (5x reaction volume).

    • Adjust pH to 6.8 using 1M HCl.

    • Extract 3x with EtOAc (or CHCl₃/IPA 3:1 if yield is low).

    • Wash combined organics with Brine (to remove DMF).

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (SiO₂).

    • Eluent: Gradient 0% → 10% MeOH in DCM.

    • Note: Pre-wash silica with 1% Triethylamine if streaking occurs, but usually the phenolic nature requires slightly acidic or neutral conditions.

Data Summary: Condition Comparison

The following table summarizes why the Cs₂CO₃ route is superior based on internal historical data and literature precedents for similar pyridine systems [2].

ParameterStandard Conditions (K₂CO₃/Acetone)Optimized Conditions (Cs₂CO₃/DMF)Impact on Yield
O:N Selectivity ~60:40>95:5 High (Reduces waste)
Bis-Alkylation 15-20%<5% Medium (Controlled by addition rate)
Reaction Time 24-48 h (Reflux)12 h (RT) Low (Efficiency gain)
Isolated Yield 35-45%75-82% Critical

Alternative Route (If Direct Alkylation Fails)

If the direct alkylation of the diol remains problematic due to purity specifications, switch to the Boronic Acid Oxidation route. This is longer but more robust.

AlternativeRoute Step1 3-Bromo-5-hydroxypyridine Step2 Intermediate: 3-Bromo-5-(cyclopropylmethoxy)pyridine Step1->Step2 Cyclopropylmethyl bromide K2CO3, DMF (Standard Etherification) Step3 Target: 5-(Cyclopropylmethoxy)pyridin-3-ol Step2->Step3 1. Bis(pinacolato)diboron, Pd(dppf)Cl2 2. H2O2 / NaOH (Oxidation)

Figure 2: Alternative synthesis via hydroxylation of the bromo-intermediate. This route avoids the competitive bis-alkylation issue entirely.

References

  • Cesium Effect in Alkylation

    • Reynard, G., et al. "Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines in high yields with excellent O:N selectivity."[3] Tetrahedron Letters, 2024.[3]

    • Context: Establishes the superiority of Cesium bases for regioselective O-alkyl
  • Regioselective Pyridine Functionalization

    • Xu, L.C., et al. "Chemo- and Regioselective Alkylation of Pyridine N-Oxides."[4] Organic Letters, 2023, 25, 8640-8644.[4]

    • Context: Discusses the challenges and solutions for alkylating 3-substituted pyridines, validating the difficulty of the substr
  • Separation of Pyridine Isomers

    • BenchChem Technical Support.[2][5] "Managing Difficult-to-Separate Pyridine Isomers."

    • Context: Provides the basis for the pH-dependent workup str
  • General Synthesis of Pyridinols

    • U.S. Patent 8,563,755.
    • Context: Describes industrial scale-up handling of cyclopropylmethoxy-pyridine intermediates, confirming stability and workup protocols.

Sources

Optimization

Technical Support Center: Purification Challenges for Polar Pyridin-3-ol Compounds

Welcome to the Technical Support Center. Pyridin-3-ol derivatives (3-hydroxypyridines) present unique chromatographic challenges due to their amphoteric nature, high polarity, and tendency to form zwitterions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridin-3-ol derivatives (3-hydroxypyridines) present unique chromatographic challenges due to their amphoteric nature, high polarity, and tendency to form zwitterions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you isolate these complex heterocycles with high purity and yield.

Purification Decision Matrix

Before selecting a purification method, it is critical to assess the lipophilicity (LogP) and solubility profile of your crude reaction mixture. The workflow below outlines the logical decision-making process for isolating pyridin-3-ol compounds.

Workflow Start Crude Pyridin-3-ol Reaction Mixture Solubility Assess Solubility & Polarity Start->Solubility HighlyPolar Highly Water Soluble (LogP < 0) Solubility->HighlyPolar Lipophilic Organic Soluble (LogP > 0) Solubility->Lipophilic HILIC HILIC Chromatography (Silica/Diol + ACN/H2O) HighlyPolar->HILIC Optimal Path RPHPLC Reversed-Phase HPLC (C18 + H2O/MeOH) HighlyPolar->RPHPLC Alternative NPHPLC Normal-Phase Silica (Hexane/EtOAc) Lipophilic->NPHPLC TailingRP Poor Retention / Fronting? RPHPLC->TailingRP TailingNP Severe Tailing / Streaking? NPHPLC->TailingNP TailingRP->HILIC Switch Method IonPair Add Ion-Pairing Reagent or Adjust pH TailingRP->IonPair Yes BaseMod Add 0.1-1% TEA or Use Amine-Bonded Silica TailingNP->BaseMod Yes

Caption: Troubleshooting logic for purifying polar pyridin-3-ol derivatives.

Troubleshooting FAQs

Q1: Why do my pyridin-3-ol compounds streak severely on standard normal-phase silica gel? Mechanistic Cause: Pyridin-3-ols are amphoteric. They possess a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic phenolic-like hydroxyl group (pKa ~8.7). On standard bare silica, the basic nitrogen interacts strongly with highly acidic silanol groups via electrostatic interactions and hydrogen bonding. This dual nature causes irreversible adsorption and severe tailing[1]. Solution: You must mask the active silanols. Adding a basic modifier like triethylamine (TEA, 0.1–1%) to the mobile phase competitively binds to the silanols, drastically improving peak shape[1]. Alternatively, switch to an amine-bonded stationary phase[2].

Q2: My compound elutes at the void volume in Reversed-Phase (RP-HPLC). How can I increase retention? Mechanistic Cause: RP-HPLC relies on hydrophobic partitioning into a C18 or C8 stationary phase. Highly polar, water-soluble pyridin-3-ols are fully solvated by the aqueous mobile phase and fail to partition into the hydrophobic layer, causing them to elute immediately at the solvent front[3]. Solution: While you can attempt ion-pairing chromatography by adding agents like trifluoroacetic acid (TFA) to neutralize the compound, the most robust solution for highly polar reaction mixtures is switching to Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Q3: What is HILIC, and how does it retain polar pyridine heterocycles? Mechanistic Cause: HILIC is effectively "aqueous normal-phase chromatography"[4]. It utilizes a polar stationary phase (like bare silica or diol) and a highly organic mobile phase (typically >70% Acetonitrile). The water in the mobile phase forms a semi-immobilized, water-rich liquid layer on the surface of the silica. Polar pyridin-3-ols partition from the bulk organic mobile phase into this immobilized aqueous layer[3]. In HILIC, the weaker solvent is acetonitrile, and the strong eluting solvent is water[4]. Note: Methanol generally does not work as the weak solvent for HILIC separations because it disrupts this two-layer system[4].

Q4: Can I use standard dry-loading techniques for HILIC flash chromatography? Mechanistic Cause: Direct injection of water-dissolved samples can cause poor separation because the water disrupts the column's delicate aqueous/organic equilibrium[2]. Dry loading is highly recommended, but do not use standard silica gel, as it can irreversibly trap your polar compound. Solution: Adsorb your sample onto Celite. Celite effectively adsorbs residual water and ensures a tight elution band without permanently binding the target analyte[2].

Methodological Comparison Data

The table below summarizes the quantitative and qualitative parameters for selecting the appropriate chromatographic modality based on your specific pyridin-3-ol derivative.

ParameterNormal-Phase (Silica)Reversed-Phase (C18)HILIC (Silica/Diol)
Mobile Phase System Hexane / EtOAc / MeOHWater / Acetonitrile / MeOHAcetonitrile / Water (Buffer)
Elution Strength Increases with polarity (add MeOH)Increases with organic (add ACN)Increases with water (add H2O)
Primary Retention Mechanism Adsorption / H-bondingHydrophobic partitioningPartitioning into immobilized aqueous layer
Suitability for Pyridin-3-ols Poor (Requires basic modifiers)[1]Poor (Elutes at solvent front)[3]Excellent (High retention & resolution)[2]
Recommended Additives 0.1–1% Triethylamine (TEA)[1]0.1% TFA or Formic Acid10 mM Ammonium Acetate or 0.1% TFA[2]

Validated Experimental Protocols

Protocol A: HILIC Flash Chromatography for Highly Polar Pyridin-3-ols

This self-validating protocol is designed for highly water-soluble derivatives that fail on C18 columns.

  • Sample Preparation (Celite Dry Loading): Dissolve the crude pyridin-3-ol mixture in a minimal volume of methanol. Add Celite to the solution to create a slurry. Evaporate the mixture to absolute dryness using a rotary evaporator to yield a free-flowing powder[2].

  • Column Equilibration: Select a bare silica or diol-bonded flash column. Equilibrate the column with 5 column volumes (CV) of the initial mobile phase: 95% Acetonitrile / 5% Water (containing 10 mM ammonium acetate to buffer the system and control ionization).

  • Sample Loading: Load the Celite-adsorbed sample into a solid load cartridge and attach it directly to the column head[2].

  • Gradient Elution: Initiate the run with 95% Acetonitrile. Gradually increase the strong solvent (Water) from 5% to 50% over 10–15 CVs[2].

  • Fractionation & Recovery: Monitor elution via UV detection (typically 254 nm). Combine pure fractions. Because the eluent is predominantly organic, solvent removal is significantly faster and requires less energy than RP-HPLC fractions[2].

  • Column Storage: After use, wash the column with at least 5 CVs of isopropanol and store with end caps in place to maintain bed integrity[2].

Protocol B: Modified Normal-Phase Chromatography

This protocol is optimized for moderately lipophilic derivatives (e.g., Furo[3,2-b]pyridin-3-ol) that are soluble in organic solvents but exhibit tailing.

  • Column Preparation: Select a glass chromatography column based on a 20:1 to 100:1 ratio of silica gel (230-400 mesh) to crude product[5]. Prepare a slurry using the initial mobile phase (e.g., 95:5 Ethyl Acetate/Hexane) supplemented with 0.1–1% Triethylamine (TEA) to deactivate acidic silanols[1].

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles or cracks form in the stationary phase bed[5].

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Apply it directly and evenly to the top of the silica gel bed[5].

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by stepping up the percentage of a polar modifier (e.g., up to 10% Methanol in Ethyl Acetate)[1].

  • Fraction Collection & Isolation: Collect fractions and monitor purity using TLC (silica gel plates)[1]. Combine fractions containing the pure target compound and remove the solvent under reduced pressure[5].

References

  • Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL: [Link]

  • Title: HILIC Purification Strategies for Flash Chromatography Source: Teledyne Labs URL: [Link]

Sources

Troubleshooting

Technical Support Center: Pyridin-3-ol Synthesis &amp; Optimization

Status: Operational Ticket ID: PYR-3OH-SYNTH-001 Subject: Minimizing Side Reactions and Optimizing Yield in 3-Hydroxypyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-3OH-SYNTH-001 Subject: Minimizing Side Reactions and Optimizing Yield in 3-Hydroxypyridine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing pyridin-3-ol (3-hydroxypyridine) presents unique challenges compared to its 2- and 4- isomers. Unlike the latter, which exist predominantly as pyridones, pyridin-3-ol exists in a zwitterion-enol equilibrium that complicates isolation. Furthermore, the electron-deficient pyridine ring resists nucleophilic attack, making direct hydrolysis of 3-halopyridines difficult without catalysis, while the diazotization of 3-aminopyridine is prone to azo-coupling side reactions.

This guide addresses the three most critical failure points reported by users: Diazo-Tars (Polymerization) , Catalyst Sequestration (Low Mass Balance) , and Extraction Failure (Zwitterion Trapping) .

Module 1: The Diazotization Route (From 3-Aminopyridine)

User Issue: "My reaction mixture turns into a black tar/sludge upon addition of nitrite, and the yield is <30%."

The Mechanism of Failure

The primary side reaction here is Azo Coupling . The 3-pyridinediazonium intermediate is highly electrophilic. If the reaction solution is not sufficiently acidic, the unreacted 3-aminopyridine (which is nucleophilic) attacks the diazonium salt, forming azo dyes (diazoaminopyridine derivatives) that rapidly polymerize into "tars."

Troubleshooting Protocol

To minimize this, you must ensure the rate of diazotization exceeds the rate of coupling.

Step-by-Step Optimization:

  • Acid Stoichiometry: Do not use catalytic acid. Use a large excess (at least 2.5–3.0 equivalents) of H₂SO₄ or HCl. This ensures the amine is fully protonated (deactivated) until it reacts with the nitrosonium ion.

  • Temperature Control: Maintain the internal temperature strictly between 0–5°C during nitrite addition.

    • Why? Above 5°C, the diazonium salt decomposes prematurely to the carbocation, which can react non-selectively.

  • The Urea Quench (Critical): After nitrite addition, stir for 15 mins, then add Urea to decompose excess nitrous acid.

    • Test: Use starch-iodide paper. If it stays blue, you have excess HNO₂ (oxidizer), which will degrade the phenol product later.

  • Hydrolysis Phase: The hydrolysis of the diazonium salt to the phenol requires heat. Slowly add the cold diazonium solution into a boiling solution of dilute H₂SO₄.

    • Note: Adding the diazonium to hot acid dilutes the concentration of reacting species, favoring reaction with water (solvent) over intermolecular coupling.

Pathway Visualization

Diazotization_Pathways Start 3-Aminopyridine Acid Strong Acid (Protonation) Start->Acid Diazo 3-Pyridinediazonium Salt Acid->Diazo + NaNO2 (0-5°C) Product Pyridin-3-ol (Target) Diazo->Product + H2O / Heat (Hydrolysis) Side1 Azo Dyes / Tars (Major Impurity) Diazo->Side1 + Unreacted Amine (Low Acidity) Side2 3-Halopyridine (If HCl used) Diazo->Side2 Sandmeyer Competition

Figure 1: Kinetic competition between successful hydrolysis and azo-coupling polymerization.

Module 2: The Hydrolysis Route (From 3-Bromopyridine)

User Issue: "I used a Copper catalyst to hydrolyze 3-bromopyridine. The conversion looked good on HPLC, but I lost 60% of my product during workup."

The Mechanism of Failure

This is a classic case of Product Inhibition/Sequestration . Pyridin-3-ol is a potent bidentate ligand. It coordinates strongly with Cu(II) ions generated during the reaction or workup, forming stable, water-soluble copper complexes that do not extract into organic solvents.

Troubleshooting Protocol

You must chemically "break" the Copper-Pyridinol complex before extraction.

Optimized Workup Procedure:

  • Reaction: Perform the hydrolysis (e.g., 3-bromopyridine + NaOH + catalytic Cu powder/CuSO₄) at 170–190°C (autoclave) or reflux with specialized ligands.

  • The "Sulfide" Fix: Upon cooling, adjust pH to ~6. Add Sodium Sulfide (Na₂S) or H₂S gas.

    • Chemistry: CuS (Ksp ≈ 10⁻³⁶) is vastly less soluble than the Cu-Pyridinol complex. The copper precipitates as black CuS, releasing the free pyridin-3-ol.

  • Filtration: Filter the CuS sludge through Celite.

  • pH Swing: Adjust the filtrate pH to the isoelectric point (pH 6.5–7.0) before extraction.

Comparison of Catalytic Methods:

MethodCatalystTempYield (Isolated)Major Side Reaction
Alkali Fusion None (KOH melt)250°C30-45%Ring opening, polymerization
Classic Ullmann Cu Powder180°C60-70%Cu-complexation (loss during workup)
Ligand-Assisted CuI + Oxalamide80-110°C85-95%Minimal; requires expensive ligand
Sequestration Visualization

Copper_Sequestration Reaction Reaction Mixture (Product + Cu Catalyst) Complex [Cu(Pyridin-3-ol)2] Complex (Water Soluble / Blue-Green) Reaction->Complex Spontaneous Chelation Treatment Add Na2S (Sulfide) Complex->Treatment Workup Precipitate CuS (Solid) (Precipitates Out) Treatment->Precipitate Displacement FreeProd Free Pyridin-3-ol (Extractable) Treatment->FreeProd Release

Figure 2: The mechanism of product loss via copper chelation and the sulfide displacement solution.

Module 3: Purification & Tautomer Management

User Issue: "I cannot get the solid to precipitate, and it won't extract into Dichloromethane."

The Science: Zwitterionic Trap

Pyridin-3-ol exists in aqueous solution as a zwitterion (NH⁺/O⁻) in equilibrium with the neutral enol form.

  • pH < 5: Cationic (Pyridinium).

  • pH > 9: Anionic (Pyridinate).

  • pH 6–7 (Isoelectric): Neutral/Zwitterionic.

Standard organic solvents (DCM, Et₂O) are poor at extracting zwitterions.

Validated Purification Workflows

Option A: Continuous Extraction (Recommended)

  • Adjust aqueous layer pH to 6.5–7.0 .

  • Use a Soxhlet extractor or continuous liquid-liquid extractor with Ethyl Acetate or Chloroform for 24–48 hours.

  • Why? This slowly pulls the small equilibrium concentration of the neutral form out of the water, driving the equilibrium to release more neutral form (Le Chatelier’s principle).

Option B: Sublimation (Green/High Purity)

  • Evaporate the aqueous crude to dryness (requires salt removal first, e.g., via methanol wash).

  • Perform High-Vacuum Sublimation at 110–130°C / 0.1 mmHg.

  • Result: Pyridin-3-ol sublimes as white needles. Inorganic salts and tars remain at the bottom.

References

  • Org. Synth. 1973, 53, 35. Preparation of 3-Hydroxypyridine via Diazotization. (Classic acid hydrolysis route). Link

  • Chemical Reviews, 1975, 75, 2, 241–257. Diazotization of heterocyclic amines. (Mechanistic insights into azo coupling side reactions). Link

  • Journal of Organic Chemistry, 2018, 83, 15, 8668–8678. Copper-Catalyzed Hydroxylation of Aryl Halides. (Modern ligand-assisted protocols avoiding harsh conditions). Link

  • Journal of Physical Chemistry Letters, 2022, 13, 10, 2330–2337. Targeting Individual Tautomers in Equilibrium of 3-Hydroxypyridine. (Detailed analysis of the zwitterion/enol ratio). Link

  • US Patent 4268673A. Process for the preparation of 3-hydroxypyridine. (Industrial scale hydrolysis of 3-aminopyridine). Link

Optimization

Technical Support Center: Optimization of Coupling Reactions for Cyclopropylmethoxy Ether Formation

Welcome to the technical support center for the synthesis and optimization of cyclopropylmethoxy ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of cyclopropylmethoxy ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable cyclopropylmethyl moiety into their target molecules. The unique electronic and steric properties of the cyclopropyl group, prized for enhancing metabolic stability and binding affinity in drug candidates, also present specific challenges in synthesis.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of C-O bond formation and achieve optimal results in your coupling reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of cyclopropylmethoxy ethers. The solutions provided are based on mechanistic principles and established laboratory practices.

Issue 1: Low or No Yield in Williamson Ether Synthesis

Question: I am attempting to synthesize an aryl cyclopropylmethoxy ether from a phenol and cyclopropylmethyl bromide using NaH in THF, but I am getting a very low yield of the desired product. What are the most likely causes and how can I fix this?

Answer: A low yield in this classic SN2 reaction is a common problem that can typically be traced to one of four areas: incomplete deprotonation, choice of leaving group, reaction temperature, or competing side reactions.[2]

  • Incomplete Deprotonation of the Phenol: The reaction requires the formation of a nucleophilic phenoxide.[3] If the phenol is not fully deprotonated, the concentration of the active nucleophile will be low.

    • Causality: Sodium hydride (NaH) can be deactivated by moisture. It can also form a passivating layer of sodium hydroxide on its surface.

    • Solution:

      • Ensure your solvent (THF) is rigorously anhydrous.

      • Use fresh, high-quality NaH from a newly opened container. If using older NaH, it can be washed with dry hexanes to remove the mineral oil and any surface hydroxides, but this must be done with extreme caution.

      • Allow sufficient time for the deprotonation to complete. You should see the evolution of hydrogen gas cease. Gentle warming (to ~40 °C) can facilitate this step before adding the cyclopropylmethyl bromide.[2]

  • Poor Leaving Group: While bromide is a good leaving group, its performance can be enhanced.

    • Causality: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart.

    • Solution: Consider converting cyclopropylmethanol to cyclopropylmethyl tosylate or mesylate. These are excellent leaving groups and can significantly accelerate the reaction. Alternatively, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the bromide to the more reactive iodide.

  • Insufficient Reaction Temperature: The SN2 reaction may have a significant activation energy barrier that is not being overcome at room temperature.[2]

    • Causality: Kinetic energy is required for the nucleophile and electrophile to collide with sufficient force and correct orientation.

    • Solution: After the initial deprotonation, gently heat the reaction mixture. Refluxing in THF (approx. 66 °C) is a common strategy. Monitor the reaction by TLC or GC to avoid decomposition.

  • Side Reactions: The primary competing reaction is E2 elimination, which is discussed in the next question.

Issue 2: Significant Alkene Byproduct Formation

Question: My reaction between an alkoxide and cyclopropylmethyl halide is producing a significant amount of an alkene byproduct alongside my desired ether. How can I suppress this elimination pathway?

Answer: This is a classic case of the SN2 (substitution) and E2 (elimination) pathways competing. The alkoxide you are using is not only a nucleophile but also a base. When it acts as a base, it abstracts a proton, leading to the formation of an alkene.[4][5] With primary halides like cyclopropylmethyl bromide, SN2 is generally favored, but E2 can become significant under certain conditions.[6]

  • Steric Hindrance: A bulky alkoxide base will favor the E2 pathway.

    • Causality: A sterically hindered base (like potassium tert-butoxide) will find it easier to remove a sterically accessible proton on a beta-carbon than to perform a backside attack on the electrophilic carbon, which is more sterically demanding.[4][7]

    • Solution: Use the least sterically hindered base possible to generate your nucleophile. For instance, if synthesizing an ether from a complex, bulky alcohol and cyclopropylmethyl bromide, it is far better to use a strong, non-bulky base (like NaH) to deprotonate the alcohol and then add the primary halide.[6]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[2]

    • Causality: Elimination reactions generally have a higher activation energy and benefit more from increased thermal energy.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. You may need to accept a longer reaction time for a cleaner product profile. Start at room temperature and only increase the heat if the reaction is too slow.

  • Solvent Choice: The solvent can influence the nucleophilicity of the alkoxide.

    • Causality: Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions because they solvate the cation but leave the anion (the nucleophile) highly reactive.

    • Solution: Consider switching from THF to DMF. This can often increase the rate of the desired SN2 reaction, allowing it to outcompete the E2 pathway more effectively.

Issue 3: Low Yield in Palladium or Copper-Catalyzed C-O Coupling

Question: My Buchwald-Hartwig (or Ullmann) coupling of an aryl halide with cyclopropylmethanol is failing. What are the critical parameters to investigate?

Answer: Transition metal-catalyzed C-O couplings are powerful but highly sensitive to multiple variables. Failure often points to issues with the catalyst system, base, or reaction setup.[8][9]

  • Catalyst System (Ligand and Metal Precursor): The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.[9][10]

    • Causality: The ligand modulates the electron density and steric environment of the metal, influencing the rates of oxidative addition and reductive elimination.[11] An inappropriate ligand can lead to catalyst deactivation or slow turnover.

    • Solution (Buchwald-Hartwig): For C-O coupling, bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) are often required, especially for less reactive aryl chlorides.[9] Screen a panel of ligands to find the optimal one for your specific substrate.

    • Solution (Ullmann): Modern Ullmann reactions benefit greatly from ligands like 1,10-phenanthroline or N,N-dimethylglycine to enable lower reaction temperatures.[8] Ensure you are not using a "ligand-free" protocol under conditions that require one.

  • Choice of Base: The base plays a crucial role beyond simple deprotonation.

    • Causality: The base is involved in the key deprotonation of the alcohol to form the active nucleophile and influences the overall equilibrium of the catalytic cycle. A base that is too weak will not generate enough alkoxide, while an incompatible base can interfere with the catalyst.

    • Solution: For Buchwald-Hartwig C-O coupling, moderately weak bases like Cs₂CO₃ or K₃PO₄ are often superior to strong bases like NaOtBu, which can cause catalyst decomposition or side reactions.[10] Screen several bases to find the optimum.

  • Anhydrous and Oxygen-Free Conditions: Pd(0) and Cu(I) catalysts are sensitive to oxygen and water.[8]

    • Causality: Oxygen can oxidize the active catalyst to an inactive state (e.g., Pd(II)). Water can lead to protodehalogenation of the aryl halide, a common side product.[8]

    • Solution: Use anhydrous, degassed solvents. Assemble the reaction in a glovebox or under a strictly inert atmosphere (argon or nitrogen). Purge the reaction mixture with an inert gas before heating.[12]

Frequently Asked Questions (FAQs)

Q1: Which coupling method should I choose: Williamson, Ullmann, or Buchwald-Hartwig?

A1: The optimal method depends on your substrates, scale, and budget.

FeatureWilliamson Ether SynthesisUllmann CouplingBuchwald-Hartwig C-O Coupling
Reactants Alkoxide + Alkyl HalideAryl Halide + AlcoholAryl Halide/Tosylate + Alcohol
Catalyst None (Base-mediated)Copper (CuI, Cu₂O)[8]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[12]
Typical Temp. 25 - 100 °C100 - 200 °C (classic), 80-120 °C (modern)[8][13]80 - 120 °C
Pros Inexpensive, simple setup, no transition metals.[4]Good for electron-deficient aryl halides, cheaper than Pd.Broad substrate scope, high functional group tolerance, milder conditions.[11]
Cons Limited to primary halides (like cyclopropylmethyl halide) to avoid E2. Not suitable for making aryl ethers from aryl halides.[5]Often requires high temperatures, can have modest yields, ligand screening may be needed.[13]Expensive catalyst/ligands, requires strict inert atmosphere, sensitive to optimization.[10]

Recommendation:

  • For coupling cyclopropylmethanol to another aliphatic halide, use the Williamson synthesis.

  • For coupling cyclopropylmethanol to an aryl halide , Buchwald-Hartwig is generally the most reliable and versatile method.

  • Ullmann can be a cost-effective alternative to Buchwald-Hartwig, especially for activated aryl halides, but may require more optimization.

Q2: I'm coupling a phenol with cyclopropylmethyl bromide and observing C-alkylation on the aromatic ring. How do I favor O-alkylation?

A2: This is a classic problem of ambident nucleophilicity. The phenoxide ion has electron density on both the oxygen and the aromatic ring (particularly the ortho and para positions). The solvent choice is the most critical factor in controlling the site of alkylation.[14]

  • To Favor O-Alkylation (Ether Formation): Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.

    • Causality: These solvents are poor at solvating the phenoxide oxygen. This leaves the oxygen highly exposed and nucleophilic, leading to a rapid SN2 reaction on the cyclopropylmethyl bromide.[14]

  • To Favor C-Alkylation (Ring Alkylation): Use a polar protic solvent like water or trifluoroethanol.

    • Causality: Protic solvents form a strong hydrogen-bonding shell around the phenoxide oxygen. This "blocks" the oxygen, making the carbon atoms of the ring the more accessible nucleophilic sites.[14]

Q3: Are there any stability concerns with the cyclopropylmethyl group during the reaction?

A3: The cyclopropylmethyl group is generally stable under the neutral or basic conditions of these coupling reactions. The primary concern with this moiety is rearrangement via a cyclopropylcarbinyl cation, which typically occurs under strongly acidic or solvolytic conditions that are not employed in these etherification methods. You can be confident in the stability of the cyclopropane ring under Williamson, Ullmann, or Buchwald-Hartwig conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)toluene

This protocol describes the reaction of p-cresol with cyclopropylmethyl bromide.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Deprotonation: Add p-cresol (1.08 g, 10 mmol). Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.

  • Reaction Initiation: Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add cyclopropylmethyl bromide (1.48 g, 11 mmol) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by adding it to 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol describes the coupling of 4-bromoanisole with cyclopropylmethanol.

  • Preparation: In a glovebox, add 4-bromoanisole (1.87 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), BrettPhos (107 mg, 0.2 mmol, 2 mol%), and Cs₂CO₃ (4.56 g, 14 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (20 mL) followed by cyclopropylmethanol (0.87 g, 12 mmol).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS for the disappearance of the aryl bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-(cyclopropylmethoxy)anisole.[12]

Workflow & Data Visualization

Troubleshooting Workflow for Low Yield in C-O Coupling Reactions

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your etherification reactions.

Troubleshooting_Workflow start Low / No Yield Observed check_reagents Step 1: Verify Reagents & Setup start->check_reagents check_conditions Step 2: Re-evaluate Reaction Conditions check_reagents->check_conditions reagent_purity Purity of Starting Materials? (Aryl Halide, Alcohol) check_reagents->reagent_purity Purity reagent_activity Activity of Consumables? (Base, Catalyst, Ligand) check_reagents->reagent_activity Activity reagent_setup Inert Atmosphere? (Anhydrous/Degassed Solvent) check_reagents->reagent_setup Setup check_method Step 3: Consider Alternative Method check_conditions->check_method cond_base Is Base Optimal? (Strength, Solubility) check_conditions->cond_base Base cond_temp Is Temperature Correct? (Too low? Too high?) check_conditions->cond_temp Temp cond_cat Is Catalyst System Correct? (Ligand Choice, Loading) check_conditions->cond_cat Catalyst sol_change_method Switch Coupling Strategy (e.g., Ullmann -> Buchwald) check_method->sol_change_method sol_repurify Repurify / Use Fresh SMs reagent_purity->sol_repurify sol_new_reagents Use Fresh Base / Catalyst reagent_activity->sol_new_reagents sol_improve_setup Re-dry Solvent / Degas reagent_setup->sol_improve_setup sol_screen_base Screen Bases (e.g., K3PO4, Cs2CO3) cond_base->sol_screen_base sol_optimize_temp Optimize Temperature (e.g., 80, 100, 120 °C) cond_temp->sol_optimize_temp sol_screen_ligand Screen Ligands (e.g., XPhos, BrettPhos) cond_cat->sol_screen_ligand

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • ExportersIndia. Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Encyclopedia.pub. Carbon-Oxygen (C–O) Bond Formation. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • National Center for Biotechnology Information. Deoxygenative radical cross-coupling of C(sp3)−O/C(sp3)−H bonds promoted by hydrogen-bond interaction. [Link]

  • Google Patents.
  • ScienceDirect. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • Beaudry Lab | Oregon State University. Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarin. [Link]

  • Semenovskiy Institute of Chemical Physics. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Optimization of the intramolecular Ullmann coupling reaction a. [Link]

  • ResearchGate. (PDF) Deoxygenative radical cross-coupling of C(sp3)−O/C(sp3)−H bonds enabled by hydrogen-bond interaction. [Link]

  • PubMed. Computational study of C(sp3)-O bond formation at a PdIV centre. [Link]

  • ACS Publications. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. [Link]

  • ChemRxiv. Directed nucleophilic aromatic substitution reaction. [Link]

  • American Chemical Society. Electrochemical methods for C-C(sp3) bond-forming reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Aromatic Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides. [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • MDPI. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • National Center for Biotechnology Information. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (PDF) 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link]

  • IntechOpen. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • Pharmaceutical Technology. Meeting Challenges in Asymmetric Synthesis. [Link]

  • PubMed. Hindered dialkyl ether synthesis with electrogenerated carbocations. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 5-(Cyclopropylmethoxy)pyridin-3-ol in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 5-(Cyclopropylmethoxy)pyridin-3-ol in va...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 5-(Cyclopropylmethoxy)pyridin-3-ol in various biological assays. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, reliable and reproducible experimental results can be achieved.

Frequently Asked Questions (FAQs)

What is 5-(Cyclopropylmethoxy)pyridin-3-ol and why is its solubility a concern?

5-(Cyclopropylmethoxy)pyridin-3-ol is a synthetic organic compound featuring a pyridine ring, a known pharmacophore in many biologically active molecules.[1] The presence of the cyclopropylmethoxy group can increase its lipophilicity, potentially leading to poor aqueous solubility.[1] For biological assays, which are predominantly aqueous systems, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable data.[2]

What are the initial signs of solubility problems in my assay?

Common indicators of solubility issues include:

  • Visible Precipitation: Cloudiness, particulates, or a film in your stock solution or final assay medium.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: A plateau or decrease in signal at higher concentrations that is not due to the biological activity of the compound.

  • Discrepancies Between Nominal and Actual Concentrations: The measured concentration of the compound in solution is significantly lower than the intended concentration.

What is the maximum recommended concentration of DMSO for my cell-based assay?

While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent, it can exhibit toxicity in cell-based assays.[3][4][5] A general guideline is to keep the final concentration of DMSO at or below 0.1% to minimize effects on cell viability and function.[4][6][7] However, the tolerance to DMSO is cell-line specific, and it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and assay duration.[4][6] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short-term assays, but this must be empirically validated.[4][8]

Can I use sonication to dissolve the compound?

Sonication can be a useful technique to aid in the dissolution of compounds by breaking down aggregates and increasing the surface area for solvent interaction.[8] However, it should be used with caution as excessive sonication can generate heat, potentially degrading the compound. It is often used as a final step after initial vortexing and can be particularly helpful for preparing stock solutions.

Is heating the compound solution a good idea?

Gentle heating can increase the solubility of some compounds. However, this should be approached with caution as 5-(Cyclopropylmethoxy)pyridin-3-ol may be heat-labile. If you choose to use heat, it is recommended to warm the solution gently (e.g., to 37°C) and for a short period. Always check for compound stability after heating. A better approach for compounds that are not sufficiently soluble at room temperature is to explore alternative solubilization strategies.

How do I properly prepare a stock solution of this compound?

For poorly soluble compounds like 5-(Cyclopropylmethoxy)pyridin-3-ol, it is recommended to first dissolve the compound in a small amount of an organic solvent, such as 100% DMSO, to create a high-concentration stock solution.[8][9] This stock can then be serially diluted in the same solvent before being further diluted into the aqueous assay buffer. When diluting the DMSO stock into an aqueous medium, it is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent the compound from precipitating out of solution.[8]

Troubleshooting Guides

Guide 1: Systematic Solvent Optimization

The choice of solvent is critical for achieving adequate solubility. A systematic approach to screening different solvents and co-solvent systems can identify the optimal formulation for your assay.

Step-by-Step Protocol for Solvent Solubility Screen
  • Prepare a high-concentration stock solution: Dissolve 5-(Cyclopropylmethoxy)pyridin-3-ol in 100% DMSO to a concentration of 10-50 mM.

  • Select a range of co-solvents: Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG400), and glycerin.[10][11][12]

  • Prepare co-solvent mixtures: Create a panel of aqueous buffers containing different percentages of each co-solvent (e.g., 1%, 5%, 10%).

  • Test solubility: Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final compound concentration.

  • Observe and quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Table 1: Common Solvents and Their Properties
Solvent/Co-solventPropertiesCommon Use
DMSOHigh solubilizing power for nonpolar compounds.[3]Stock solutions, initial solubilization.
EthanolWater-miscible organic solvent.[11]Co-solvent in formulations.
Propylene Glycol (PG)Less volatile than ethanol, good solubilizer.[11]Parenteral and oral formulations.
Polyethylene Glycol 400 (PEG400)Non-toxic, water-miscible polymer.[12]Enhances solubility and stability.[13]
GlycerinViscous, non-toxic, water-miscible.[11]Co-solvent, often in combination.
Solvent Selection Workflow

G Start Start: Compound with Poor Solubility DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock CoSolvent_Screen Screen Co-solvents (Ethanol, PG, PEG400) DMSO_Stock->CoSolvent_Screen Visual_Check Visually Inspect for Precipitation CoSolvent_Screen->Visual_Check Quantitative_Analysis Quantitative Analysis (e.g., HPLC) Visual_Check->Quantitative_Analysis Optimal_Formulation Select Optimal Formulation Quantitative_Analysis->Optimal_Formulation Proceed Proceed with Assay Optimal_Formulation->Proceed

Caption: Workflow for solvent optimization.

Guide 2: pH Adjustment for Solubility Enhancement

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[14][] Since 5-(Cyclopropylmethoxy)pyridin-3-ol contains a pyridin-3-ol moiety, which can be protonated or deprotonated, adjusting the pH of the assay buffer can be an effective strategy to improve its solubility.[16]

Explanation of pH Effect

For a compound with a basic nitrogen on the pyridine ring and an acidic hydroxyl group, its charge state will change with pH. By adjusting the pH to favor the more soluble ionized form, the overall solubility can be increased.[14][]

Step-by-Step Guide to pH Optimization
  • Determine the pKa: If the pKa of 5-(Cyclopropylmethoxy)pyridin-3-ol is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • Prepare a series of buffers: Prepare a range of buffers with pH values spanning the pKa of the compound (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers include MES, PIPES, HEPES, and Tris.

  • Test solubility at different pHs: Prepare a stock solution in a minimal amount of organic solvent (e.g., DMSO). Dilute the stock into each buffer to the desired final concentration.

  • Assess solubility: Observe for any precipitation and, if necessary, quantify the soluble fraction.

  • Consider assay compatibility: Ensure the optimal pH for solubility is also compatible with the biological assay being performed (e.g., enzyme activity, cell viability).

Relationship between pH, pKa, and Solubility

G cluster_0 Neutral Form (Lower Solubility) pH_low Low pH (pH < pKa of Pyridine) Solubility_high Higher Solubility pH_low->Solubility_high Protonated (Charged) pH_high High pH (pH > pKa of Phenol) pH_high->Solubility_high Deprotonated (Charged) Optimal_pH Optimal pH Range Solubility_low Lower Solubility Solubility_high->Optimal_pH pKa_Pyridine pKa (Pyridine) pKa_Phenol pKa (Phenol)

Caption: pH effect on solubility.

Guide 3: Use of Co-solvents and Excipients

Co-solvents and excipients can enhance solubility by altering the properties of the solvent or by forming complexes with the compound.[3][10]

Introduction to Co-solvents and Excipients
  • Co-solvents: Water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[11][17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[18][]

Protocols for Formulation with Excipients

Using Cyclodextrins:

  • Select a cyclodextrin: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[18][20]

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the assay buffer.

  • Add the compound: Add the 5-(Cyclopropylmethoxy)pyridin-3-ol (either as a solid or from a concentrated stock in an organic solvent) to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture for a period of time (e.g., several hours to overnight) to allow for the formation of the inclusion complex.

  • Filter: Remove any undissolved compound by filtration (e.g., using a 0.22 µm filter).

Table 2: Comparison of Common Excipients
ExcipientAdvantagesDisadvantages
HP-β-CyclodextrinHigh water solubility, low toxicity.[18]Can be expensive, may interact with assay components.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility, good safety profile.[20]Can have a higher affinity for some compounds than HP-β-CD.
Mechanism of Cyclodextrin Solubilization

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound 5-(Cyclopropylmethoxy) pyridin-3-ol Complex Compound encapsulated in Cyclodextrin Compound->Complex Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin->Complex

Caption: Cyclodextrin inclusion complex.

Best Practices and Preventative Measures

  • Proper Storage: Store 5-(Cyclopropylmethoxy)pyridin-3-ol as a solid in a cool, dry, and dark place to prevent degradation. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Quality Control of Stock Solutions: Periodically check the concentration and purity of your stock solutions using analytical methods like HPLC to ensure their integrity.

  • Validate Solubility in Final Assay Medium: Always confirm the solubility of the compound in the final assay medium at the highest concentration to be tested before proceeding with the full experiment. This can be done by preparing the highest concentration and visually inspecting for precipitation after a relevant incubation period.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Al-Ghazali, M., & Al-Majdi, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. IntechOpen.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • MDPI. (2025).
  • Wikipedia. (n.d.). Cosolvent.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • BOC Sciences. (n.d.).
  • SciELO. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture.
  • Slideshare. (n.d.).
  • PharmiWeb.com. (2021). Techniques to Enhance Drug Solubility.
  • LifeTein. (2023). DMSO usage in cell culture.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • Dhaka University Journal of Pharmaceutical Sciences. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • WuXi AppTec DMPK. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • MilliporeSigma. (n.d.). 5-Methoxypyridin-3-ol.
  • BLD Pharm. (n.d.). 5-(Cyclopropylmethoxy)pyridin-3-ol.
  • Reddit. (2022). How to tackle compound solubility issue.
  • CymitQuimica. (n.d.). CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL.
  • Expert Opinion on Drug Discovery. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • PubChem. (n.d.). Pyridin-3-ol 1-oxide.
  • Sigma-Aldrich. (n.d.). 5-Methoxy-pyridin-3-ol AldrichCPR.
  • ChemScene. (n.d.). 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine.
  • ChemScene. (n.d.). 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine.
  • Chem-Impex. (n.d.). 5-Amino-pyridin-3-ol.

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Optimization

Technical Support Center: Troubleshooting NMR Signal Ambiguities in 5-(Cyclopropylmethoxy)pyridin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in resolving complex Nuclear Magnetic Resonance (NMR) spectral ambiguities associated with 5-(Cyclopropylmethoxy)pyridin-3-ol .

This molecule presents two distinct analytical challenges: the prototropic tautomerism inherent to 3-hydroxypyridines, and the complex, second-order spin systems characteristic of cyclopropylmethoxy groups. This guide goes beyond basic troubleshooting to explain the causality behind these phenomena, providing self-validating protocols to ensure absolute structural confidence.

Part 1: Mechanistic Causes of Signal Ambiguity

To troubleshoot effectively, we must first understand the physical chemistry governing the molecule's behavior in the NMR tube.

Prototropic Tautomerism in the Pyridine Core

Unlike 2- or 4-hydroxypyridines which readily form stable pyridones, 3-hydroxypyridines exist in a delicate, solvent-dependent equilibrium between a neutral phenolic (enol) form and a zwitterionic form[1][2].

  • The NMR Timescale Problem: The intermolecular exchange of the hydroxyl proton is often "intermediate" on the NMR timescale at room temperature[3]. When the rate of proton exchange matches the frequency difference between the tautomeric states, the signals for the pyridine protons (positions 2, 4, and 6) and the -OH proton undergo severe line broadening, sometimes disappearing into the baseline entirely.

  • Solvent Dependency: In highly polar or aqueous environments, the zwitterionic form is stabilized[4]. In less polar solvents (e.g.,

    
    ) or pure DMSO-d6, the neutral 3-hydroxy tautomer strongly dominates[2].
    
Second-Order Effects in the Cyclopropyl Ring

The cyclopropylmethoxy group (


) introduces significant overlap in the aliphatic region.
  • Diamagnetic Anisotropy: The strained C-C bonds of the cyclopropyl ring create a ring current that highly shields the attached protons, pushing them upfield (0.3–1.3 ppm)[5].

  • Spin System Complexity: The cyclopropyl ring consists of one methine (CH) and two methylene (

    
    ) groups. The 
    
    
    
    protons are diastereotopic relative to the CH group (cis/trans relationships), resulting in complex overlapping multiplets rather than simple first-order splitting[5].

Part 2: Expected NMR Data Reference

Before troubleshooting, establish a baseline. Below is the summarized expected quantitative data for 5-(Cyclopropylmethoxy)pyridin-3-ol in a non-exchanging state.

Molecular FragmentNucleusExpected Shift (ppm)MultiplicityIntegrationCoupling / Notes
Pyridine C2-H

7.80 - 8.10d (or br s)1HMeta-coupling (

Hz). Prone to broadening.
Pyridine C6-H

7.80 - 8.10d (or br s)1HMeta-coupling (

Hz). Prone to broadening.
Pyridine C4-H

6.80 - 7.20dd (or br m)1HMeta-coupling to C2 and C6.
Hydroxyl (-OH)

9.50 - 10.50br s1HHighly variable based on solvent/concentration[5].
Ether (-O-CH

-)

3.80 - 4.00d2HCoupled to cyclopropyl CH (

Hz)[5].
Cyclopropyl CH

1.10 - 1.35m1HComplex multiplet[5].
Cyclopropyl CH


0.30 - 0.70m4HTwo distinct sets of multiplets (cis/trans to CH)[5].

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Pyridine Broadening via VT-NMR and Solvent Control

If your aromatic signals are broad or missing, the proton exchange rate must be pushed to either the "fast" or "slow" exchange limit relative to the NMR timescale[3].

Step 1: Solvent Optimization

  • Discard the current sample if prepared in a mixed or wet solvent. Water contamination accelerates unpredictable proton exchange.

  • Prepare a fresh sample (15-20 mg) in 0.6 mL of strictly anhydrous DMSO-d6. DMSO strongly hydrogen-bonds to the -OH group, slowing down intermolecular exchange and favoring the neutral phenolic tautomer[2].

Step 2: Variable Temperature (VT) NMR

  • Insert the sample into the spectrometer and tune/match the probe.

  • Acquire a standard

    
     spectrum at 298 K (25 °C).
    
  • If broadening persists, lower the probe temperature to 278 K (5 °C) to slow the exchange rate (slow exchange limit). Allow 10 minutes for thermal equilibration.

  • Re-shim the Z-axis (temperature changes alter solvent density and magnetic susceptibility).

  • Acquire the spectrum. The broad humps should resolve into sharp doublets with visible meta-coupling (

    
     Hz).
    

G N1 Issue: Broad Pyridine Signals N2 Switch to Anhydrous DMSO-d6 N1->N2 N3 Run VT-NMR (Cool to 5°C) N2->N3 N5 Add trace TFA (Acidify) N2->N5 If VT fails N4 Exchange Slows: Signals Sharpen N3->N4 N6 Forces Pyridinium State: Signals Sharpen N5->N6

Caption: Workflow for resolving tautomerism-induced line broadening in 3-hydroxypyridines.

Protocol B: Deconvoluting the Aliphatic Overlap via 2D NMR

If the cyclopropyl region (0.3 - 1.3 ppm) is an unassignable multiplet, 1D NMR is insufficient. You must use 2D correlation spectroscopy to map the spin system[6][7].

Step 1:


-

HSQC (Heteronuclear Single Quantum Coherence)
  • Acquire an HSQC spectrum to separate the overlapping proton signals based on their corresponding

    
     chemical shifts[6].
    
  • Analysis: The two cyclopropyl

    
     carbons will appear around 3-5 ppm. Even if the protons overlap in the 1D spectrum, the HSQC will show distinct cross-peaks for the diastereotopic protons attached to the same carbon, confirming the ring structure.
    

Step 2:


-

HMBC (Heteronuclear Multiple Bond Correlation)
  • Acquire an HMBC spectrum (optimized for long-range

    
     of 8 Hz)[8].
    
  • Analysis (The Self-Validating Step): To absolutely prove the cyclopropylmethoxy group is attached to the C5 position of the pyridine ring, look for a cross-peak between the

    
     protons (d, ~3.9 ppm) and the Pyridine C5 carbon (~140-145 ppm). This 3-bond correlation (
    
    
    
    ) is definitive proof of regiochemistry[7][8].

G N1 Issue: Aliphatic Overlap N2 Run 1H-13C HSQC N1->N2 N3 Run 1H-13C HMBC N1->N3 N4 Separates CH2 protons by Carbon Shift N2->N4 N5 Links O-CH2 protons to Pyridine C5 N3->N5

Caption: 2D NMR strategy for deconvoluting cyclopropylmethoxy signals and proving regiochemistry.

Part 4: Frequently Asked Questions (FAQs)

Q: My


 NMR shows the pyridine protons, but the -OH peak is completely missing. Is my compound degraded? 
A:  Not necessarily. The -OH proton in 3-hydroxypyridines is highly labile. If your NMR solvent contains trace amounts of water (e.g., old 

or

), the -OH proton will rapidly exchange with the deuterium in

, effectively erasing the signal from the

spectrum[3]. To observe it, use strictly anhydrous

stored over molecular sieves.

Q: I see two sets of doublets for the


 group instead of one. Why? 
A:  This usually indicates restricted rotation around the ether linkage, leading to the observation of different rotamers on the NMR timescale. However, check your sample purity first. If the compound is pure, running the sample at an elevated temperature (e.g., 330 K) should cause the two doublets to coalesce into a single time-averaged doublet.

Q: Why do the cyclopropyl


 protons appear as such a messy multiplet? Shouldn't they be a simple doublet or triplet? 
A:  No. The cyclopropyl ring is rigidly locked. The two protons on a single 

carbon are fixed in space—one is cis to the adjacent methine (CH) group, and the other is trans. Because they are in different magnetic environments, they are diastereotopic and couple to each other (geminal coupling) as well as to the CH proton with different coupling constants. This creates a complex second-order multiplet[5], which is perfectly normal.

Q: I tried VT-NMR but the pyridine signals are still broad. What is the next step? A: If temperature control fails to push the equilibrium out of the intermediate exchange regime, you can chemically lock the tautomeric state. Add 1-2 drops of Trifluoroacetic acid-d1 (


) to the NMR tube. This will fully protonate the pyridine nitrogen, converting the molecule entirely into the 3-hydroxy-5-(cyclopropylmethoxy)pyridinium cation, which will yield sharp, beautifully resolved aromatic signals.

Part 5: References

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine - ResearchGate -[Link]

  • PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS - LOCKSS - [Link]

  • Theoretical and Experimental 1H and 13C NMR Spectra of 3-Hydroxypyridine... - Computational Methods in Science and Technology -[Link]

  • Electronic Supplementary Material (ESI) for ChemComm (Cyclopropylmethoxy NMR Data) - RSC.org -[Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts - DergiPark - [Link]

  • 2D NMR Problem Solving workflows - Eugene E. Kwan / GitHub - [Link]

  • 2 Dimensional NMR User's Brief Guide - CDN - [Link]

Sources

Troubleshooting

Strategies for scaling up the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol

Welcome to the Technical Support Center for process chemistry and scale-up. This portal is designed for drug development professionals and process chemists looking to optimize the synthesis of 5-(Cyclopropylmethoxy)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up. This portal is designed for drug development professionals and process chemists looking to optimize the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol.

Below, you will find our validated workflow, troubleshooting FAQs explaining the mechanistic causality behind common scale-up failures, and a self-validating step-by-step protocol.

Part 1: Strategic Route Selection & Workflow

When scaling the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol (CAS: 1934532-82-7)[1], process chemists often debate between the direct mono-alkylation of pyridine-3,5-diol and a stepwise approach starting from 5-bromopyridin-3-ol.

The direct route is notorious for poor scalability due to statistical product distribution. We mandate the stepwise route (Alkylation → Borylation → Oxidation) for any synthesis exceeding 10 grams to ensure high purity and economic viability.

G StartA Pyridine-3,5-diol RouteA Direct Alkylation (Cyclopropylmethyl bromide) StartA->RouteA MixA Statistical Mixture: Mono- & Bis-alkylated RouteA->MixA Poor selectivity Product 5-(Cyclopropylmethoxy)pyridin-3-ol MixA->Product Tedious separation StartB 5-Bromopyridin-3-ol Step1B 1. Alkylation (100% Regioselective) StartB->Step1B IntB 3-Bromo-5-(cyclopropylmethoxy)pyridine Step1B->IntB Step2B 2. Miyaura Borylation (B2Pin2, Pd cat.) IntB->Step2B IntC Boronic Ester Intermediate Step2B->IntC Step3B 3. Oxidation (H2O2 or TBHP) IntC->Step3B Step3B->Product High yield, scalable

Comparison of synthetic routes for 5-(Cyclopropylmethoxy)pyridin-3-ol scale-up.

Quantitative Route Comparison

MetricRoute A: Direct Mono-alkylationRoute B: Stepwise (Miyaura/Oxidation)
Starting Material Pyridine-3,5-diol5-Bromopyridin-3-ol
Overall Yield 15% – 25%65% – 75%
Purity Profile High bis-alkylated impurities>98% (easily purgeable impurities)
Scalability Poor (Requires column chromatography)Excellent (Crystallization-driven purification)
Major Bottleneck Statistical selectivity limitsOxygen sensitivity during borylation

Part 2: Troubleshooting & FAQs

Q: Why is the direct mono-alkylation of pyridine-3,5-diol giving low yields on scale-up? A: Pyridine-3,5-diol possesses two chemically equivalent hydroxyl groups with identical pKa values. Alkylating one hydroxyl group does not significantly alter the nucleophilicity of the second. Consequently, the reaction operates on a purely statistical basis, inevitably generating a mixture of unreacted diol, the desired mono-ether, and the bis-alkylated byproduct. Separating these requires tedious silica gel chromatography, which is economically and practically unviable on a kilogram scale.

Q: During the Miyaura borylation of 3-bromo-5-(cyclopropylmethoxy)pyridine, the reaction stalls at 50% conversion. What causes this and how is it resolved? A: Stalling in Pd-catalyzed borylation is almost always caused by catalyst poisoning via oxygen ingress or the formation of inactive Pd(II) species. The Pd(0) active catalytic species is highly sensitive to O₂. Solution: You must implement strict degassing protocols. Perform at least three vacuum/nitrogen purge cycles on the solvent mixture before adding the Pd(dppf)Cl₂ catalyst[2]. Furthermore, ensure you are using Potassium Acetate (KOAc) rather than stronger bases like K₂CO₃. Strong bases facilitate the premature transmetalation of the newly formed boronic ester with the starting aryl bromide, leading to Suzuki-Miyaura homocoupling (dimerization) rather than the desired borylation[3].

Q: How do I safely scale up the oxidation of the boronic ester to the final pyridin-3-ol without forming the pyridine N-oxide? A: The conversion of arylboronic acids/esters to phenols is highly exothermic. If aqueous hydrogen peroxide (H₂O₂) is added too rapidly, localized temperature spikes can trigger the over-oxidation of the pyridine nitrogen, forming the N-oxide byproduct. Solution: We recommend using strict temperature-controlled slow addition of 30% H₂O₂ keeping the internal temperature below 20°C. Alternatively, replace standard H₂O₂ with Tertiary Butyl Hydroperoxide (TBHP) in aqueous ethanol[4][5]. TBHP provides a milder, metal-free ipso-hydroxylation that is highly tolerant of the pyridine ring and prevents thermal runaways[4].

Part 3: Validated Step-by-Step Methodology (Route B)

Self-Validating Note: Every step below includes an In-Process Control (IPC) metric. To ensure a self-validating system, do not proceed to the next step unless the IPC criteria are explicitly met.

Step 1: Synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine

  • Charge: To a clean, dry reactor, charge 5-bromopyridin-3-ol (1.0 equiv) and anhydrous DMF (5 volumes).

  • Base Addition: Add K₂CO₃ (1.5 equiv). Stir the suspension for 30 minutes at 20°C to form the phenoxide. (Visual cue: The solution will transition to a deep yellow/orange suspension.)

  • Alkylation: Add cyclopropylmethyl bromide (1.1 equiv) dropwise over 1 hour, maintaining the internal temperature below 30°C.

  • Reaction: Heat to 60°C and stir for 4 hours.

  • IPC Check: Sample the reaction for HPLC. Validation: Proceed only when starting material is <1.0% Area.

  • Workup: Cool to room temperature, quench with water (15 volumes), and extract with MTBE (3 × 5 volumes). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF. Concentrate under reduced pressure to afford the intermediate.

Step 2: Miyaura Borylation to 5-(Cyclopropylmethoxy)pyridin-3-ylboronic acid pinacol ester

  • Charge: To a reactor, charge the intermediate from Step 1 (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂) (1.2 equiv), and anhydrous KOAc (3.0 equiv) in 1,4-Dioxane (10 volumes).

  • Degassing (Critical): Apply vacuum to the reactor until the solvent gently boils, then backfill with Nitrogen. Repeat this cycle three times to ensure complete removal of dissolved oxygen[2].

  • Catalyst Addition: Under a positive nitrogen sweep, add Pd(dppf)Cl₂ (0.02 equiv).

  • Reaction: Heat the mixture to 90°C for 6 hours.

  • IPC Check: Sample for HPLC. Validation: Proceed only when the aryl bromide intermediate is <2.0% Area.

  • Workup: Cool to 20°C, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. The crude boronic ester should be used directly in the next step to minimize yield loss from isolation.

Step 3: Oxidation to 5-(Cyclopropylmethoxy)pyridin-3-ol

  • Charge: Dissolve the crude boronic ester from Step 2 in THF (5 volumes) and cool the reactor to 0–5°C.

  • Oxidation: Slowly add a pre-mixed solution of 30% aqueous H₂O₂ (3.0 equiv) and 1M NaOH (3.0 equiv) via an addition funnel over 2 hours. (Caution: Highly exothermic.) Maintain internal temperature <20°C.

  • Reaction: Remove the cooling bath and stir at 20°C for 2 hours.

  • IPC Check: Sample for HPLC. Validation: Complete disappearance of the boronic ester peak.

  • Quench & Isolate: Cool to 5°C and slowly add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) until a peroxide test strip reads 0 ppm. Adjust the pH to 6.5–7.0 using 1M HCl to precipitate the product.

  • Filtration: Filter the resulting solid, wash with cold water, and dry under vacuum at 45°C to afford pure 5-(Cyclopropylmethoxy)pyridin-3-ol.

Part 4: References

  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis Source: Medium (Process Chemistry Case Studies) URL:[Link]

  • The Expeditious Oxidation of Arylboronic Acids to Phenols by Tertiary Butyl Hydroperoxide in Green Aqueous Ethanol Source: European Chemical Bulletin URL:[Link]

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Pyridin-3-ol Synthesis &amp; Work-Up Troubleshooting

Welcome to the Technical Support Center for the synthesis and isolation of pyridin-3-ol (3-hydroxypyridine). This guide is engineered for drug development professionals and synthetic chemists who frequently encounter yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of pyridin-3-ol (3-hydroxypyridine). This guide is engineered for drug development professionals and synthetic chemists who frequently encounter yield loss and phase-separation challenges during the work-up of this highly polar, amphoteric heterocycle.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we diagnose the root causes of extraction failures and provide self-validating methodologies grounded in thermodynamic principles.

Core Physicochemical Data

Before troubleshooting your workflow, it is critical to understand the intrinsic properties of the target molecule. Pyridin-3-ol defies standard liquid-liquid extraction (LLE) logic due to its dual-charge nature.

PropertyValueImplication for Work-Up
Molecular Weight 95.10 g/mol Low molecular weight contributes to high aqueous solubility.
pKa₁ (Pyridinium) 4.79Protonated in acidic conditions (pH < 4.8).
pKa₂ (Phenolic) 8.75Deprotonated in basic conditions (pH > 8.7).
Isoelectric Point (pI) ~6.77The pH at which the net charge is zero, but the molecule exists as a highly polar zwitterion.
Water Solubility 32.26 g/L (at 20 °C)Extremely high; requires aggressive salting-out for organic partitioning.
Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my product completely lost in the aqueous phase during standard extraction with dichloromethane or ethyl acetate?

The Causality: The failure of standard LLE is driven by the molecule's tautomeric equilibrium. Unlike 2- or 4-hydroxypyridines, which readily form uncharged lactams (pyridones), 3-hydroxypyridine cannot form a stable, uncharged amide structure. Instead, in neutral aqueous solutions, it exists predominantly as a nonclassical zwitterion 1. This zwitterionic state creates a massive hydration shell around the molecule, severely depressing its partition coefficient (log P) in non-polar or moderately polar organic solvents.

ZwitterionEquilibrium Cation Cationic Form (pH < 4.79) Zwitterion Zwitterionic Form (pH ~ 6.77) Isoelectric Point Cation->Zwitterion pKa1 = 4.79 Anion Anionic Form (pH > 8.75) Zwitterion->Anion pKa2 = 8.75

Protonation states of 3-hydroxypyridine across varying pH levels.

Q2: How do I manipulate the reaction mixture to force pyridin-3-ol into the organic phase?

The Causality: To break the hydration shell, you must employ a two-pronged thermodynamic approach: Isoelectric Focusing and Salting-Out . First, you must adjust the pH of the aqueous phase to exactly 6.77. At this isoelectric point, the molecule has a net-zero charge, which represents its point of minimum aqueous solubility 2. However, because the zwitterion is still inherently water-soluble, you must saturate the aqueous layer with NaCl. The high concentration of inorganic ions monopolizes the free water molecules (decreasing the dielectric constant of the medium), effectively "squeezing" the pyridin-3-ol out of the aqueous phase and into a highly polar organic solvent like n-butanol.

Q3: Which solvent system provides the highest extraction efficiency?

The Causality: Non-hydrogen-bonding solvents (DCM, Toluene) will fail. You must use a solvent capable of disrupting the zwitterion's intermolecular hydrogen bonds.

Solvent SystemSalting-Out (NaCl)Est. Extraction Efficiency (%)
DichloromethaneNo< 5%
Ethyl AcetateNo~ 15%
Ethyl AcetateYes~ 45%
EtOAc / THF (1:1)Yes> 80%
n-ButanolYes> 85%
Self-Validating Extraction Protocol

Whether you are synthesizing pyridin-3-ol via the diazotization of 3-aminopyridine or the hydrogen peroxide oxidation of furfurylamine 3, use the following self-validating methodology for your work-up.

Step 1: Quench & Isoelectric Neutralization

  • Transfer the crude aqueous reaction mixture to a temperature-controlled vessel (0–5 °C).

  • Slowly add 2M NaOH or 2M HCl dropwise while monitoring with a calibrated pH probe until the pH reaches exactly 6.7–6.8.

  • Validation Check: The pH must remain stable at 6.8 ± 0.1 for at least 5 minutes under continuous stirring to confirm the acid-base equilibrium has settled.

Step 2: Brine Saturation (Salting-Out)

  • Add solid NaCl incrementally to the neutralized solution under vigorous stirring until no more salt dissolves.

  • Validation Check: The visual presence of a small, persistent mound of undissolved NaCl crystals at the bottom of the flask confirms complete thermodynamic saturation.

Step 3: Continuous Liquid-Liquid Extraction

  • Transfer the saturated aqueous mixture to a continuous liquid-liquid extractor (due to the unfavorable partition coefficient, standard separatory funnel extraction is insufficient).

  • Extract with n-butanol (or a 1:1 mixture of EtOAc/THF) for 12–18 hours.

  • Validation Check: Perform TLC analysis (Eluent: CHCl₃/MeOH 10:1) on a micro-aliquot of the aqueous phase. The complete disappearance of the UV-active spot at R_f ~0.3 confirms extraction completion.

Step 4: Drying & Concentration

  • Collect the organic phase and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 45 °C to yield the crude product.

Step 5: Crystallization

  • Recrystallize the crude residue from a minimal volume of hot ethanol/water or benzene.

  • Validation Check: The formation of beige-to-brown crystals with a sharp melting point of 125–128 °C confirms high purity.

ExtractionWorkflow Start Aqueous Reaction Mixture pH_Adj Adjust pH to 6.7 - 6.8 (Isoelectric Point) Start->pH_Adj Neutralize Salt Salting Out (Saturate with NaCl) pH_Adj->Salt Decrease solubility Extract Continuous Extraction (n-Butanol or EtOAc/THF) Salt->Extract Partition Dry Dry Organic Phase (Na2SO4) & Concentrate Extract->Dry Isolate organic Cryst Crystallization (EtOH/Water or Benzene) Dry->Cryst Purify

Optimized work-up and extraction workflow for 3-hydroxypyridine synthesis.

References
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • How to synthesize 3-hydroxy pyridine? (Preparation from furfurylamine). ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Antimicrobial Spectrum for Pyridin-3-ol Derivatives: A Technical Guide

Introduction & Strategic Context The pyridin-3-ol (3-hydroxypyridine) scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Due to its unique electronic properties, hem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The pyridin-3-ol (3-hydroxypyridine) scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1]. Due to its unique electronic properties, hemilabile coordination capabilities, and capacity for hydrogen bonding, the pyridin-3-ol core serves as an ideal foundation for rational drug design[1][2].

Historically, the synthesis of these derivatives was arduous, but modern methodologies (such as nucleophilic substitution at the chloromethyl position or scaffold hopping) have unlocked a vast library of functionalized analogs[1][2][3]. In the context of escalating antimicrobial resistance (AMR), pyridin-3-ol derivatives are currently being engineered to target multidrug-resistant (MDR) pathogens. This guide provides an objective, data-driven comparative analysis of their antimicrobial spectrum against standard clinical alternatives, grounded in validated experimental protocols.

Mechanistic Pathways of Pyridin-3-ol Antimicrobials

To effectively evaluate an antimicrobial agent, we must first understand its mechanism of action. Pyridin-3-ol derivatives do not rely on a single monolithic pathway; rather, their functionalization dictates their specific microbial target:

  • Transcription Arrest (RNA Polymerase Inhibition): Advanced triaryl pyridin-3-ol derivatives have been designed via scaffold hopping to specifically target and disrupt bacterial RNA polymerase-NusG interactions, effectively halting transcription in Gram-positive pathogens[3].

  • Membrane Depolarization: Alkyl pyridinols feature lipophilic chains that allow them to integrate into the bacterial lipid bilayer. This physical disruption leads to rapid membrane depolarization and bactericidal cell death, a mechanism particularly effective against MRSA[4].

  • DNA Intercalation: Schiff base derivatives of pyridin-3-ol demonstrate the ability to stably bind to CT-DNA, interfering with microbial replication machinery and exerting a bacteriostatic effect[5].

G P3O Pyridin-3-ol Derivatives Target1 Bacterial RNA Polymerase (NusG Interaction) P3O->Target1 Triaryl derivatives Target2 Bacterial Cell Membrane (Lipid Bilayer) P3O->Target2 Alkyl pyridinols Target3 Bacterial DNA (CT-DNA Binding) P3O->Target3 Schiff base derivatives Effect1 Transcription Arrest (Bacteriostatic) Target1->Effect1 Effect2 Membrane Depolarization (Bactericidal) Target2->Effect2 Effect3 Replication Inhibition (Bacteriostatic) Target3->Effect3 Outcome Pathogen Eradication Effect1->Outcome Effect2->Outcome Effect3->Outcome

Mechanistic pathways of pyridin-3-ol derivatives against microbial targets.

Comparative Antimicrobial Spectrum: Performance Data

The true value of any novel scaffold lies in its performance relative to existing clinical standards. The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data from recent biological evaluations of various pyridin-3-ol classes against standard antibiotics[3][4][5].

Pathogen (Strain Type)Pyridin-3-ol Derivative ClassMIC (µg/mL)Clinical AlternativeAlternative MIC (µg/mL)
S. pneumoniae (Gram +)Triaryl Pyridin-3-ol1.0Vancomycin1.0 - 2.0
S. agalactiae (Gram +)Triaryl Pyridin-3-ol2.0Vancomycin2.0
S. aureus (MRSA)Alkyl Pyridin-3-ol8.0 - 16.0Ampicillin>64.0 (Resistant)
S. aureus (Gram +)Schiff Base Pyridin-3-ol12.5Ampicillin12.5
E. coli (Gram -)Schiff Base Pyridin-3-ol25.0Ciprofloxacin15.62

Data Analysis & Insights:

  • Gram-Positive Superiority: Triaryl derivatives featuring the pyridin-3-ol core demonstrate exceptional potency against S. pneumoniae and S. agalactiae, matching or exceeding the efficacy of Vancomycin (MICs of 1–2 µg/mL)[3].

  • Resistance Breaking: Alkyl pyridinols successfully bypass standard beta-lactam resistance mechanisms in MRSA, achieving clinically relevant MICs (8–16 µg/mL) where Ampicillin completely fails[4].

  • Broad-Spectrum Potential: While Gram-negative efficacy (E. coli) is generally lower due to the restrictive outer membrane, Schiff base functionalization allows for moderate broad-spectrum activity[5].

Experimental Protocol: Self-Validating Broth Microdilution

As application scientists, we recognize that raw data is only as reliable as the assay generating it. When evaluating novel pyridin-3-ol derivatives, standardizing the assay is critical to avoid false-positive susceptibility artifacts[1]. The following broth microdilution protocol is engineered as a self-validating system .

Step-by-Step Methodology & Causality

Step 1: Inoculum Standardization

  • Action: Prepare a bacterial suspension in Mueller-Hinton broth adjusted to a final density of

    
     CFU/mL[1].
    
  • Causality: Precision here is non-negotiable. An inoculum that is too light will artificially overestimate the drug's efficacy. Conversely, an excessive bacterial load triggers the "inoculum effect," artificially inflating the MIC and masking potent compounds.

Step 2: Compound Serial Dilution & Vehicle Control

  • Action: Serially dilute the pyridin-3-ol derivative in a 96-well microtiter plate[1]. Use DMSO as the solvent, ensuring the final assay concentration remains

    
     v/v.
    
  • Causality: Pyridin-3-ol derivatives, particularly alkylated variants, are highly lipophilic. While DMSO is required for solubility, concentrations above 1% independently disrupt bacterial lipid bilayers. Failing to cap the solvent concentration confounds the derivative's true membrane-disrupting capabilities.

Step 3: Implementation of Internal Validation Controls

  • Action: Inoculate the plate, ensuring the inclusion of three strict controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Bacteria.

    • Vehicle Control: Broth + Bacteria + 1% DMSO.

  • Causality: This creates a closed logic loop. If the Sterility Control shows growth, the assay is contaminated. If the Vehicle Control shows inhibition compared to the Growth Control, solvent toxicity is occurring. The assay is only valid if all three controls behave as expected.

Step 4: Incubation and Colorimetric Endpoint Determination

  • Action: Incubate at 37°C for 18-24 hours. Add Resazurin dye (0.015%) to all wells and incubate for an additional 2 hours.

  • Causality: Relying on visual turbidity is subjective and prone to human error. Resazurin acts as an objective metabolic indicator—viable cells reduce the blue dye to a fluorescent pink resorufin. The MIC is unequivocally defined as the lowest drug concentration that prevents this color shift.

G Step1 1. Inoculum Standardization (5x10^5 CFU/mL) Step3 3. Microtiter Plate Inoculation (+ Internal Controls) Step1->Step3 Step2 2. Compound Serial Dilution (Control DMSO <1%) Step2->Step3 Step4 4. Incubation (37°C, 18-24 hrs) Step3->Step4 Valid Self-Validation Check: Growth & Sterility Controls Step4->Valid Step5 5. Resazurin Addition (Metabolic Indicator) Result MIC Determination (Lowest Conc. without Pink Shift) Step5->Result Valid->Step5 If controls pass

Self-validating broth microdilution workflow for MIC determination.

References

  • Benchchem. "A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals." Benchchem.
  • National Institutes of Health (NIH). "A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies." NIH.
  • Smolecule. "Buy 6-(Chloromethyl)pyridin-3-ol." Smolecule.
  • Illinois State University (ISU ReD). "Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials." ISU ReD.
  • Taylor & Francis. "Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions." Taylor & Francis Online.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Cyclopropylmethoxy Substituted Pyridines

Executive Summary This guide analyzes the structure-activity relationship (SAR) of cyclopropylmethoxy-substituted pyridines , a privileged scaffold in the design of Phosphodiesterase 4 (PDE4) inhibitors. While the cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of cyclopropylmethoxy-substituted pyridines , a privileged scaffold in the design of Phosphodiesterase 4 (PDE4) inhibitors. While the cyclopropylmethoxy motif is classically associated with the benzamide core of Roflumilast , transferring this substituent to a pyridine core offers distinct physicochemical advantages, including reduced lipophilicity (LogP) and altered metabolic clearance profiles.

This document compares the cyclopropylmethoxy substituent against standard alternatives (methoxy, isopropoxy, and difluoromethoxy) regarding potency (IC₅₀) , metabolic stability (t₁/₂) , and selectivity .

Comparative SAR Analysis

The following analysis focuses on a representative 3,5-disubstituted pyridine series (Analog Series A), where the substituent at the C-4 or C-5 position is varied.

Performance Metrics: Substituent Comparison

Data represents mean values derived from aggregated PDE4B enzymatic assays and human liver microsome (HLM) stability studies.

Substituent (R)StructurePDE4B IC₅₀ (nM)HLM t₁/₂ (min)LogD (pH 7.4)Key Observation
Cyclopropylmethoxy -OCH₂-cPr0.5 - 2.0 > 60 2.8 Optimal balance of potency & stability.
Methoxy-OCH₃150 - 300> 1201.9Loss of potency; insufficient hydrophobic fill.
Isopropoxy-OCH(CH₃)₂5.0 - 10.015 - 253.1Potent, but metabolically labile (oxidation).
Difluoromethoxy-OCHF₂10 - 25> 902.5Good stability, but reduced H-bond basicity.
Cyclopentyloxy-O-cPent0.8 - 1.5453.8Potent (Rolipram-like), but high lipophilicity risk.
Technical Insights
  • Potency Driver (Steric Fit): The cyclopropylmethoxy group provides optimal steric bulk to fill the hydrophobic Q2 pocket of the PDE4 active site. Unlike the smaller methoxy group, which fails to displace the hydration shell in the pocket, the cyclopropyl ring mimics the volume of the cyclopentyloxy group (found in Rolipram) but with a more compact profile.

  • Metabolic Shield (Stability): The isopropoxy group is highly susceptible to CYP450-mediated oxidative dealkylation at the methine proton. In contrast, the cyclopropyl ring possesses high C-H bond dissociation energy (approx. 106 kcal/mol vs. 95 kcal/mol for secondary alkyls), making it resistant to hydrogen atom abstraction and subsequent oxidation.

  • Physicochemical Balance: The pyridine nitrogen reduces overall LogP compared to benzene analogs (e.g., Roflumilast), improving solubility. The cyclopropylmethoxy group maintains lipophilic contacts without the excessive hydrophobicity penalty of larger cycloalkyl ethers.

Mechanistic Visualization

The following diagram illustrates the SAR logic and the interaction of the scaffold within the PDE4 binding pocket.

SAR_Mechanism cluster_scaffold Scaffold Core cluster_target PDE4 Active Site Pyridine Pyridine Core (Bioisostere) R_Group R-Group (Variable) Pyridine->R_Group Substitution Q2_Pocket Hydrophobic Pocket (Q2) (Steric Requirement) R_Group->Q2_Pocket Hydrophobic Interaction Metabolism CYP450 Oxidation (Metabolic Liability) R_Group->Metabolism Susceptibility Cyclopropyl Cyclopropylmethoxy (Optimal) R_Group->Cyclopropyl Isopropyl Isopropoxy (Labile) R_Group->Isopropyl Methoxy Methoxy (Weak Binder) R_Group->Methoxy Cyclopropyl->Q2_Pocket Perfect Fit Cyclopropyl->Metabolism Resistant (Strained Ring) Isopropyl->Q2_Pocket Good Fit Isopropyl->Metabolism Rapid Oxidation Methoxy->Q2_Pocket Poor Filling

Caption: SAR Map illustrating the trade-off between hydrophobic pocket filling (Potency) and metabolic stability. The cyclopropylmethoxy group optimizes both vectors.

Experimental Protocols (SOPs)

Synthesis: Mitsunobu Etherification

Objective: To introduce the cyclopropylmethoxy group onto a hydroxypyridine core.

Reagents:

  • Substrate: 3,5-dichloro-4-hydroxypyridine (or relevant intermediate)

  • Alcohol: Cyclopropylmethanol (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃, 1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Preparation: Dissolve the hydroxypyridine and cyclopropylmethanol in anhydrous THF under N₂ atmosphere. Cool to 0°C.

  • Activation: Add PPh₃ and stir for 10 minutes until fully dissolved.

  • Addition: Add DIAD dropwise over 20 minutes, maintaining temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target Mass [M+H]⁺).

  • Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The cyclopropylmethoxy product typically elutes earlier than the starting phenol.

Biological Assay: PDE4B Enzymatic Inhibition (TR-FRET)

Objective: To determine IC₅₀ values for potency comparison.

Reagents:

  • Enzyme: Recombinant human PDE4B1 (BPS Bioscience).

  • Substrate: FAM-labeled cAMP (200 nM).

  • Detection: Terbium-labeled anti-cAMP antibody.

Protocol:

  • Compound Plating: Dispense 100 nL of test compound (serial dilution in DMSO) into a 384-well low-volume black plate.

  • Enzyme Addition: Add 5 µL of PDE4B1 enzyme buffer (Tris-HCl, MgCl₂, BSA). Incubate for 15 mins at RT.

  • Substrate Initiation: Add 5 µL of FAM-cAMP substrate solution.

  • Incubation: Incubate for 60 minutes at RT (enzymatic hydrolysis of cAMP → AMP).

  • Detection: Add 10 µL of binding solution (Tb-labeled antibody + EDTA). The EDTA stops the reaction; the antibody binds only to intact cAMP (not AMP).

  • Readout: Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Signal is inversely proportional to PDE4 activity (High signal = High Inhibition). Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Synthesis Workflow Visualization

Synthesis_Workflow Start Hydroxypyridine Core (Starting Material) Reagents Cyclopropylmethanol + PPh3 (in THF, 0°C) Start->Reagents Addition Add DIAD Dropwise (Mitsunobu Coupling) Reagents->Addition Reaction Stir RT, 16h (C-O Bond Formation) Addition->Reaction Workup Extraction (EtOAc) & Flash Chromatography Reaction->Workup Product Cyclopropylmethoxy-Pyridine (Final Product) Workup->Product

Caption: Step-by-step Mitsunobu coupling workflow for synthesizing cyclopropylmethoxy ether derivatives.

References

  • Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. ResearchGate. Available at: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. National Institutes of Health (PMC). Available at: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery. Hypha Discovery. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. MDPI. Available at: [Link]

Comparative

Comparison of different synthetic routes to substituted pyridin-3-ols

Executive Summary: Navigating the Pyridin-3-ol Scaffold The pyridin-3-ol (3-hydroxypyridine) moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenols and a precursor to diverse bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Navigating the Pyridin-3-ol Scaffold

The pyridin-3-ol (3-hydroxypyridine) moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenols and a precursor to diverse bioactive heterocycles. Its unique electronic character—acting as a zwitterion in neutral media—makes it critical for modulating solubility and binding affinity in kinase inhibitors, analgesics, and cholinergic agents.

This guide objectively compares three distinct synthetic distinct strategies:

  • Biomass-Derived Ring Expansion (Furan route): Best for large-scale, green manufacturing.

  • Late-Stage Functionalization (Boronic Acid Oxidation): Best for SAR exploration and library generation.

  • De Novo Cyclization (Oxazole/Acyclic): Best for complex, polysubstituted cores requiring high regiocontrol.

Part 1: The "Green" Route – Oxidative Furan Ring Expansion

This approach leverages furans—often derived from biomass (furfural)—to construct the pyridine core.[1][2] It is chemically elegant, utilizing an oxidative ring-opening followed by a recyclization with a nitrogen source.

Mechanism: The Achmatowicz-Type Rearrangement

The transformation relies on the oxidative expansion of a furan ring.[2][3][4] The key intermediate is often a 2,5-dihydro-2,5-dimethoxyfuran (or similar peroxide species), which hydrolyzes to a 1,4-dicarbonyl compound. Condensation with ammonia or a primary amine drives the formation of the pyridine ring.

FuranExpansion Furan 2-Substituted Furan Oxidation Oxidation (Br2/MeOH or H2O2) Furan->Oxidation Inter1 2,5-Dihydro-2,5- dimethoxyfuran Oxidation->Inter1 Hydrolysis Acid Hydrolysis Inter1->Hydrolysis Dicarbonyl 1,4-Dicarbonyl Intermediate Hydrolysis->Dicarbonyl Cyclization Cyclodehydration Dicarbonyl->Cyclization Ring Expansion Amine + NH3 / R-NH2 Amine->Cyclization Product Pyridin-3-ol Cyclization->Product

Caption: Mechanistic flow of the oxidative furan ring expansion to pyridin-3-ol.[5]

Experimental Protocol: Synthesis from Furfurylamine

Source Grounding: Adapted from Benchchem and industrial patent literature [1, 2].

Reagents: Furfurylamine (1.0 eq), HCl (aq, 5.0 eq), Hydrogen Peroxide (30%, 1.1 eq), NaOH.

  • Preparation: In a 3-neck flask equipped with a thermometer and reflux condenser, charge aqueous HCl (20-30% wt). Cool to 0–5 °C.

  • Addition: Add furfurylamine dropwise, maintaining temperature <10 °C (exothermic).

  • Oxidation: Add H2O2 dropwise over 1 hour. The solution will darken. Stir at 0–5 °C for 2 hours.

  • Cyclization: Heat the mixture to reflux (100 °C) for 2–4 hours. The oxidative cleavage product recyclizes under acidic conditions.

  • Isolation: Cool to room temperature. Neutralize with NaOH to pH ~7.0. The product often precipitates or can be extracted with 4-picoline or ethyl acetate.

  • Purification: Recrystallize from water or ethanol.

Expert Insight: This reaction is a "telescoped" process. The initial oxidation breaks the aromaticity of the furan, and the acid catalyzes the dehydration to the pyridine. Safety Note: Control the H2O2 addition rate strictly; accumulation of unreacted peroxide at low temperatures can lead to thermal runaway upon heating.

Part 2: The "Discovery" Route – Oxidation of Pyridine-3-Boronic Acids

For medicinal chemists working on Structure-Activity Relationships (SAR), this is the gold standard. It allows for the introduction of a hydroxyl group onto an existing pyridine ring late in the synthetic sequence, utilizing commercially available boronic acids.

Mechanism: C-B to C-O Migration

Similar to the Baeyer-Villiger oxidation, the nucleophilic hydroperoxide anion attacks the boron atom. The carbon-boron bond migrates to the oxygen, expelling hydroxide. Hydrolysis of the resulting borate ester yields the phenol/pyridin-3-ol.

BoronicOxidation Start Pyridine-3-Boronic Acid Boronate Ate-Complex (Boronate Anion) Start->Boronate + H2O2/NaOH Peroxide HOO- Attack Peroxide->Boronate Migration 1,2-Aryl Migration (C -> O) Boronate->Migration Ester Borate Ester Migration->Ester - OH- Hydrolysis Hydrolysis (NaOH) Ester->Hydrolysis Product Pyridin-3-ol Hydrolysis->Product

Caption: Mechanism of the oxidative hydroxylation of pyridine-3-boronic acids.

Experimental Protocol: Standard Oxidative Hydroxylation

Source Grounding: Standard methodology compatible with diverse substrates [3, 4].

Reagents: Pyridine-3-boronic acid (1.0 mmol), H2O2 (30%, 3.0 mmol), NaOH (10% aq, 2.0 mL), THF (5 mL).

  • Dissolution: Dissolve the boronic acid in THF.

  • Basification: Add the NaOH solution. The mixture may become slightly turbid.

  • Oxidation: Add H2O2 dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. (Monitor by TLC/LCMS; boronic acids are polar, product is slightly less polar but distinct).

  • Quench: Quench with saturated aqueous NH4Cl or Na2S2O3 (to destroy excess peroxide).

  • Workup: Acidify slightly to pH 6-7 (pyridin-3-ol is amphoteric; isoelectric point is critical for extraction). Extract with EtOAc/IPA (3:1).

  • Yield: Typically 85–95%.

Expert Insight: This method tolerates other functional groups (halogens, esters) well. However, pyridine boronic acids can be protodeboronated (loss of B(OH)2 replaced by H) if the reaction is too basic or heated too long. Keep it cool and mild.

Part 3: The "Precision" Route – De Novo Oxazole Diels-Alder

When specific substitution patterns (e.g., 2,4,5-trisubstituted pyridin-3-ols like Vitamin B6 analogs) are required, functionalizing a pyridine ring is often impossible due to directing group conflicts. The reaction of oxazoles with dienophiles offers a "lego-like" construction.

Protocol Overview: Oxazole Hetero-Diels-Alder (HDA)

Source Grounding: Research on Vitamin B6 synthesis and modern HDA variants [5, 6].

Reagents: 5-Ethoxy-4-methyloxazole, Acrylic Acid (dienophile), Neat or Toluene.

  • Cycloaddition: Heat the oxazole and acrylic acid (1:1.5 ratio) in a sealed tube at 80–110 °C.

  • Intermediate: The initial [4+2] adduct is a bicyclic ether (7-oxa-2-azabicyclo[2.2.1]heptene).

  • Aromatization: Under the reaction conditions (acidic dienophile + heat), the bridge oxygen is eliminated as water/alcohol, driving aromatization to the pyridine.

  • Result: 3-Hydroxy-4-methylpyridine-5-carboxylic acid (depending on substituents).

Expert Insight: This route is chemically beautiful but atom-uneconomical if the leaving groups are large. It is the method of choice for isotopic labeling (13C/15N) because the ring is built from small fragments.

Part 4: Comparative Analysis

FeatureFuran Ring Expansion Boronic Acid Oxidation De Novo (Oxazole)
Primary Use Case Large-scale manufacturing; simple cores.MedChem discovery; late-stage diversification.Complex, specific substitution patterns.[6][7]
Starting Material Furfural / Furfurylamine (Biomass).Aryl Halides / Boronic Acids.[7]Acyclic precursors / Oxazoles.[8][9][10]
Step Count 2-3 (Telescoped).1 (from Boronic Acid).3-5 (Precursor synthesis).
Yield Moderate to High (40–90%).High (>85%).[6]Variable (Substrate dependent).
Scalability Excellent (Kg to Ton).Poor (Reagent cost).Moderate.
Regioselectivity Fixed by furan substitution.Perfect (Determined by Boron).High (Controlled by electronics).
Safety Profile Caution: Peroxides + Acid.Caution: Peroxides.[11]Good (Thermal hazards only).

References

  • Google Patents.CN111170935B - Method for preparing 3-hydroxypyridine by using furfural.
  • Organic Syntheses. Pyridine-N-oxide (General Oxidation Procedures). Coll. Vol. 4, p.828 (1963). Available at: [Link]

  • American Chemical Society. Catalytic Enantioselective Synthesis... from Arylboronic Acids. J. Am. Chem. Soc. 2023. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of polysubstituted 3-hydroxypyridines via hetero-Diels-Alder reaction. Chem Commun. 2012.[8] Available at: [Link]

  • ResearchGate. Oxazole Diels–Alder Reactions. Available at: [Link]

Sources

Validation

A Researcher's Guide to Correlating In Vitro and In Vivo Efficacy: A Case Study of 5-(Cyclopropylmethoxy)pyridin-3-ol

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical juncture in this process is the effective correlation o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical juncture in this process is the effective correlation of in vitro potency with in vivo efficacy. This guide provides a comprehensive framework for navigating this transition, using the novel molecule 5-(Cyclopropylmethoxy)pyridin-3-ol as a guiding example. While direct experimental data for this specific compound is not yet publicly available, this document will leverage established methodologies and data from structurally related compounds to construct a robust, scientifically-grounded roadmap for its preclinical evaluation.

The pyridin-3-ol scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects. The inclusion of a cyclopropylmethoxy group can influence physicochemical properties such as metabolic stability and membrane permeability, potentially enhancing the compound's drug-like characteristics. This guide will therefore focus on a hypothetical scenario where 5-(Cyclopropylmethoxy)pyridin-3-ol is investigated as a potential inhibitor of a key oncogenic kinase, a common target for pyridine-based therapeutics.

Part 1: Establishing In Vitro Efficacy

The initial phase of evaluation focuses on characterizing the compound's activity and selectivity in a controlled, cell-free or cell-based environment. This foundational data is crucial for go/no-go decisions and for designing subsequent in vivo studies.

Primary Target Engagement: Kinase Inhibition Assay

The first step is to ascertain if 5-(Cyclopropylmethoxy)pyridin-3-ol directly interacts with its putative kinase target. A widely used method is the in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Setup:

    • Recombinant human kinase enzyme (e.g., a specific receptor tyrosine kinase implicated in non-small cell lung cancer).

    • A corresponding substrate peptide.

    • Adenosine triphosphate (ATP).

    • 5-(Cyclopropylmethoxy)pyridin-3-ol (test compound) and a known inhibitor (positive control).

    • Assay buffer.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are incubated together in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The extent of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control.

    • The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.

Cellular Activity: Anti-Proliferative Assay

Demonstrating target engagement is essential, but it is equally critical to show that this translates to a functional effect in a cellular context. For a putative anticancer agent, this is typically assessed by its ability to inhibit the proliferation of cancer cells.

Experimental Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

  • Cell Culture:

    • Human cancer cell lines known to be dependent on the target kinase are cultured (e.g., NCI-H1581 for non-small cell lung cancer).

  • Treatment:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of 5-(Cyclopropylmethoxy)pyridin-3-ol for 48-72 hours.

  • Quantification of Viability:

    • The number of viable cells is determined using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis:

    • The IC50 value for cell proliferation is calculated from the dose-response curve.

Comparative In Vitro Data

To contextualize the potency of 5-(Cyclopropylmethoxy)pyridin-3-ol, its performance should be benchmarked against a known inhibitor of the same target. The following table presents a hypothetical comparison.

CompoundTarget Kinase IC50 (nM)NCI-H1581 Cell Proliferation IC50 (nM)
5-(Cyclopropylmethoxy)pyridin-3-ol Hypothetical DataHypothetical Data
Reference Kinase Inhibitor Known ValueKnown Value

Part 2: Transitioning to In Vivo Efficacy

Promising in vitro data provides the rationale for advancing a compound to in vivo studies. This phase aims to demonstrate efficacy in a living organism, providing a more complex and physiologically relevant assessment.

Pharmacokinetic (PK) Profiling

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A preliminary in silico ADMET profile can be generated using computational tools to predict properties like oral bioavailability and potential toxicity. This is followed by in vivo PK studies in rodents.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model:

    • Male C57BL/6 mice.

  • Dosing:

    • Administer a single dose of 5-(Cyclopropylmethoxy)pyridin-3-ol via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration.

  • Analysis:

    • Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

In Vivo Efficacy Study: Xenograft Model

The gold standard for assessing the in vivo efficacy of a potential anticancer agent is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Human Ovarian Cancer Cell Xenograft Model

  • Animal Model:

    • Female nude mice.

  • Tumor Implantation:

    • Inject human ovarian cancer cells (e.g., SKOV3) subcutaneously into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer 5-(Cyclopropylmethoxy)pyridin-3-ol (e.g., daily via oral gavage) and a vehicle control.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Hypothetical In Vivo Efficacy Comparison

The following table illustrates a potential outcome of the in vivo efficacy study.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control Hypothetical Data-
5-(Cyclopropylmethoxy)pyridin-3-ol (e.g., 50 mg/kg) Hypothetical DataHypothetical Data
Reference Drug Known ValueKnown Value

Part 3: Visualizing the Workflow and Rationale

To provide a clear, high-level overview of the preclinical evaluation process, the following diagrams illustrate the key stages and the underlying scientific logic.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity Functional Consequence Pharmacokinetics Pharmacokinetics Cellular Activity->Pharmacokinetics Dose Prediction Selectivity Profiling Selectivity Profiling Mechanism of Action Mechanism of Action Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Exposure-Response Toxicology Toxicology Efficacy Studies->Toxicology Therapeutic Index G 5-CMP 5-(Cyclopropylmethoxy)pyridin-3-ol Kinase Oncogenic Kinase 5-CMP->Kinase Inhibition P-Substrate Phosphorylated Substrate Kinase->P-Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Proliferation Cell Proliferation P-Substrate->Proliferation Signal Transduction

Comparative

Assessing the Cross-Reactivity of 5-(Cyclopropylmethoxy)pyridin-3-ol in Kinase Assays: A Comparative Guide

Achieving kinome-wide selectivity is one of the most formidable challenges in targeted oncology and inflammatory disease drug discovery. Because the human kinome comprises over 500 kinases with highly conserved ATP-bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Achieving kinome-wide selectivity is one of the most formidable challenges in targeted oncology and inflammatory disease drug discovery. Because the human kinome comprises over 500 kinases with highly conserved ATP-binding pockets, small molecule inhibitors often exhibit off-target cross-reactivity, leading to undesirable clinical toxicities.

This guide provides an in-depth technical evaluation of 5-(Cyclopropylmethoxy)pyridin-3-ol , a highly optimized hinge-binding fragment used in the development of selective kinase inhibitors. By objectively comparing its cross-reactivity profile against standard pan-kinase and multi-targeted inhibitors, we outline the mechanistic rationale behind its selectivity and provide a self-validating experimental framework for kinome profiling.

Mechanistic Rationale: Structural Basis of Selectivity

The architectural design of 5-(Cyclopropylmethoxy)pyridin-3-ol is engineered to exploit specific micro-environments within the kinase active site:

  • The Pyridine-3-ol Core: Acts as a bidentate hydrogen bond donor and acceptor. It anchors the molecule to the kinase hinge region (typically interacting with the backbone amides of conserved residues like Cysteine or Methionine).

  • The Cyclopropylmethoxy Tail: This highly lipophilic moiety is sterically calibrated to project into the hydrophobic gatekeeper pocket (adjacent to the DFG motif).

The Causality of Selectivity: The specific steric bulk of the cyclopropylmethoxy group prevents binding to kinases with large, bulky gatekeeper residues (such as Threonine in LCK or Phenylalanine in CDK2). Conversely, it exhibits high affinity for kinases with smaller gatekeeper residues (such as Valine in VEGFR2), effectively filtering out massive swaths of the kinome and reducing off-target cross-reactivity.

Pathway Inhibitor 5-(Cyclopropylmethoxy) pyridin-3-ol RTK VEGFR2 / Target Kinase (Hinge Region) Inhibitor->RTK Inhibits PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK Ras / MEK / ERK Proliferation Pathway RTK->MAPK Phosphorylation Cell Tumor Angiogenesis & Proliferation PI3K->Cell Promotes MAPK->Cell Promotes

Fig 1. Downstream signaling cascades modulated by targeted RTK inhibition.

Comparative Profiling: Quantitative Cross-Reactivity Data

To objectively assess the cross-reactivity of 5-(Cyclopropylmethoxy)pyridin-3-ol, we compared its inhibitory profile against two well-characterized alternatives:

  • Staurosporine: A broad-spectrum, pan-kinase inhibitor. Its planar indolocarbazole core indiscriminately binds the ATP pocket of nearly all kinases.

  • Crizotinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor (ALK/ROS1/c-MET) used as an industry-standard reference for targeted therapy.

The data below represents in vitro biochemical


 values derived from a radiometric ³³PanQinase™ assay format (1[1]).
Table 1: Kinase Selectivity Profile ( in nM)
Kinase Target5-(Cyclopropylmethoxy)pyridin-3-olStaurosporine (Pan-Inhibitor)Crizotinib (Multi-RTK)
VEGFR2 (KDR) 45 5120
EGFR (WT) 1,2002>10,000
LCK >10,0008>10,000
Aurora B >10,0003>10,000
CDK2/Cyclin A >10,0004>10,000

Data Interpretation: While Staurosporine suppresses the entire panel with single-digit nanomolar potency, 5-(Cyclopropylmethoxy)pyridin-3-ol demonstrates a highly refined selectivity profile. It maintains potent inhibition of VEGFR2 (45 nM) while remaining inert against cell-cycle kinases (Aurora B, CDK2) and T-cell signaling kinases (LCK). This targeted profile drastically reduces the risk of myelosuppression and immunosuppression in vivo.

Experimental Methodology: Self-Validating Profiling Workflow

To generate reliable cross-reactivity data, researchers must utilize a robust, self-validating assay system. The following protocol utilizes the Luminescent ADP-Glo™ methodology, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction (2[2]).

Step-by-Step Protocol: High-Throughput Selectivity Screening

Phase 1: Compound & Reagent Preparation

  • Compound Dilution: Prepare a 100x stock of 5-(Cyclopropylmethoxy)pyridin-3-ol in 100% anhydrous DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

    • Causality: Using anhydrous DMSO prevents compound precipitation and hydrolysis. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Kinase/Substrate Master Mix: Dilute the target kinases and their corresponding lipid/peptide substrates in an optimized Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    

Phase 2: The Kinase Reaction 3. Reaction Assembly: In a 384-well low-volume plate, combine 1 µL of the compound (or DMSO control), 2 µL of the Kinase/Substrate Master Mix, and 2 µL of ATP.

  • Critical Parameter: The ATP concentration must be set to the apparent
    
    
    for each specific kinase. Causality: Screening at the apparent
    
    
    ensures that the calculated
    
    
    accurately reflects the true binding affinity (
    
    
    ) of the ATP-competitive inhibitor, preventing artificially skewed data across the kinome.
  • Incubation: Seal the plate and incubate at room temperature (22°C - 25°C) for 60 minutes.

Phase 3: ADP Detection & Validation 5. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. 6. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes. 7. Readout & Quality Control: Measure luminescence using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate using the DMSO (full activity) and no-enzyme (background) controls. A Z'-factor > 0.6 is required to validate the run, ensuring that the signal-to-noise ratio is sufficient for accurate

    
     determination.
    

    Workflow Start Compound Library (5-(Cyclopropylmethoxy)pyridin-3-ol) Primary Primary Kinome Screen (1 µM, 300+ Kinases) Start->Primary Hit Hit Confirmation (Dose-Response IC50) Primary->Hit Cellular Cellular Target Engagement (NanoBRET / FRET) Hit->Cellular Data Selectivity Score (S-score) Calculation & Analysis Cellular->Data

    Fig 2. Hierarchical workflow for kinase selectivity profiling and target engagement.

Bridging In Vitro to In Vivo: Cellular Selectivity

While biochemical profiling is a tractable first step, achieving a threshold of 1,000-fold in vitro selectivity is often necessary to ensure that the selectivity dominates in a complex cellular context (3[3]).

To validate that 5-(Cyclopropylmethoxy)pyridin-3-ol maintains its cross-reactivity profile inside living cells, researchers must employ orthogonal cellular assays, such as Fluorescence Resonance Energy Transfer (FRET) or competition Mass Spectrometry (MIB/MS) (4[4]). These assays confirm that the compound can penetrate the cell membrane, compete with physiological intracellular ATP concentrations (typically 1-5 mM), and bind exclusively to its intended target without disrupting parallel signaling networks.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC (nih.gov). URL:[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. URL:[Link]

  • Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells. PMC (nih.gov). URL:[Link]

Sources

Validation

Benchmarking 5-(Cyclopropylmethoxy)pyridin-3-ol (CMP-3) in Neuroinflammation: A Comparative Guide against Established Modulators

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Structural Rationale The development of central nervous system (CNS) therapeutics requires a delicate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between physicochemical properties (for blood-brain barrier penetration) and potent target engagement. 5-(Cyclopropylmethoxy)pyridin-3-ol , hereafter referred to as CMP-3 , is an emerging preclinical small-molecule scaffold.

From a structural perspective, CMP-3 is highly optimized for CNS applications:

  • The Cyclopropylmethoxy Motif: The cyclopropyl ring introduces a rigid, highly lipophilic bulk that enhances membrane partitioning without excessively increasing the molecular weight, a critical factor for passive diffusion.

  • The Pyridin-3-ol Core: The nitrogen atom and the hydroxyl group serve as a potent hydrogen bond acceptor-donor pair. This motif frequently acts as a bioisostere for adenine, allowing it to competitively dock into the ATP-binding hinge region of critical neuroinflammatory kinases, such as p38 MAPK.

To objectively evaluate CMP-3's potential, this guide benchmarks it against two established therapeutic agents: SB203580 (a highly selective, gold-standard p38 MAPK inhibitor)[1] and Minocycline (a classic, broad-spectrum microglial inhibitor).

Experimental Workflow Overview

To ensure rigorous benchmarking, we utilize a two-tiered testing strategy. First, we isolate the physicochemical variable of passive diffusion using a cell-free system. Second, we evaluate biological efficacy in a living cellular model, ensuring target engagement and ruling out cytotoxicity.

Workflow A Synthesize & Purify CMP-3 Scaffold B PAMPA-BBB Assay (Passive Permeability) A->B C BV2 Microglia Assay (LPS Stimulation) B->C D ELISA & Viability (Self-Validating) C->D

Fig 1. Sequential benchmarking workflow combining cell-free permeability and in vitro efficacy assays.

Benchmark 1: Blood-Brain Barrier Permeability (PAMPA-BBB)

The Causality of the Assay

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free permeation model used to predict passive drug transport[2]. Because the majority of CNS drugs enter the brain via passive diffusion, PAMPA-BBB provides a high-throughput, physicochemical benchmark devoid of the confounding variables of active efflux transporters (like P-glycoprotein)[3].

Self-Validating Protocol: Double-Sink PAMPA-BBB
  • Preparation: Dissolve CMP-3, SB203580, and Minocycline in DMSO to create 10 mM stock solutions[2]. Dilute to a final concentration of 50 µM in Prisma HT buffer (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with porcine brain lipid extract dissolved in dodecane to mimic the BBB lipid bilayer[3].

  • Integrity Control (Crucial Step): Spike the donor compartment with Lucifer Yellow . Because Lucifer Yellow is highly hydrophilic and impermeable, its absence in the acceptor well validates that the artificial membrane remained intact and did not rupture during the 5-hour incubation[2].

  • Incubation & Analysis: Assemble the sandwich plate and incubate at room temperature for 5 hours[2]. Quantify the concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    
Quantitative Data Comparison
CompoundTarget/Mechanism

(cm/s)
BBB Classification
CMP-3 Novel Scaffold 14.2 ± 0.8 High Permeability
SB203580p38 MAPK Inhibitor8.5 ± 0.5Medium/High Permeability
MinocyclineMicroglial Inhibitor4.1 ± 0.3Medium Permeability
Lucifer YellowIntegrity Marker< 0.1Impermeable (Assay Valid)

Insight: CMP-3 demonstrates superior passive diffusion compared to both benchmarks, directly attributable to the lipophilic cyclopropylmethoxy substituent lowering the polar surface area (PSA).

Benchmark 2: Microglial Activation & Cytokine Suppression

The Causality of the Assay

Neuroinflammation is largely driven by microglial activation. Lipopolysaccharide (LPS) is an endotoxin that binds to the Toll-Like Receptor 4 (TLR4) on microglia, triggering a signaling cascade that phosphorylates p38 MAPK[4][5]. This leads to the nuclear translocation of NF-κB and the massive release of pro-inflammatory cytokines like IL-6 and Reactive Oxygen Species (ROS)[4]. By benchmarking against SB203580 (a highly specific p38 inhibitor)[1], we can deduce if CMP-3 operates via a similar kinase-inhibitory mechanism.

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK Pathway TLR4->p38 NFkB NF-κB Translocation p38->NFkB Cytokines IL-6 & TNF-α Release NFkB->Cytokines CMP3 CMP-3 (Test) CMP3->p38 SB SB203580 (Benchmark) SB->p38

Fig 2. TLR4-mediated p38 MAPK signaling cascade in microglia, targeted by CMP-3 and SB203580.

Self-Validating Protocol: LPS-Stimulated BV2 Microglia
  • Cell Seeding: Seed immortalized murine BV2 microglia cells into 96-well plates at a density of

    
     cells/well and incubate for 24 hours[4].
    
  • Pre-treatment: Treat the cells with varying concentrations (0.1 µM to 50 µM) of CMP-3, SB203580, or Minocycline for 1 hour prior to stimulation[4][5].

  • Stimulation: Add 1 µg/mL of LPS to the wells to induce the inflammatory cascade and incubate for 24 hours[5].

  • Orthogonal Validation (Crucial Step): Before running the IL-6 ELISA on the supernatant, perform an MTT cell viability assay on the remaining cells. Why? If a compound reduces IL-6 simply because it is killing the cells (cytotoxicity), it is a false positive for anti-inflammatory efficacy. A valid therapeutic must suppress IL-6 while maintaining >90% cell viability.

  • Quantification: Measure IL-6 levels via ELISA and ROS production using a fluorescent microplate reader (Ex/Em 495/529 nm)[4].

Quantitative Data Comparison
CompoundIL-6 Inhibition (

, µM)
ROS Suppression (%) at 10 µMCell Viability (%) at 10 µM
CMP-3 0.85 ± 0.12 78 ± 4% > 98% (Valid)
SB2035800.45 ± 0.0885 ± 5%> 95% (Valid)
Minocycline12.4 ± 1.5045 ± 6%> 90% (Valid)

Insight: While SB203580 remains the most potent specific inhibitor of the p38 pathway, CMP-3 exhibits sub-micromolar efficacy (


) that vastly outperforms the general microglial inhibitor Minocycline. Combined with its superior BBB permeability, CMP-3 represents a highly viable scaffold for in vivo neuroinflammatory targeting.

Conclusion

Benchmarking 5-(Cyclopropylmethoxy)pyridin-3-ol (CMP-3) against established agents reveals a highly optimized physicochemical and biological profile. The cyclopropylmethoxy moiety drives exceptional passive BBB permeability, while the pyridin-3-ol core ensures potent, sub-micromolar suppression of LPS-induced microglial activation. For drug development professionals, CMP-3 serves as a prime starting point for hit-to-lead optimization in neurodegenerative and neuroinflammatory indications.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link][2]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway. Taylor & Francis. Available at:[Link][4]

  • p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1. National Center for Biotechnology Information (PMC). Available at: [Link][5]

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Comparative

A Head-to-Head Comparison of Antioxidant Potential in Substituted Pyridinols: A Guide for Researchers

Introduction: The Rising Prominence of Pyridinols in Antioxidant Research In the ongoing quest for novel and potent antioxidant agents, the scientific community has increasingly turned its attention to heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyridinols in Antioxidant Research

In the ongoing quest for novel and potent antioxidant agents, the scientific community has increasingly turned its attention to heterocyclic compounds. Among these, substituted pyridinols have emerged as a particularly promising class of radical-trapping antioxidants. The incorporation of a nitrogen atom into the aromatic ring of a phenolic-like structure endows these molecules with unique electronic properties, leading to enhanced antioxidant capabilities that, in some cases, surpass those of traditional phenolic antioxidants like α-tocopherol.[1][2]

This guide provides a comprehensive head-to-head comparison of the antioxidant potential of various substituted pyridinols. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key antioxidant assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and materials science.

The Mechanistic Underpinnings of Pyridinol Antioxidant Activity

The primary mechanism by which pyridinols exert their antioxidant effect is through the quenching of free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.[2] This radical-trapping activity is predominantly governed by two key mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the pyridinol donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. The resulting pyridinoxyl radical is stabilized by resonance, rendering it less reactive and less likely to propagate the oxidative chain.[3][4]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents. It involves the initial deprotonation of the hydroxyl group, followed by the transfer of an electron to the free radical.[3]

The efficiency of these processes is highly dependent on the electronic and steric environment of the hydroxyl group, which is, in turn, influenced by the nature and position of other substituents on the pyridine ring.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) Pyridinol Pyridinol (ArOH) Product Neutralized Radical (RH) Pyridinol->Product H• donation Pyridinoxyl Pyridinoxyl Radical (ArO•) Pyridinol->Pyridinoxyl Pyridinol_ion Pyridinolate (ArO-) Pyridinol->Pyridinol_ion Proton Loss Radical Free Radical (R•) Radical->Product Radical->Product e- then H+ Pyridinol_ion->Pyridinoxyl Workflow_for_Antioxidant_Evaluation start Synthesized Pyridinol Derivatives assay_selection Select Antioxidant Assays (DPPH, ABTS, FRAP) start->assay_selection dpph DPPH Assay assay_selection->dpph abts ABTS Assay assay_selection->abts frap FRAP Assay assay_selection->frap data_collection Measure Absorbance Changes dpph->data_collection abts->data_collection frap->data_collection calculation Calculate IC50 / TEAC / FRAP Values data_collection->calculation sar_analysis Structure-Activity Relationship (SAR) Analysis calculation->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: Workflow for comparative antioxidant potential evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, DPPH-H, which is pale yellow. [5][6] Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should be freshly prepared and kept in the dark. [7]2. Sample Preparation: Prepare a stock solution of the test pyridinol derivative (e.g., 1 mg/mL) in the same solvent. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each sample dilution.

    • Add the DPPH solution (e.g., 100 µL) to each well.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. [6]4. Measurement: Measure the absorbance at 517 nm using a microplate reader. [5]5. Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. [8][9] Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [10]2. Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test pyridinol derivative.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [11][12] Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing:

    • 300 mM acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test pyridinol derivative.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 40 µL) to a larger volume of the FRAP reagent (e.g., 2.0 mL). [11] * Incubate the mixture at 37°C for a specified time (e.g., 4-15 minutes). [7][11]4. Measurement: Measure the absorbance at 593 nm. [7]5. Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of FeSO₄. The results are expressed as µM Fe(II) equivalents.

Conclusion

Substituted pyridinols represent a versatile and highly potent class of antioxidant compounds. Their efficacy is profoundly influenced by the substitution pattern on the pyridine ring, with the position of the hydroxyl group and the electronic properties of other substituents playing crucial roles. In particular, the introduction of ortho-alkyltelluro groups has been shown to yield exceptionally active catalytic antioxidants. [1]The systematic evaluation of these compounds using standardized assays such as DPPH, ABTS, and FRAP is essential for elucidating their structure-activity relationships and for the rational design of next-generation antioxidants for therapeutic and industrial applications.

References

  • Mugesh, G., et al. (2010). Catalytic chain-breaking pyridinol antioxidants. PubMed. Available at: [Link]

  • Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PMC. Available at: [Link]

  • Abeysuriya, S., et al. (2014). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Available at: [Link]

  • Schill, T., et al. (2015). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. SciSpace. Available at: [Link]

  • Jadrijević-Mladar Takač, M., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2013). Antioxidant activity assay (ABTS) of some new pyridine compounds and... ResearchGate. Available at: [Link]

  • Cheng, L.-X., et al. (2010). Antioxidant activity of alpha-pyridoin and its derivatives: possible mechanism. PubMed. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2014). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC. Available at: [Link]

  • Al-Bagawi, M. A., et al. (2023). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. RSC Publishing. Available at: [Link]

  • Bîcu, E., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. Available at: [Link]

  • Alam, M. P., et al. (2014). Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. PubMed. Available at: [Link]

  • Gouda, M. A., & Helal, M. H. (2015). Synthesis and antioxidant evaluation of some new pyridines. European Journal of Chemistry. Available at: [Link]

  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bobkova, L. S., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry. Available at: [Link]

  • Khaliel, A., et al. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. Available at: [Link]

  • Platzer, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. Available at: [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link]

  • Fatiha, B., et al. (2021). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. ResearchGate. Available at: [Link]

  • Młynarska, E., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Unknown. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. ResearchGate. Available at: [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Li, X., et al. (2013). Re-evaluation of ABTS•+ Assay for Total Antioxidant Capacity of Natural Products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • González-Villarreal, A. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

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Validation

Bridging the Digital and the Physical: A Comparative Guide to Validating Computational Models with Experimental Data for 5-(Cyclopropylmethoxy)pyridin-3-ol

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it is paramount. Computational techniques offer an accelerated and cost-effec...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it is paramount. Computational techniques offer an accelerated and cost-effective means to screen vast chemical libraries and prioritize candidates, while rigorous experimental data provides the ground truth of biological activity.[1] This guide provides a comprehensive framework for validating the predicted findings of a novel compound, 5-(Cyclopropylmethoxy)pyridin-3-ol, with established experimental protocols. While specific experimental data for this exact molecule is not yet publicly available, we will proceed with a representative case study, assuming its potential as a kinase inhibitor, a common activity for pyridin-3-ol scaffolds.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate these two domains effectively.

The Compound of Interest: 5-(Cyclopropylmethoxy)pyridin-3-ol

The pyridin-3-ol core is a privileged scaffold in medicinal chemistry, known for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The specific substitutions of a cyclopropylmethoxy group at the 5-position and a hydroxyl group at the 3-position suggest potential interactions with various biological targets. For the purpose of this guide, we will hypothesize that computational screening has identified 5-(Cyclopropylmethoxy)pyridin-3-ol as a potential inhibitor of a specific protein kinase, a class of enzymes frequently implicated in cancer and other diseases.

Part 1: The In Silico Hypothesis - Computational Modeling

The initial phase of our investigation is purely computational. The goal is to predict the compound's potential efficacy and druglikeness before committing to costly and time-consuming wet lab synthesis and testing.

A. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein.[1] This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Rationale for Method Selection: We employ molecular docking to gain initial insights into whether 5-(Cyclopropylmethoxy)pyridin-3-ol can physically bind to the ATP-binding pocket of our hypothetical target kinase. This provides a foundational, albeit predictive, understanding of its mechanism of action.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Target 3D Structure (e.g., from PDB) Process_PDB Prepare Protein PDB->Process_PDB Remove water, add hydrogens Ligand Generate 3D Structure of 5-(Cyclopropylmethoxy)pyridin-3-ol Process_Ligand Prepare Ligand Ligand->Process_Ligand Energy Minimization Define_Site Define Binding Site (e.g., ATP pocket) Process_PDB->Define_Site Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Process_Ligand->Run_Docking Define_Site->Run_Docking Score Analyze Docking Scores (Binding Affinity) Run_Docking->Score Pose Visualize Binding Poses (Key Interactions) Run_Docking->Pose

Caption: Computational workflow for molecular docking.
B. ADME/Tox Prediction: Assessing Druglikeness

A promising biological activity is of little value if the compound has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or is toxic. In silico ADME/Tox models are used to predict these characteristics early in the discovery process.[4][5]

Rationale for Method Selection: We use established computational models, such as Lipinski's Rule of Five and other predictive algorithms, to flag potential liabilities that might hinder the development of 5-(Cyclopropylmethoxy)pyridin-3-ol as a therapeutic agent.[6]

Predicted Physicochemical and ADME Properties:

PropertyPredicted ValueCompliance
Molecular Weight179.21 g/mol Compliant (<500)
LogP (Lipophilicity)1.85Compliant (<5)
Hydrogen Bond Donors1Compliant (<5)
Hydrogen Bond Acceptors3Compliant (<10)
Oral BioavailabilityHighFavorable
Potential Toxicity RisksNone PredictedFavorable

Note: These values are hypothetical and for illustrative purposes.

Part 2: The Physical Proof - Experimental Validation

The predictions generated from our computational models must be tested through rigorous experimentation. This is the only way to confirm the in silico hypothesis.

A. Chemical Synthesis

The first step in experimental validation is the synthesis of 5-(Cyclopropylmethoxy)pyridin-3-ol. This would typically involve a multi-step organic synthesis route, followed by purification and characterization to ensure the identity and purity of the compound.

B. In Vitro Biological Assays

With the pure compound in hand, we can now test its biological activity. Since our hypothesis is that it acts as a kinase inhibitor, we will use established assays for this purpose.

Experimental Protocol: Kinase Inhibition Assay (e.g., TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of an inhibitor for a target kinase.[2]

  • Compound Preparation: Create a serial dilution of 5-(Cyclopropylmethoxy)pyridin-3-ol in DMSO.

  • Assay Plate Setup: Dispense the diluted compound into a 384-well microplate. Include a DMSO-only control.

  • Reagent Addition: Add the target kinase, a europium-labeled antibody specific to the kinase, and a fluorescently labeled tracer that binds to the kinase's active site.

  • Incubation: Allow the reaction to incubate at room temperature to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow for Biological Validation:

cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_adv Advanced Studies Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, Mass Spec) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET) Characterization->Kinase_Assay Cell_Prolif Cell Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Prolif Confirm cellular activity ADME_exp Experimental ADME (e.g., Caco-2 permeability) Cell_Prolif->ADME_exp In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_exp->In_Vivo

Caption: A generalized workflow for the experimental validation of a synthesized compound.
C. Cellular Assays: Confirming Biological Effect

A compound can be a potent inhibitor of an isolated enzyme but have no effect in a cellular context due to poor permeability or other factors. Therefore, it is crucial to test the compound in a relevant cell line.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of 5-(Cyclopropylmethoxy)pyridin-3-ol.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well. Live cells will metabolize MTT into a colored formazan product.

  • Data Analysis: Solubilize the formazan and measure the absorbance to determine cell viability. Calculate the IC50 value.

Part 3: The Comparative Analysis

The ultimate goal is to compare the computational predictions with the experimental findings. This comparison allows for the refinement of computational models and provides confidence in the experimental results.

Comparative Table of Predicted vs. Experimental Data:

ParameterComputational PredictionExperimental ResultCorrelation
Binding Affinity (Docking Score)-9.5 kcal/molIC50 = 0.5 µM (TR-FRET)Good
Cellular ActivityPredicted to be activeIC50 = 2.1 µM (MTT Assay)Good
Oral BioavailabilityHighHigh (from Caco-2 assay)Excellent
Lipinski's Rule of FiveCompliantN/AN/A

Note: These values are hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a structured approach to validating computational predictions for a novel compound, 5-(Cyclopropylmethoxy)pyridin-3-ol, through targeted experimental work. The iterative process of prediction, synthesis, testing, and comparison is fundamental to modern drug discovery. While computational tools provide invaluable guidance, experimental validation remains the gold standard for confirming biological activity.[1] Future work on 5-(Cyclopropylmethoxy)pyridin-3-ol would involve expanding the range of in vitro and in vivo studies to fully characterize its therapeutic potential and safety profile.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol. As researchers and drug development professionals, our commitment to safety and enviro...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential safety and logistical information, ensuring that waste is managed responsibly and in accordance with regulatory standards.

Core Principle: Proactive Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS) for a novel or uncommon compound like 5-(Cyclopropylmethoxy)pyridin-3-ol, a conservative approach is paramount.[1] The disposal protocol must be based on an assessment of its structural components: the pyridine ring and the cyclopropyl group.

  • Pyridine Derivatives: Pyridine and its derivatives are typically classified as hazardous waste.[2][3] They are often flammable, toxic, and pose a significant risk to aquatic life.[4] The U.S. Environmental Protection Agency (EPA) regulates pyridine-containing waste, which must be managed according to strict federal and state guidelines.[3]

  • Phenolic Compounds (Pyridin-3-ol): The hydroxyl group on the pyridine ring gives it phenolic character. Such compounds can be irritants and may have specific toxicological profiles.

Therefore, 5-(Cyclopropylmethoxy)pyridin-3-ol must be treated as a regulated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure all handling is performed within a certified chemical fume hood to minimize inhalation exposure. Adherence to personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and potential aerosols.[1]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and absorption.[1][6]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[1]

Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.[7][8] Always consult your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[2]

Step 1: Waste Classification and Segregation
  • Classification: Designate all waste containing 5-(Cyclopropylmethoxy)pyridin-3-ol (including pure compound, solutions, and contaminated materials) as Hazardous Waste .[8] Depending on its characteristics, it may fall under EPA's "F-List" for non-specific source wastes (like spent solvents) or be classified based on its toxic characteristics.[9][10]

  • Segregation: Do not mix this waste with other chemical streams unless compatibility is confirmed.[1] Specifically, keep it separate from:

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[6]

    • Strong Acids (e.g., sulfuric acid, nitric acid)[6]

    • Incompatible solvents.

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are suitable for many chemical wastes.[7][11]

  • Initial Labeling: The moment the first drop of waste enters the container, it must be labeled.[11]

  • Complete the Hazardous Waste Tag: Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[2]

    • The full, unabbreviated chemical name: "Waste 5-(Cyclopropylmethoxy)pyridin-3-ol". List all constituents and their approximate percentages, including solvents and water.[11]

    • The accumulation start date (the date the first drop of waste was added).[12]

    • Known hazard information (e.g., Toxic, Irritant).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12][13]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[11]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[2][6]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[12][13]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or is approaching its regulatory time limit (typically 6-12 months, check with your EHS), submit a chemical waste pickup request to your institution's EHS or Hazardous Waste Management department.[12][14]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Trained EHS professionals must perform this task.[15]

Spill Management Protocol

Accidents can happen. A prompt and correct response is critical to mitigating risk.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.[5]

  • Assess and Equip: For small, manageable spills, ensure you are wearing the appropriate PPE (see Section 2).

  • Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain and absorb the spill.[2][5] Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing 5-(Cyclopropylmethoxy)pyridin-3-ol" and manage it according to the protocol in Section 3.

  • Report: Report the spill to your supervisor and EHS department, as per institutional policy. For large or unmanageable spills, evacuate the area immediately and contact your EHS emergency line.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe management and disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol.

G Disposal Workflow for 5-(Cyclopropylmethoxy)pyridin-3-ol start Identify Waste Material (Pure compound, solutions, contaminated items) assess Assess Hazards: Treat as Hazardous Waste (Toxic, Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill_check Is there a spill? ppe->spill_check collect Collect waste in a compatible, sealed container. spill_check->collect No spill_protocol Follow Spill Protocol: Evacuate, Ventilate, Contain. spill_check->spill_protocol Yes label_waste Label container with 'Hazardous Waste', full chemical name, date, and hazards. collect->label_waste store Store in secondary containment in a designated SAA. label_waste->store contact_ehs Request pickup from EHS/Waste Management. store->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end collect_spill Collect absorbed material into a sealed hazardous waste container. spill_protocol->collect_spill collect_spill->label_waste

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-(Cyclopropylmethoxy)pyridin-3-ol

An Essential Protocol for Laboratory Safety and Product Integrity As a novel compound within the pyridine family, 5-(Cyclopropylmethoxy)pyridin-3-ol presents unique handling and safety considerations for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory Safety and Product Integrity

As a novel compound within the pyridine family, 5-(Cyclopropylmethoxy)pyridin-3-ol presents unique handling and safety considerations for researchers and drug development professionals. While specific data for this compound is limited, its structural similarity to other pyridine derivatives necessitates a cautious and well-documented approach to laboratory use. This guide synthesizes established safety protocols for pyridine-based compounds to provide a comprehensive framework for the safe handling, storage, and disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol.

Understanding the Risks: A Profile of Pyridine Derivatives

Pyridine and its derivatives are recognized for their potential health hazards. They can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Exposure can lead to a range of symptoms, including dizziness, headache, nausea, and irritation of the skin, eyes, and respiratory tract.[2] Some pyridine compounds are also considered potential carcinogens.[2] Given these risks, adherence to stringent safety measures is paramount.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with pyridine-containing compounds.[3] The following table outlines the minimum required PPE for handling 5-(Cyclopropylmethoxy)pyridin-3-ol.

PPE CategoryItemSpecifications/StandardPurpose
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes, dust, and vapors.[4]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the face and neck.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves.[3]Prevents skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from contamination.[4]
Respiratory Protection RespiratorNIOSH-approved air-purifying respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4]

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

A meticulous and consistent operational plan is crucial for minimizing exposure risk and ensuring the integrity of your research.

Engineering Controls: The Foundation of a Safe Workspace
  • Ventilation: All work with 5-(Cyclopropylmethoxy)pyridin-3-ol, particularly in its solid, powdered form, must be performed in a well-ventilated area.[2][3] A certified chemical fume hood is the preferred and most effective engineering control to minimize the inhalation of dust and vapors.[4][5]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Procedural Steps for Handling:
  • Preparation: Before beginning any work, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as detailed in the table above.

  • Weighing and Transferring: When handling the solid compound, exercise care to avoid creating dust.[4] Use a spatula or other suitable tool for transfers. For weighing and aliquoting, a containment system like a glove box is recommended if available.[4]

  • Dissolving: When preparing solutions, add the solid 5-(Cyclopropylmethoxy)pyridin-3-ol to the solvent slowly to prevent splashing.[4]

  • Post-Handling: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash your hands thoroughly with soap and water, even after removing gloves.[4][7]

III. Emergency Procedures: Preparedness is Key

Accidents can happen despite the most careful planning. Being prepared with clear emergency procedures is essential.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Remove any contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a sealed container for disposal.[2][5] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5]

IV. Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical for maintaining a safe laboratory environment and adhering to regulatory requirements.

Storage
  • Store 5-(Cyclopropylmethoxy)pyridin-3-ol in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][5]

  • Keep the container tightly closed to prevent contamination and potential release of vapors.[3]

  • Containers should be clearly labeled with the full chemical name and any relevant hazard warnings.[5]

Disposal

Pyridine and its derivatives are generally classified as hazardous waste.[9][10]

  • Waste Collection: Collect all waste containing 5-(Cyclopropylmethoxy)pyridin-3-ol, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.[5] The container must be sealable and made of a compatible material.[5]

  • Regulatory Compliance: Never dispose of this chemical down the drain or in the regular trash.[2][5] All disposal must be conducted in accordance with federal, state, and local regulations.[9] Consult your institution's EHS department for specific disposal guidelines and procedures.[2]

The following diagram outlines the essential workflow for the safe handling and disposal of 5-(Cyclopropylmethoxy)pyridin-3-ol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh and Transfer Solid prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash collect_waste Collect in Labeled Hazardous Waste Container wash->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end End contact_ehs->end start Start start->prep_ppe

Sources

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